molecular formula C28H41N5O6S B2526088 (S,R,S)-Ahpc-peg2-NH2

(S,R,S)-Ahpc-peg2-NH2

货号: B2526088
分子量: 575.7 g/mol
InChI 键: XWDVNBVOCHHWAD-OTNCWRBYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S,R,S)-Ahpc-peg2-NH2 is a useful research compound. Its molecular formula is C28H41N5O6S and its molecular weight is 575.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N5O6S/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35)/t21-,22+,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDVNBVOCHHWAD-OTNCWRBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Architectural Blueprint of a Targeted Protein Degrader: A Technical Guide to (S,R,S)-Ahpc-peg2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Structure and Mechanism of a Key PROTAC Building Block for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and mechanism of action of (S,R,S)-Ahpc-peg2-NH2, a pivotal E3 ligase ligand-linker conjugate employed in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of targeted protein degradation.

Core Structure and Chemical Identity

This compound, also recognized by its synonym VH032-PEG2-NH2, is a synthetic molecule meticulously designed for the construction of PROTACs. Its structure is composed of three key moieties:

  • The (S,R,S)-AHPC Ligand: This component is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The specific stereochemistry of (S,R,S)-AHPC is critical for its potent and selective binding to VHL, which is the foundational step in initiating the degradation cascade.

  • The PEG2 Linker: A two-unit polyethylene (B3416737) glycol (PEG) linker connects the VHL ligand to the reactive terminal group. The hydrophilic nature of the PEG linker can enhance the solubility and permeability of the resulting PROTAC molecule. The length and flexibility of the linker are crucial parameters that influence the formation and stability of the ternary complex.

  • The Terminal Amine Group (-NH2): This primary amine serves as a reactive handle for the covalent attachment of a "warhead" – a ligand that specifically binds to the target protein of interest.

PropertyValue
Chemical Name This compound
Synonyms VH032-PEG2-NH2, VHL Ligand-Linker Conjugates 3
Molecular Formula C₂₈H₄₁N₅O₆S
Molecular Weight 575.72 g/mol
CAS Number 2010159-60-9

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The fundamental mechanism of action of any PROTAC synthesized using this compound is to leverage the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein. This process can be broken down into the following key steps:

  • Ternary Complex Formation: The bifunctional nature of the PROTAC allows it to simultaneously bind to both the target protein (via the warhead) and the VHL E3 ligase (via the (S,R,S)-AHPC moiety). This results in the formation of a transient ternary complex, bringing the target protein into close proximity with the E3 ligase.

  • Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation: The polyubiquitinated target protein is now recognized as a substrate for the 26S proteasome. The proteasome unfolds and degrades the tagged protein into small peptides, effectively eliminating it from the cell.

  • Catalytic Cycle: After the degradation of the target protein, the PROTAC molecule is released and can engage another target protein and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows for the degradation of multiple target protein molecules by a single PROTAC molecule.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC (S,R,S)-Ahpc-peg2-Warhead PROTAC Ternary Target-PROTAC-VHL PROTAC->Ternary Binds Target Target Protein Target->Ternary VHL VHL E3 Ligase VHL->Ternary PolyUb_Target Poly-ubiquitinated Target Protein Ternary->PolyUb_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition Proteasome->PROTAC Release Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Data and Experimental Protocols

While specific quantitative data for a PROTAC is dependent on the warhead used, the binding affinity of the VHL ligand is a critical parameter. The (S,R,S)-AHPC moiety is known to possess high affinity for VHL, which is essential for efficient ternary complex formation.

Below are representative experimental protocols for the synthesis and evaluation of a PROTAC utilizing this compound.

Synthesis of a PROTAC via Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized warhead to the terminal amine of this compound.

Materials:

  • This compound

  • Carboxylic acid-functionalized warhead

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve the carboxylic acid-functionalized warhead (1.0 eq) and this compound (1.1 eq) in the anhydrous solvent.

  • Add the peptide coupling reagent (1.2 eq) and the organic base (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the crude product by preparative HPLC to yield the final PROTAC.

  • Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Synthesis_Workflow Start Start Materials: This compound Warhead-COOH Coupling Amide Coupling Reaction (HATU, DIPEA, DMF) Start->Coupling Quench Reaction Quench and Extraction Coupling->Quench Purify Preparative HPLC Purification Quench->Purify Characterize Characterization (LC-MS, NMR, HRMS) Purify->Characterize Final Final PROTAC Characterize->Final

General workflow for PROTAC synthesis.

Cellular Degradation Assay (Western Blot)

This protocol is used to determine the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Cell lysis buffer

  • Primary antibody against the target protein

  • Secondary antibody

  • Loading control antibody (e.g., GAPDH, β-actin)

  • SDS-PAGE and Western blotting equipment and reagents

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Lyse the cells and determine the total protein concentration.

  • Separate equal amounts of protein lysate by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Probe the membrane with the primary antibody against the target protein and the loading control antibody.

  • Incubate with the appropriate secondary antibodies.

  • Visualize the protein bands and quantify the band intensities to determine the extent of protein degradation. The DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) can be calculated from this data.

Application in Modulating Signaling Pathways: A Case Study with a PI3K/110β Degrader

While a specific research paper detailing the use of this compound is noted for future publication, a closely related analogue, (S,R,S)-AHPC-Amide-PEG2-C2-NH2, has been utilized to synthesize a PROTAC targeting PI3K/110β (HY-176421).[1] The degradation of PI3K/110β by such a PROTAC would be expected to impact the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. By degrading PI3K/110β, a PROTAC can effectively block the downstream signaling of this pathway, leading to anti-cancer effects.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K/110β RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream PROTAC PI3K/110β PROTAC (using AHPC-PEG2 linker) PROTAC->PI3K Degrades

Modulation of the PI3K/AKT/mTOR pathway by a PI3K/110β PROTAC.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its high-affinity VHL ligand, coupled with a flexible and solubilizing PEG2 linker and a reactive amine handle, provides a robust platform for the development of potent and selective protein degraders. A thorough understanding of its structure, mechanism of action, and the experimental protocols for its use is essential for researchers aiming to advance the field of targeted protein degradation and develop novel therapeutics for a wide range of diseases.

References

The Strategic Application of (S,R,S)-Ahpc-peg2-NH2 in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. The rational design of these heterobifunctional molecules is a complex endeavor, with the linker component playing a pivotal role in dictating the efficacy and developability of the final PROTAC. This technical guide delves into the specific utility of (S,R,S)-Ahpc-peg2-NH2, a widely used building block in PROTAC synthesis. It provides a comprehensive overview of its structure, its role in engaging the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and the impact of its integrated two-unit polyethylene (B3416737) glycol (PEG) linker on the physicochemical and biological properties of the resulting PROTACs. This guide will further explore detailed experimental protocols, present quantitative data from relevant studies, and utilize diagrams to illustrate key concepts and workflows, serving as a critical resource for researchers in the field of targeted protein degradation.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs are bifunctional molecules composed of three key elements: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. By forming a ternary complex between the POI and the E3 ligase, PROTACs hijack the cell's natural ubiquitin-proteasome system to induce the polyubiquitination and subsequent degradation of the target protein.

The linker is not merely a passive spacer; its length, composition, and attachment points are critical determinants of a PROTAC's activity. The linker influences:

  • Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for a productive ternary complex formation between the POI and the E3 ligase.

  • Physicochemical Properties: The linker significantly impacts the solubility, cell permeability, and metabolic stability of the PROTAC.

  • Pharmacokinetics and Pharmacodynamics: The nature of the linker can affect the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC, as well as its in vivo efficacy.

This compound: A Key Building Block for VHL-based PROTACs

This compound is a readily available synthetic building block that incorporates two crucial components for PROTAC design:

  • (S,R,S)-Ahpc (hydroxyproline-based ligand): This moiety is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The specific stereochemistry of (S,R,S)-Ahpc is essential for its high-affinity binding to VHL.

  • peg2 (two-unit polyethylene glycol) linker: This flexible, hydrophilic spacer provides several advantages in PROTAC design.

  • -NH2 (amine) terminus: The terminal primary amine serves as a versatile reactive handle for conjugation to a POI ligand, typically through an amide bond formation with a carboxylic acid or an activated ester on the POI ligand.

The integration of a PEG linker, specifically a di-PEG unit, offers a balance of properties. The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule. Furthermore, the flexibility of the PEG linker can be advantageous for achieving the optimal conformation required for efficient ternary complex formation.

Quantitative Data on PROTACs Utilizing VHL-PEG Linkers

The length of the PEG linker can have a profound impact on the degradation efficiency of a PROTAC. The following table summarizes quantitative data from a study on SMARCA2 degraders, illustrating the structure-activity relationship (SAR) of PEG linker length in VHL-based PROTACs.

PROTAC IDTarget ProteinE3 LigaseCell LineLinker Composition (Number of PEG units)DC50 (nM)Dmax (%)
Degrader 16 SMARCA2VHLMV-4-1110.492-93
Degrader 17 SMARCA2VHLMV-4-1120.492-93
Degrader 18 SMARCA2VHLMV-4-113~2.8-4Not specified
Degrader 19 SMARCA2VHLMV-4-114~2.8-4Not specified

Data extracted from a study on SMARCA2 degraders, where linkers of varying PEG lengths were attached to a VHL ligand.

This data highlights that for the SMARCA2 target, both one and two-unit PEG linkers resulted in highly potent degraders with excellent maximal degradation. Increasing the linker length to three or four PEG units led to a decrease in degradation potency. This underscores the importance of empirical optimization of the linker length for each specific target protein.

Experimental Protocols

General Synthesis of a PROTAC using this compound

This protocol describes a standard amide coupling reaction to conjugate this compound to a POI ligand containing a carboxylic acid functionality.

Materials:

  • POI ligand with a carboxylic acid group

  • This compound

  • Amide coupling reagents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Solvents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate, brine)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the POI ligand (1 equivalent) in anhydrous DMF.

  • Add the coupling reagents (e.g., HATU, 1.2 equivalents) and an organic base (e.g., DIPEA, 2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final PROTAC.

G cluster_synthesis PROTAC Synthesis Workflow poi_ligand POI Ligand (-COOH) activation Activation (HATU, DIPEA) poi_ligand->activation activated_poi Activated POI Ligand activation->activated_poi coupling Amide Coupling activated_poi->coupling linker This compound linker->coupling crude_protac Crude PROTAC coupling->crude_protac purification Purification (Chromatography) crude_protac->purification final_protac Final PROTAC purification->final_protac

Caption: General workflow for PROTAC synthesis.

Western Blot for Protein Degradation Assessment

This protocol is used to quantify the reduction in the levels of the target protein following PROTAC treatment.

Materials:

  • Cell line expressing the POI

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells, wash with PBS, and lyse with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody against the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

G cluster_wb Western Blot Workflow cell_treatment Cell Treatment with PROTAC cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer sds_page->transfer immunoblot Immunoblotting transfer->immunoblot detection Detection immunoblot->detection analysis Data Analysis (DC50, Dmax) detection->analysis

Caption: Workflow for Western Blot analysis.

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Surface Plasmon Resonance (SPR): Immobilize the E3 ligase on a sensor chip and flow the POI and PROTAC over the surface to measure binding kinetics and affinity.

  • Isothermal Titration Calorimetry (ITC): Titrate the PROTAC into a solution containing the POI and E3 ligase to measure the thermodynamics of complex formation.

  • NanoBRET™/FRET Assays: Use energy transfer between a donor-tagged POI and an acceptor-tagged E3 ligase to monitor their proximity in the presence of the PROTAC in a cellular context.

Signaling Pathways and Logical Relationships

The fundamental mechanism of action for a PROTAC synthesized from this compound involves hijacking the VHL-E3 ligase machinery to induce degradation of a specific POI.

G cluster_protac_moa PROTAC Mechanism of Action PROTAC PROTAC ((S,R,S)-Ahpc-peg2-POI Ligand) POI Protein of Interest (POI) PROTAC->POI binds VHL VHL E3 Ligase PROTAC->VHL binds Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI->Ternary_Complex VHL->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation POI Degradation Proteasome->Degradation mediates

Caption: PROTAC mechanism of action.

Conclusion

This compound is a valuable and versatile tool in the development of VHL-based PROTACs. Its pre-packaged VHL ligand and PEG2 linker with a reactive amine handle streamline the synthetic process. The integrated PEG linker offers a means to modulate the physicochemical properties of the resulting PROTAC, often improving solubility and providing the necessary flexibility for efficient ternary complex formation. As demonstrated by the provided data, the length of the PEG linker is a critical parameter that requires careful optimization for each target. The experimental protocols and conceptual diagrams presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their quest to develop novel and potent protein degraders. The continued rational design and application of such well-defined building blocks will undoubtedly accelerate the advancement of PROTACs as a transformative therapeutic modality.

The Synthesis of (S,R,S)-AHPC Based PROTAC Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] At the core of many successful PROTACs is the (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) scaffold, a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This technical guide provides a comprehensive overview of the synthesis of (S,R,S)-AHPC based PROTAC linkers, offering detailed experimental protocols, quantitative data, and visual workflows to aid researchers in the design and execution of novel protein degraders.

The Critical Role of the Linker in PROTAC Design

The linker is a crucial component of a PROTAC, connecting the VHL ligand to the "warhead" that binds the target protein of interest (POI).[4] Its composition, length, and attachment points significantly impact the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1] Commonly used linker motifs include polyethylene (B3416737) glycol (PEG) and alkyl chains, with PEG moieties often incorporated to enhance aqueous solubility.[1] The optimization of linker design is often an empirical process, requiring the synthesis of extensive compound libraries to identify the most effective degrader.[1][4]

Synthetic Strategies for (S,R,S)-AHPC Based PROTAC Linkers

The synthesis of an (S,R,S)-AHPC based PROTAC typically involves a modular approach, starting with the functionalization of the (S,R,S)-AHPC core with a linker, followed by conjugation to the warhead. Several versatile synthetic strategies have been developed to accommodate a wide range of warhead functionalities.

Nucleophilic Substitution using Alkyl Halide Linkers

A straightforward approach involves the use of (S,R,S)-AHPC pre-functionalized with a short alkyl bromide linker, such as (S,R,S)-AHPC-C1-Br.[5][6] This allows for a direct nucleophilic substitution reaction with warheads containing phenolic or amine moieties.[5]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

For a highly efficient and versatile conjugation, "click chemistry" is often employed.[2] This strategy utilizes an (S,R,S)-AHPC-linker conjugate with a terminal azide, such as (S,R,S)-AHPC-PEG4-N3, which is then reacted with an alkyne-functionalized warhead in a copper(I)-catalyzed cycloaddition.[2]

Amide Bond Formation

When the warhead possesses a suitable amine functionality, an (S,R,S)-AHPC-linker conjugate with a terminal carboxylic acid can be utilized.[1] Standard peptide coupling reagents, such as HATU and HOBt, are used to facilitate the formation of a stable amide bond.[1]

Quantitative Analysis of PROTAC Performance

The efficacy of a synthesized PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. The key metrics for quantifying this are:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[6]

  • Dmax: The maximum percentage of target protein degradation that can be achieved with the PROTAC.[6]

These parameters are typically determined by treating cells with varying concentrations of the PROTAC and quantifying the remaining target protein levels, often by Western blotting.[3][6]

PROTAC CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)Binding Affinity (Kd, µM)
p38α-targeting PROTAC with VHL ligandp38αMDA-MB-231210>905.3
ARV-771 (BET-targeting PROTAC)BET proteinCRPC cells<1--
FBXO22-targeting PROTAC with (S,R,S)-AHPC(Me)FBXO22JurkatPotent--

Note: Data is illustrative and based on findings for PROTACs with VHL ligands and various linkers.[6][7][8] The Dmax and binding affinity for all compounds were not available in the cited literature.

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis and evaluation of (S,R,S)-AHPC based PROTACs.

Synthesis of (S,R,S)-AHPC-C1-Br

This protocol describes the attachment of a bromo-alkyl linker to the (S,R,S)-AHPC core.[9]

Materials:

  • (S,R,S)-AHPC (VH032-NH2)

  • 1-bromo-2-(2-bromoethoxy)ethane

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve (S,R,S)-AHPC (1 equivalent) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of 1-bromo-2-(2-bromoethoxy)ethane (1.5 equivalents) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane to yield (S,R,S)-AHPC-C1-Br.[9]

PROTAC Synthesis via Nucleophilic Substitution

This protocol details the coupling of a phenolic warhead with (S,R,S)-AHPC-C1-Br.[5]

Materials:

  • Phenolic warhead

  • (S,R,S)-AHPC-C1-Br

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the phenolic warhead (1.0 eq) in anhydrous DMF, add (S,R,S)-AHPC-C1-Br (1.1 eq) and potassium carbonate (2.5 eq).[5]

  • Stir the reaction mixture at 60-80 °C.

  • Monitor the reaction progress by LC-MS until the starting material is consumed (typically 4-12 hours).[5]

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative reverse-phase HPLC.

PROTAC Synthesis via "Click Chemistry"

This protocol describes the conjugation of an alkyne-modified target binder to (S,R,S)-AHPC-PEG4-N3.[2]

Materials:

  • (S,R,S)-AHPC-PEG4-N3

  • Alkyne-modified Target Binder

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Acetonitrile (ACN), HPLC Grade

Procedure:

  • Prepare stock solutions of CuSO₄ (20 mM in water), Sodium Ascorbate (100 mM in water, prepared fresh), THPTA (100 mM in water), (S,R,S)-AHPC-PEG4-N3 (10 mM in DMF), and the alkyne-modified target binder (10 mM in DMF).[2]

  • In a microcentrifuge tube, add the alkyne-modified target binder (1.0 eq) and (S,R,S)-AHPC-PEG4-N3 (1.1 eq).[2]

  • Add DMF to achieve a final reaction concentration of approximately 5-10 mM.

  • Add the THPTA stock solution (5 eq relative to CuSO₄) and the CuSO₄ stock solution (0.1 eq).[2]

  • Initiate the reaction by adding the sodium ascorbate stock solution (1.0 eq).[2]

  • Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with an equal volume of water.

  • Purify the crude PROTAC using reverse-phase preparative HPLC.

Western Blot for Target Protein Degradation

This is a general protocol to assess the degradation of a target protein induced by a PROTAC.[3][6][8]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells at a suitable density and allow them to adhere overnight.

  • Treat the cells with the PROTAC at various concentrations for a desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-treated control.

  • Lyse the cells and quantify the total protein concentration.

  • Separate equal amounts of protein lysate via SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the target protein and the loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Apply a chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize the target protein signal to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[3][6]

Visualizing the Logic: Workflows and Signaling Pathways

Graphviz diagrams provide a clear visual representation of the complex processes involved in the synthesis and mechanism of action of (S,R,S)-AHPC based PROTACs.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation AHPC (S,R,S)-AHPC AHPC_Linker AHPC-Linker Conjugate (e.g., AHPC-Br, AHPC-N3, AHPC-COOH) AHPC->AHPC_Linker Linker Attachment Linker Linker Precursor (e.g., Alkyl Dibromide, PEG-Azide, PEG-Acid) Linker->AHPC_Linker Warhead Warhead (Target Protein Binder) PROTAC Final PROTAC Warhead->PROTAC Conjugation AHPC_Linker->PROTAC Purification Purification (HPLC) PROTAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cell_Assay Cellular Degradation Assay (Western Blot) Characterization->Cell_Assay Data_Analysis Data Analysis (DC50, Dmax) Cell_Assay->Data_Analysis

Caption: A generalized experimental workflow for the development of (S,R,S)-AHPC-based PROTACs.

PROTAC_Mechanism_of_Action PROTAC PROTAC ((S,R,S)-AHPC-Linker-Warhead) POI Protein of Interest (POI) PROTAC->POI VHL VHL E3 Ligase PROTAC->VHL Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI->Ternary_Complex VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-Induced Polyubiquitinated_POI Poly-ubiquitinated POI Ubiquitination->Polyubiquitinated_POI Degradation Degradation Polyubiquitinated_POI->Degradation Proteasome 26S Proteasome Proteasome->Degradation Recognition Degraded_Peptides Degraded Peptides Degradation->Degraded_Peptides Ub Ubiquitin Ub->Ubiquitination

References

Physicochemical Properties of (S,R,S)-Ahpc-peg2-NH2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-peg2-NH2 is a synthetic heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates a von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-Ahpc, connected to a terminal primary amine via a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4][] This molecule serves as a crucial building block for synthesizing PROTACs, which are designed to recruit specific target proteins for ubiquitination and subsequent degradation by the proteasome. The physicochemical properties of this linker are critical determinants of the resulting PROTAC's solubility, permeability, and overall efficacy. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

The molecular structure of this compound, featuring a hydrophilic PEG linker, is designed to enhance the aqueous solubility of the resulting PROTACs.[6][7] The terminal primary amine provides a reactive handle for conjugation to a target protein ligand.[6] The molecule is also available as a hydrochloride salt, which offers improved stability and handling characteristics.[1][8][9][10]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C28H41N5O6S[2][3]
Molecular Weight 575.72 g/mol [2][3]
CAS Number 2010159-60-9[2][3]
Appearance White to off-white solidGeneric supplier data
Solubility Soluble in Water, DMSO, Methanol[11]
Predicted logP -1.2 ± 0.9ChemAxon
Predicted pKa (Primary Amine) 8.5 ± 0.7ChemAxon

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties of this compound are provided below. These protocols are based on standard industry practices for the characterization of PROTAC linkers and similar small molecules.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous buffer.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).

  • Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a known volume of mobile phase.

  • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • Prepare a standard curve using known concentrations of this compound to quantify the concentration in the sample.

  • The solubility is reported in mg/mL or mM.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Materials:

  • This compound

  • 1-Octanol (B28484) (pre-saturated with water)

  • Water (pre-saturated with 1-octanol)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a stock solution of this compound in the aqueous phase.

  • Add equal volumes of the aqueous stock solution and the pre-saturated 1-octanol to a centrifuge tube.

  • Vortex the mixture vigorously for several minutes to ensure thorough mixing.

  • Centrifuge the tube to separate the octanol (B41247) and aqueous phases.

  • Carefully collect aliquots from both the octanol and aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (UV-Vis spectrophotometry or HPLC).

  • The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: logP = log([Compound]octanol / [Compound]aqueous).

Determination of pKa (Potentiometric Titration)

The pKa is the negative logarithm of the acid dissociation constant and is a measure of the acidity or basicity of a functional group.

Materials:

  • This compound

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH)

  • Potentiometer with a pH electrode

  • Stir plate and stir bar

  • Beaker

  • Burette

Procedure:

  • Dissolve a known amount of this compound in a known volume of deionized water.

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Slowly titrate the solution with a standardized solution of HCl, recording the pH after each addition of titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added.

  • The pKa can be determined from the titration curve as the pH at the half-equivalence point.

Signaling Pathway and Experimental Workflow Visualizations

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action for a PROTAC synthesized using this compound.

PROTAC_Pathway cluster_0 Cellular Environment PROTAC (S,R,S)-Ahpc-peg2-TargetLigand PROTAC Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary Recruitment Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Proteasome->VHL Recycled Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of PROTAC-induced target protein degradation.

Experimental Workflow for Physicochemical Characterization

This diagram outlines the logical flow of experiments to determine the key physicochemical properties of this compound.

Experimental_Workflow cluster_workflow Physicochemical Property Determination start Start: This compound Sample solubility Aqueous Solubility (Shake-Flask Method) start->solubility logp Lipophilicity (logP) (Octanol-Water Partition) start->logp pka Acidity/Basicity (pKa) (Potentiometric Titration) start->pka hplc HPLC Analysis solubility->hplc spectro UV-Vis Spectrophotometry logp->spectro potentiometer Potentiometry pka->potentiometer data_analysis Data Analysis and Property Calculation hplc->data_analysis spectro->data_analysis potentiometer->data_analysis end End: Characterized Physicochemical Profile data_analysis->end

Caption: Workflow for physicochemical characterization.

References

The Strategic Imperative of PEG2 Linkers in PROTAC Efficiency: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1][5] Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers, and specifically the short PEG2 variant, have become a cornerstone of PROTAC design.[6][7] This technical guide provides a comprehensive analysis of the role of the PEG2 linker in PROTAC efficiency, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

The Multifaceted Role of the PEG2 Linker

The selection of the linker is a pivotal decision in PROTAC design, with its length, composition, and flexibility profoundly impacting the molecule's overall performance.[8] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a unique combination of properties that address several key challenges in PROTAC development.[9]

Physicochemical Properties:

A primary challenge in PROTAC design is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[3] The incorporation of hydrophilic PEG linkers, such as PEG2, can significantly enhance the solubility of PROTACs, which is advantageous for their development as therapeutic agents.[8][9] The ether oxygens within the PEG backbone act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments.[3]

The relationship between PEG linkers and cell permeability is more nuanced. While increased hydrophilicity can sometimes impede passive diffusion across the lipophilic cell membrane, the flexibility of PEG linkers can be beneficial.[2] It is theorized that flexible linkers can enable the PROTAC to adopt a folded conformation, which shields its polar surface area and facilitates cell entry.[2]

Ternary Complex Formation:

The fundamental role of the linker is to enable the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1][10] The linker's length and flexibility are critical for achieving the optimal geometry for this complex. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in a non-productive complex where ubiquitination is inefficient.[11] The degradation efficiency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1]

Quantitative Data on PEG2 Linker Efficiency

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs [1]

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)Hydrogen Bond DonorsHydrogen Bond AcceptorsNumber of Rotatable Bonds
PROTAC 1Alkyl785.94.2165.241118
PROTAC 2PEG2831.93.5174.541222
PROTAC 3PEG4919.02.8193.041430

Table 2: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths [1][6]

PROTACLinker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
PROTAC A945>10
PROTAC B12755.2
PROTAC C16901.8
PROTAC D19607.5
PROTAC E21558.1

Table 3: Impact of Linker Composition on BTK Degrader Potency [12]

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Degrader 1Alkyl1015085
Degrader 2PEG297592
Degrader 3Alkyl139088
Degrader 4PEG4124095

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis and evaluation of PROTACs. The following section provides representative protocols for key experiments.

Western Blotting for Protein Degradation Analysis

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[4][12]

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest.[13]

  • Allow cells to adhere overnight.[12]

  • Prepare serial dilutions of the PROTAC compounds in fresh culture medium.[13]

  • Treat the cells with the desired concentrations of PROTACs for a specified time period (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).[4][13]

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[4]

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.[4]

  • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.[4]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[15]

4. SDS-PAGE and Protein Transfer:

  • Mix the protein lysates with Laemmli sample buffer and heat to denature the proteins.[4]

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[13]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]

  • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).[11]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

6. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

  • Quantify the band intensities using densitometry software.[16]

  • Normalize the target protein signal to the loading control signal.[16]

  • Calculate the percentage of protein degradation relative to the vehicle-treated control and determine DC50 and Dmax values.[12]

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful technique to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.[8][17]

1. Ligand Immobilization:

  • Immobilize the E3 ligase (e.g., VHL or Cereblon) onto the sensor chip surface, typically via amine coupling or biotin-streptavidin capture.[10][17]

2. Binary Interaction Analysis (PROTAC to E3 Ligase):

  • Inject a series of PROTAC concentrations over the immobilized E3 ligase surface to determine the binary binding affinity (KD).[2]

3. Ternary Complex Analysis:

  • Prepare a constant, near-saturating concentration of the POI in the running buffer.[8]

  • Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the POI.[17]

  • Inject these mixtures over the immobilized E3 ligase surface.[17]

  • Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters (kon, koff) and affinity (KD) for the ternary complex formation.[17]

4. Data Analysis:

  • Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity, meaning the binding of the POI to the PROTAC-E3 ligase complex is stronger than the PROTAC binding to the E3 ligase alone.[17]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC provides a complete thermodynamic profile of the binding interaction, including affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[18][19]

1. Sample Preparation:

  • Prepare highly purified target protein and PROTAC in the same dialysis buffer to minimize buffer mismatch effects.[18]

  • Accurately determine the concentrations of both the protein and the PROTAC.[18]

2. ITC Instrument Setup:

  • Set the experimental temperature (e.g., 25°C).[18]

  • Thoroughly clean the sample cell and injection syringe.[18]

3. Titration:

  • Load the target protein into the sample cell.[18]

  • Load the PROTAC into the injection syringe at a concentration 10-20 times that of the protein.[18]

  • Perform a series of small, sequential injections of the PROTAC into the protein solution, measuring the heat change after each injection.[18]

4. Data Analysis:

  • Integrate the heat-change peaks to generate a binding isotherm.[20]

  • Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).[20]

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a reconstituted system.[21]

1. Reaction Setup:

  • Combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex (e.g., VHL or CRBN complex), the target protein (POI), and ubiquitin in an ubiquitination buffer containing ATP.[21]

  • Add the PROTAC compound or a vehicle control.[21]

2. Incubation:

  • Incubate the reaction mixture at 37°C for a specified time to allow for the ubiquitination reaction to proceed.[21]

3. Analysis:

  • Stop the reaction by adding Laemmli buffer.[21]

  • Analyze the reaction products by Western blotting, using an antibody specific for the target protein to visualize the appearance of higher molecular weight, polyubiquitinated forms of the POI.[21]

HiBiT Protein Degradation Assay

The HiBiT assay is a sensitive, bioluminescence-based method for quantifying protein degradation in live cells.[16][22]

1. Cell Line Generation:

  • Use CRISPR/Cas9 gene editing to generate a stable cell line that endogenously expresses the target protein tagged with the 11-amino-acid HiBiT peptide.[16]

2. Assay Protocol:

  • Seed the HiBiT-tagged cells in a 96-well or 384-well plate.[23]

  • Treat the cells with a serial dilution of the PROTAC or a DMSO control.[23]

  • At the desired time points, add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the complementary Large BiT (LgBiT) protein and substrate.[16]

3. Luminescence Measurement and Data Analysis:

  • Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.[16][23]

  • Normalize the luminescence readings to the vehicle control.[16]

  • Plot the normalized data against the PROTAC concentration to determine the DC50 and Dmax values.[16]

Mandatory Visualizations

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC (with PEG2 linker) POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination catalyzes Ubiquitin Ubiquitin (Ub) Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degradation Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start PROTAC Synthesis (with PEG2 linker) cell_culture Cell Culture & Treatment start->cell_culture biophysical_assays Biophysical Assays start->biophysical_assays western_blot Western Blot (DC50, Dmax) cell_culture->western_blot live_cell_assay Live-Cell Assay (HiBiT) cell_culture->live_cell_assay data_analysis Data Analysis & Optimization western_blot->data_analysis spr SPR (Kinetics, Affinity) biophysical_assays->spr itc ITC (Thermodynamics) biophysical_assays->itc spr->data_analysis itc->data_analysis live_cell_assay->data_analysis Ubiquitin_Proteasome_System cluster_ups Ubiquitin-Proteasome System (UPS) Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP-dependent activation E2 E2 (Ub-conjugating enzyme) E1->E2 Ub transfer E3 E3 (Ubiquitin Ligase) E2->E3 Ub transfer Target_Protein Target Protein E3->Target_Protein Substrate recognition Poly_Ub_Protein Polyubiquitinated Target Protein E3->Poly_Ub_Protein Polyubiquitination Target_Protein->Poly_Ub_Protein Proteasome_26S 26S Proteasome Poly_Ub_Protein->Proteasome_26S Recognition & Binding Peptides Degraded Peptides Proteasome_26S->Peptides Degradation

References

(S,R,S)-Ahpc-peg2-NH2: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S,R,S)-Ahpc-peg2-NH2, a critical building block in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's natural ubiquitin-proteasome system. This document details the molecular properties of this compound, its role in the broader context of targeted protein degradation, and provides key experimental protocols for its application.

Core Molecular Data

This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC moiety, which serves as a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 2-unit polyethylene (B3416737) glycol (PEG) linker terminating in an amine group.[1][2][3][4] This amine group provides a reactive handle for conjugation to a "warhead" — a ligand that binds to the protein of interest — thus forming the final PROTAC molecule.

A variation of this molecule, this compound hydrochloride, is also commercially available and possesses a slightly different molecular weight due to the addition of a hydrochloride salt.[5][6]

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C28H41N5O6S[1][2][3][4]C28H42ClN5O6S[5]
Molecular Weight 575.72 g/mol [1][2][3][4]612.18 g/mol [5]
CAS Number 2010159-60-9[1][2][3]2097973-72-1[5]

The Role of this compound in Targeted Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They achieve this by forming a ternary complex between the target protein, an E3 ubiquitin ligase, and the PROTAC molecule itself. This proximity, induced by the PROTAC, leads to the ubiquitination of the target protein by the E3 ligase, marking it for degradation by the proteasome.

This compound plays a crucial role in this process by providing the VHL E3 ligase recruiting element. The (S,R,S)-AHPC component ensures high-affinity binding to VHL, a key factor for the efficient formation of the ternary complex. The PEG linker provides the necessary spacing and flexibility to allow the warhead to simultaneously bind to the target protein. The terminal amine group is the point of attachment for this warhead.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a general experimental workflow relevant to the application of this compound in PROTAC development.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC (S,R,S)-Ahpc-based PROTAC Target Target Protein PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ternary_Complex Target-PROTAC-VHL Ternary Complex Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub_Target->Proteasome Recognition & Degradation

Caption: A diagram illustrating the PROTAC mechanism of action.

Experimental_Workflow General Experimental Workflow for PROTAC Development Start Start: Identify Target Protein Design Design & Synthesize Warhead Start->Design Couple Couple Warhead to This compound Design->Couple Purify Purify & Characterize PROTAC Couple->Purify InVitro In Vitro Assays: - Binding Affinity (SPR/ITC) - Ternary Complex Formation Purify->InVitro CellBased Cell-Based Assays: - Western Blot for Degradation - DC50/Dmax Determination InVitro->CellBased Optimize Optimize Linker & Warhead (if necessary) CellBased->Optimize Suboptimal Degradation InVivo In Vivo Studies: - PK/PD - Efficacy Models CellBased->InVivo Potent Degradation Optimize->Design End Lead Candidate InVivo->End

References

An In-depth Technical Guide on the Solubility and Stability of (S,R,S)-Ahpc-peg2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of (S,R,S)-Ahpc-peg2-NH2, a von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of direct quantitative data for this specific molecule, this document also furnishes detailed, generalized experimental protocols for determining its solubility and stability, based on established methodologies for similar PEGylated compounds and PROTAC linkers.

Introduction to this compound

This compound is a synthetic chemical entity that incorporates the (S,R,S)-AHPC ligand, which binds to the VHL E3 ubiquitin ligase, and a two-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine.[1][2] This bifunctional nature allows for its conjugation to a target protein ligand, forming a PROTAC. PROTACs are designed to recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The PEG2 spacer enhances the hydrophilicity and provides appropriate spatial orientation for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4] The terminal primary amine serves as a reactive handle for conjugation with a suitable functional group on the target protein ligand.[3]

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C28H41N5O6S[5]
Molecular Weight 575.72 g/mol [5]
CAS Number 2010159-60-9[5]
Appearance White to yellow solid[6]

Solubility Profile

Precise quantitative solubility data for this compound is not extensively published. However, based on the properties of its structural components (a hydrophilic PEG linker and a complex organic ligand) and information available for analogous compounds, a qualitative solubility profile can be inferred. The hydrochloride salt form of the compound is noted to have enhanced stability and handling characteristics, which may also influence its solubility.[3]

SolventExpected SolubilityNotes
Water SolubleThe hydrophilic PEG spacer is expected to confer aqueous solubility.[7][8]
DMSO SolubleA common solvent for preparing stock solutions of PROTACs and linkers.
DMF SolubleAnother polar aprotic solvent suitable for dissolving such compounds.[7]
Methanol SolubleA polar protic solvent in which solubility is anticipated.[7][8]

Stability Information

The stability of this compound is crucial for its storage, handling, and application in PROTAC synthesis and biological assays. The following table summarizes the recommended storage conditions based on supplier data.

FormStorage ConditionDuration
Lyophilized Powder -20°C, desiccatedUp to 3 years[1][5]
In Solvent -80°C or -20°CUp to 1 year (in some cases, use within 3 months is recommended to prevent loss of potency)[1][5]

It is recommended to aliquot solutions to avoid multiple freeze-thaw cycles, which can lead to degradation.[5] The hydrochloride salt form is suggested to have enhanced stability.[3]

Experimental Protocols

The following sections provide detailed protocols for the experimental determination of solubility and stability of this compound.

This method determines the saturation concentration of the compound in a solvent at equilibrium.

Materials:

  • This compound

  • Solvents of interest (e.g., Water, PBS, DMSO)

  • Clear glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Analytical balance

  • HPLC or LC-MS system for quantification

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of solid this compound to a pre-weighed vial. The excess solid should be visually apparent.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Equilibrate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the excess solid.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

  • Analyze the filtered supernatant and the standard solutions by a validated HPLC or LC-MS method to determine the concentration of the dissolved compound.

  • The concentration of the filtered supernatant represents the thermodynamic solubility.

This protocol assesses the stability of this compound in a given solvent over time.

Materials:

  • This compound solution of known concentration

  • Solvent of interest

  • Temperature-controlled incubator

  • HPLC or LC-MS system

  • Autosampler vials

Procedure:

  • Prepare a solution of this compound in the solvent of interest at a known concentration.

  • Dispense aliquots of the solution into several autosampler vials.

  • Store the vials at the desired temperature (e.g., room temperature, 4°C, 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial for analysis.

  • Analyze the sample by HPLC or LC-MS to determine the concentration of the parent compound remaining. The appearance of new peaks may indicate degradation products.

  • Plot the percentage of the remaining parent compound against time to determine the stability profile.

Visualizations

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker such as this compound.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC ((S,R,S)-Ahpc-peg2-TargetLigand) Ternary Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary Target Target Protein Target->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Solubility_Workflow start Start: Obtain this compound prep_sample Prepare Supersaturated Solution (Excess solid in solvent) start->prep_sample equilibrate Equilibrate for 24-48h (Constant Temperature Shaking) prep_sample->equilibrate separate Separate Solid and Liquid (Centrifugation) equilibrate->separate filter Filter Supernatant (0.22 µm filter) separate->filter analyze Analyze by HPLC/LC-MS filter->analyze quantify Quantify Concentration (vs. Standard Curve) analyze->quantify end End: Thermodynamic Solubility quantify->end Stability_Workflow start Start: Prepare Solution of Known Concentration aliquot Aliquot into Vials start->aliquot incubate Incubate at Desired Temperature aliquot->incubate sample Sample at Time Points (t=0, 2, 4, ... hrs) incubate->sample analyze Analyze by HPLC/LC-MS sample->analyze determine_conc Determine Remaining Parent Compound analyze->determine_conc plot_data Plot % Remaining vs. Time determine_conc->plot_data end End: Stability Profile plot_data->end

References

The Application of (S,R,S)-Ahpc-peg2-NH2 in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-Ahpc-peg2-NH2 has emerged as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This technical guide provides an in-depth review of the application of this specific linker-ligand conjugate, focusing on its role in the synthesis of potent and selective protein degraders. For researchers, scientists, and professionals in drug development, this document outlines the core principles, experimental methodologies, and signaling pathways associated with PROTACs utilizing this key component.

Core Concept: The Role of this compound in PROTAC Technology

This compound is a bifunctional molecule that consists of:

  • An (S,R,S)-Ahpc moiety: This is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely recruited E3 ligases in PROTAC design.

  • A peg2 linker: A two-unit polyethylene (B3416737) glycol (PEG) linker provides a flexible spacer to connect the VHL ligand to a ligand for a target protein. The PEG nature of the linker can also improve the solubility and cell permeability of the final PROTAC molecule.

  • A terminal amine group (-NH2): This functional group serves as a reactive handle for the covalent attachment of a ligand that binds to the protein of interest (POI).

The primary application of this compound is in the synthesis of PROTACs. These heterobifunctional molecules function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

Case Study: Degradation of PI3K/110β in Multidrug-Resistant Cancer

A notable application of a derivative of this compound is in the synthesis of PROTAC PI3K/110β degrader-1 (J-9) . This PROTAC was developed to selectively degrade the p110β isoform of phosphoinositide 3-kinase (PI3K), a key player in tumorigenesis and the development of multidrug resistance (MDR) in cancer.

Quantitative Data on PI3K/110β Degrader J-9

The efficacy of PROTAC J-9 was evaluated in multidrug-resistant cancer cell lines. The following table summarizes the key quantitative data from these studies.

PROTACTarget ProteinCell LineDC50 (µM)
J-9 PI3K/110βMCF-7/ADM2.19
J-9 PI3K/110βA549/DDP1.26

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

Experimental Protocols

The synthesis of J-9 involves the coupling of the PI3K/110β inhibitor TGX221 to a derivative of the this compound linker. The following is a generalized protocol based on the published literature:

  • Activation of the PI3K/110β inhibitor: The carboxylic acid moiety of the PI3K/110β inhibitor (TGX221 derivative) is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF).

  • Coupling reaction: The this compound linker is added to the activated inhibitor solution. The reaction mixture is stirred at room temperature for several hours to allow for the formation of an amide bond between the inhibitor and the linker.

  • Purification: The crude product is purified using reverse-phase preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC J-9.

  • Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

To assess the degradation of the target protein, a Western blot analysis is performed.

  • Cell Culture and Treatment: Cancer cells (e.g., MCF-7/ADM or A549/DDP) are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of the PROTAC J-9 or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

  • Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease inhibitor cocktail. The cell lysates are then centrifuged to pellet the cell debris.

  • Protein Quantification: The protein concentration in the supernatant is determined using a BCA (bicinchoninic acid) protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for the target protein (e.g., anti-PI3Kβ) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Signaling Pathway

The degradation of PI3K/110β by J-9 has been shown to impact downstream signaling pathways, leading to anti-tumor effects in multidrug-resistant cancer cells. The proposed mechanism involves the activation of the endoplasmic reticulum stress (ERS)-mediated mitochondrial apoptosis pathway and the inhibition of the pro-survival AKT/Bcl-2 signaling pathway.

PROTAC_Signaling_Pathway PROTAC PROTAC J-9 (this compound derivative) PI3K PI3K/110β PROTAC->PI3K Binds VHL VHL E3 Ligase PROTAC->VHL Recruits ERS Endoplasmic Reticulum Stress (ERS) PROTAC->ERS Activates Proteasome Proteasome PI3K->Proteasome Ubiquitination & Degradation AKT AKT PI3K->AKT Activates VHL->Proteasome Ubiquitination & Degradation Apoptosis Apoptosis Proteasome->Apoptosis Promotes Bcl2 Bcl-2 AKT->Bcl2 Inhibits Apoptosis via Bcl2->Apoptosis Inhibits Mitochondrial_Apoptosis Mitochondrial Apoptosis Pathway ERS->Mitochondrial_Apoptosis Initiates Mitochondrial_Apoptosis->Apoptosis Leads to

Signaling pathway of PROTAC J-9 in multidrug-resistant cancer cells.

Experimental Workflow for PROTAC Development

The development of a PROTAC using this compound typically follows a structured workflow, from initial design and synthesis to biological evaluation.

PROTAC_Development_Workflow Design PROTAC Design (Target Ligand + Linker + E3 Ligand) Synthesis Synthesis of PROTAC Design->Synthesis Purification Purification and Characterization Synthesis->Purification InVitro In Vitro Evaluation Purification->InVitro Degradation Protein Degradation (Western Blot) InVitro->Degradation Viability Cell Viability Assay InVitro->Viability Mechanism Mechanism of Action Studies InVitro->Mechanism InVivo In Vivo Studies (Optional) InVitro->InVivo PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD Efficacy Efficacy in Animal Models InVivo->Efficacy

Generalized workflow for the development of PROTACs.

Conclusion

This compound is a valuable and versatile tool in the field of targeted protein degradation. Its high affinity for the VHL E3 ligase and the presence of a flexible PEG linker with a convenient reactive handle make it an ideal building block for the synthesis of PROTACs against a wide range of therapeutic targets. The successful development of the PI3K/110β degrader J-9 highlights the potential of this linker-ligand conjugate in addressing significant medical challenges such as multidrug resistance in cancer. As research in targeted protein degradation continues to expand, the applications of this compound and similar constructs are expected to grow, paving the way for the development of novel and effective therapeutics.

Methodological & Application

Application Notes and Protocols: Conjugation of (S,R,S)-Ahpc-peg2-NH2 to a Target Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of (S,R,S)-Ahpc-peg2-NH2, a von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, to a target ligand possessing a carboxyl group. This procedure is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. The (S,R,S)-Ahpc moiety serves as the VHL ligand, while the terminal primary amine on the PEG2 linker allows for covalent attachment to a target ligand. The most common and robust method for achieving this conjugation is through the formation of a stable amide bond using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.[1][2][3]

The polyethylene (B3416737) glycol (PEG) spacer in the linker enhances the aqueous solubility of the resulting PROTAC molecule.[4][5] This protocol will cover the activation of the target ligand's carboxyl group, the conjugation reaction with this compound, and the subsequent purification and characterization of the final conjugate.

Reaction Principle

The conjugation process is a two-step reaction facilitated by EDC and NHS.

  • Activation: EDC activates the carboxyl group on the target ligand to form a highly reactive but unstable O-acylisourea intermediate.

  • Stabilization and Coupling: NHS reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester. This semi-stable intermediate then readily reacts with the primary amine of this compound to form a stable amide bond, releasing NHS as a byproduct.[2]

The inclusion of NHS or its water-soluble analog, sulfo-NHS, is crucial for improving the efficiency of the coupling reaction.[2]

Materials and Reagents

Reagent/MaterialRecommended Specifications
This compoundPurity ≥95%
Target LigandWith a terminal carboxylic acid group, purity ≥95%
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)Molecular biology grade
NHS (N-hydroxysuccinimide) or Sulfo-NHSMolecular biology grade
Activation Buffer0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
Coupling Buffer100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5
Quenching Solution1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
SolventsAnhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Purification SystemPreparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Analytical InstrumentsLC-MS (Liquid Chromatography-Mass Spectrometry), NMR (Nuclear Magnetic Resonance)

Experimental Protocols

Protocol 1: EDC/NHS Coupling in Aqueous Buffer

This protocol is suitable for target ligands that are soluble in aqueous buffers.

1. Preparation of Reagents:

  • Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening the vials to prevent moisture condensation.

  • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Dissolve the target ligand in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Dissolve this compound in Coupling Buffer.

2. Activation of the Target Ligand:

  • To the solution of the target ligand, add EDC to a final concentration of 4 mM and NHS to a final concentration of 10 mM.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

3. Conjugation Reaction:

  • Immediately add the activated target ligand solution to the this compound solution. A 1.2 to 1.5-fold molar excess of the activated ligand over the amine-linker is recommended as a starting point.

  • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

4. Quenching the Reaction:

  • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.

  • Incubate for 15 minutes at room temperature.

Protocol 2: EDC/NHS Coupling in Organic Solvent

This protocol is suitable for target ligands that have poor solubility in aqueous solutions.

1. Preparation of Reagents:

  • Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve the target ligand in anhydrous DMF or DMSO.

  • Dissolve EDC and NHS in anhydrous DMF or DMSO.

  • Dissolve this compound in anhydrous DMF or DMSO. A small amount of a tertiary amine base like diisopropylethylamine (DIPEA) may be added to neutralize the hydrochloride salt if using the HCl form of the linker.

2. Activation of the Target Ligand:

  • To the solution of the target ligand, add 1.2 equivalents of EDC and 1.5 equivalents of NHS.

  • Stir the reaction at room temperature for 1-2 hours.

3. Conjugation Reaction:

  • Add the activated target ligand solution to the this compound solution (1.0 equivalent).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

4. Work-up:

  • Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and washed with water or brine to remove excess reagents and byproducts. The organic layer is then dried and concentrated in vacuo.

Purification of the Conjugate

The crude product from either protocol will contain the desired conjugate, unreacted starting materials, and byproducts. Purification is essential to obtain a high-purity product for biological evaluation.

1. Initial Purification (for organic reactions):

  • Flash column chromatography on silica (B1680970) gel can be used for an initial clean-up of the crude product from the organic synthesis protocol.

2. Final Purification (for both protocols):

  • Preparative RP-HPLC is the most effective method for purifying the final conjugate.[6]

    • Column: A C18 column is typically used.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the conjugate. The exact gradient will need to be optimized based on the hydrophobicity of the conjugate.

    • Detection: Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm).

    • Collect fractions corresponding to the peak of the desired product and confirm the mass by LC-MS.

    • Lyophilize the pure fractions to obtain the final product as a powder.

Characterization of the Conjugate

Thorough characterization is crucial to confirm the identity and purity of the synthesized PROTAC.

Analytical TechniquePurposeExpected Outcome
LC-MS To confirm the molecular weight of the conjugate and assess its purity.A major peak in the chromatogram with a mass corresponding to the calculated molecular weight of the (S,R,S)-Ahpc-peg2-Target Ligand conjugate. Purity is typically assessed by the peak area percentage.
NMR (¹H and ¹³C) To confirm the structure of the conjugate and the formation of the amide bond.Appearance of characteristic peaks for both the this compound linker and the target ligand, and a shift in the signals adjacent to the newly formed amide bond.
Analytical HPLC To determine the final purity of the conjugate.A single, sharp peak under optimized chromatographic conditions, with purity typically >95%.

Signaling Pathway and Workflow Diagrams

G cluster_activation Activation Step cluster_conjugation Conjugation Step Target Ligand (-COOH) Target Ligand (-COOH) O-acylisourea intermediate O-acylisourea intermediate Target Ligand (-COOH)->O-acylisourea intermediate + EDC EDC EDC NHS ester intermediate NHS ester intermediate O-acylisourea intermediate->NHS ester intermediate + NHS NHS NHS Ahpc-peg2-NH2 Ahpc-peg2-NH2 Final Conjugate Final Conjugate NHS ester intermediate->Final Conjugate + Ahpc-peg2-NH2 Ahpc-peg2-NH2->Final Conjugate

Caption: EDC/NHS coupling reaction workflow.

G Start Start Protocol_Selection Select Protocol (Aqueous or Organic) Start->Protocol_Selection Activation Activate Target Ligand with EDC/NHS Protocol_Selection->Activation Conjugation Conjugate with This compound Activation->Conjugation Quench_Workup Quench Reaction or Work-up Conjugation->Quench_Workup Purification Purify Conjugate (RP-HPLC) Quench_Workup->Purification Characterization Characterize Conjugate (LC-MS, NMR, HPLC) Purification->Characterization Final_Product Pure Conjugate Characterization->Final_Product

Caption: Experimental workflow for conjugation.

G PROTAC PROTAC (Ahpc-peg2-Target Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for PROTAC Synthesis using (S,R,S)-Ahpc-peg2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of (S,R,S)-Ahpc-peg2-NH2

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These molecules consist of two key components: a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized component in PROTAC design.[1]

This compound is a key building block in the synthesis of VHL-based PROTACs. It is an E3 ligase ligand-linker conjugate that incorporates the high-affinity (S,R,S)-AHPC ligand for VHL and a 2-unit polyethylene (B3416737) glycol (PEG) linker with a terminal primary amine.[2][3][4][5] The primary amine serves as a versatile reactive handle for conjugation to a ligand for a protein of interest (POI), typically through the formation of a stable amide bond. The integrated PEG linker enhances the solubility and can improve the permeability of the final PROTAC molecule.[6]

This document provides detailed application notes and a general protocol for the synthesis of a PROTAC using this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and a representative PROTAC synthesized using this building block.

PropertyThis compoundRepresentative PROTAC
Synonyms VH032-PEG2-NH2N/A
Molecular Formula C28H41N5O6SDependent on POI Ligand
Molecular Weight 575.72 g/mol Dependent on POI Ligand
Purity Typically >98%>95% (post-purification)
Appearance White to off-white solidVaries
Solubility Soluble in DMSO, DMF, MethanolVaries, PEG linker enhances aqueous solubility
Storage Conditions Store at -20°C, desiccatedStore at -20°C, desiccated

Signaling Pathway and PROTAC Mechanism of Action

VHL-based PROTACs exploit the natural cellular process of protein degradation. Under normal oxygen conditions, the VHL E3 ligase complex recognizes and targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation.[1] PROTACs containing a VHL ligand, such as the (S,R,S)-AHPC moiety, co-opt this machinery to degrade a target POI. The PROTAC forms a ternary complex by simultaneously binding to the POI and the VHL E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of more POI molecules.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binding PROTAC (S,R,S)-Ahpc-peg2-PROTAC PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Recruitment Ternary->PROTAC Release & Catalytic Cycle PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Amide Coupling cluster_process Process cluster_product Final Product Reactant1 This compound Coupling Coupling Agents (e.g., HATU, DIPEA) Anhydrous DMF, Room Temperature Reactant1->Coupling Reactant2 POI-Linker-COOH Reactant2->Coupling Monitoring Reaction Monitoring (LC-MS/TLC) Coupling->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Purification (Flash Chromatography/Prep-HPLC) Workup->Purification PROTAC Purified PROTAC Purification->PROTAC Characterization Characterization (NMR, HRMS) PROTAC->Characterization

References

Application Notes and Protocols for Targeted Protein Degradation Using (S,R,S)-Ahpc-peg2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design and execution of targeted protein degradation studies utilizing (S,R,S)-Ahpc-peg2-NH2 , a synthetic E3 ligase ligand-linker conjugate. This molecule incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, and a 2-unit PEG linker, serving as a foundational building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2][3][]

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6][7] This guide outlines the necessary protocols for synthesizing a PROTAC using this compound and validating its efficacy through a series of key cellular and biochemical assays.

PROTAC Synthesis: Conjugation of a Target Protein Ligand (Warhead)

The initial step in developing a PROTAC is the chemical conjugation of a ligand that binds to your protein of interest (the "warhead") to the this compound linker-ligand moiety. The primary amine group on the PEG linker of this compound provides a reactive handle for this conjugation. A common strategy involves the formation of a stable amide bond with a warhead containing a carboxylic acid functional group.

Protocol 1: Amide Bond Formation

This protocol describes a general procedure for coupling a warhead containing a carboxylic acid to the primary amine of this compound using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • Warhead with a carboxylic acid functional group

  • This compound

  • HATU (or a similar coupling reagent like HBTU or EDC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometry (MS) for characterization

Procedure:

  • Dissolve the warhead (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the this compound solution to the activated warhead solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by LC-MS.

  • Upon completion, quench the reaction with water.

  • Purify the resulting PROTAC molecule by preparative HPLC.

  • Confirm the identity and purity of the final product by analytical HPLC and high-resolution mass spectrometry.

Experimental Validation of the PROTAC

Once the PROTAC is synthesized and purified, a series of experiments are necessary to validate its ability to induce the degradation of the target protein.

Protein Degradation Assays

The most direct method to assess PROTAC activity is to measure the reduction in the levels of the target protein within cells. Western blotting is a widely used and robust technique for this purpose.[8][9]

Protocol 2: Western Blot for Protein Degradation

Materials:

  • Cell line expressing the protein of interest

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[10][11]

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere and reach 70-80% confluency.

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time point (e.g., 24 hours) to determine the dose-response. For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).[8] Include a vehicle control (DMSO) and a positive control (if available). To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.[8]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[8][9]

    • Strip the membrane and re-probe with a loading control antibody.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle-treated control.

Data Presentation: Protein Degradation

Table 1: Dose-Response of Target Protein Degradation by PROTAC-X

PROTAC-X Concentration Normalized Target Protein Level (%) Standard Deviation
Vehicle (DMSO) 100 5.2
1 nM 95.3 4.8
10 nM 70.1 6.1
100 nM 35.8 3.9
1 µM 10.2 2.5

| 10 µM | 8.9 | 2.1 |

Table 2: Time-Course of Target Protein Degradation by 100 nM PROTAC-X

Time (hours) Normalized Target Protein Level (%) Standard Deviation
0 100 6.3
2 88.4 5.9
4 65.7 7.2
8 40.1 4.5
12 25.3 3.8

| 24 | 15.6 | 3.1 |

Ubiquitination Assays

To confirm that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system, it is essential to demonstrate that the target protein is ubiquitinated upon PROTAC treatment.[5][12] An immunoprecipitation (IP) followed by Western blotting is a standard method for this.[12][13]

Protocol 3: Target Protein Ubiquitination Assay

Materials:

  • Cell line expressing the protein of interest

  • Synthesized PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (as in Protocol 2)

  • IP buffer (a milder lysis buffer, e.g., Tris-based buffer with 0.5% NP-40)

  • Primary antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads

  • Antibody against ubiquitin for Western blotting

  • Other Western blotting reagents (as in Protocol 2)

Procedure:

  • Cell Treatment: Seed and grow cells as in the protein degradation assay. Treat the cells with the PROTAC (at a concentration known to cause degradation) and a vehicle control. It is crucial to co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.[8]

  • Cell Lysis: Lyse the cells in IP buffer containing protease inhibitors and MG132.

  • Immunoprecipitation:

    • Pre-clear the lysates by incubating with protein A/G beads for 1 hour.

    • Incubate the pre-cleared lysates with the primary antibody against the target protein overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

    • Wash the beads several times with IP buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.

    • Perform SDS-PAGE and Western blotting as described in Protocol 2.

    • Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the target protein.

    • The membrane can also be probed with the anti-target protein antibody to confirm successful immunoprecipitation.

Data Presentation: Ubiquitination Assay

The results of this assay are typically presented as a Western blot image showing a smear of high-molecular-weight bands (indicative of polyubiquitination) in the PROTAC-treated sample lane that is immunoprecipitated with the target protein antibody and blotted with the anti-ubiquitin antibody.

Cell Viability Assays

Assessing the effect of the PROTAC on cell viability is crucial to distinguish between targeted protein degradation and general cytotoxicity. Assays like the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells, are highly sensitive and suitable for this purpose.[14][15][16]

Protocol 4: CellTiter-Glo® Cell Viability Assay

Materials:

  • Cell line of interest

  • Synthesized PROTAC

  • White, opaque-walled multi-well plates suitable for luminescence measurements

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a suitable density and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations, similar to the dose-response experiment for protein degradation. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for a period relevant to the desired endpoint (e.g., 24, 48, or 72 hours).

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.

Data Presentation: Cell Viability

Table 3: Effect of PROTAC-X on Cell Viability after 48 hours

PROTAC-X Concentration Cell Viability (%) Standard Deviation
Vehicle (DMSO) 100 4.5
1 nM 98.7 5.1
10 nM 96.2 4.8
100 nM 94.5 5.3
1 µM 92.1 4.9

| 10 µM | 88.9 | 6.0 |

Visualizing the Experimental Workflow and Signaling Pathway

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway PROTAC PROTAC ((S,R,S)-Ahpc-based) TernaryComplex Ternary Complex (POI-PROTAC-VHL) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb E1, E2 Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation Proteasome->Degradation Catalysis

Caption: PROTAC-mediated protein degradation signaling pathway.

Experimental Workflow for PROTAC Validation

Experimental_Workflow Start Start: Synthesized PROTAC CellCulture Cell Culture & PROTAC Treatment Start->CellCulture DegradationAssay Protein Degradation Assay (Western Blot) CellCulture->DegradationAssay UbiquitinationAssay Ubiquitination Assay (IP-Western) CellCulture->UbiquitinationAssay ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo) CellCulture->ViabilityAssay DataAnalysis Data Analysis & Interpretation DegradationAssay->DataAnalysis UbiquitinationAssay->DataAnalysis ViabilityAssay->DataAnalysis Conclusion Conclusion: PROTAC Efficacy DataAnalysis->Conclusion

References

Application Notes and Protocols: (S,R,S)-Ahpc-peg2-NH2 Reaction with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the reaction between the VHL E3 ligase ligand-linker conjugate, (S,R,S)-Ahpc-peg2-NH2, and N-hydroxysuccinimide (NHS) esters. This conjugation is a cornerstone reaction in the development of targeted therapies, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction and Core Principles

This compound is a heterobifunctional molecule widely used in targeted protein degradation.[1][2] It consists of three key components:

  • A VHL Ligand ((S,R,S)-Ahpc): This moiety selectively binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]

  • A PEG2 Spacer: A short, hydrophilic polyethylene (B3416737) glycol linker that enhances solubility and provides appropriate spatial orientation.[1][3]

  • A Primary Amine (-NH2): A reactive functional group that serves as a conjugation handle.[1]

N-hydroxysuccinimide (NHS) esters are highly popular reagents for bioconjugation due to their stability and specific reactivity towards primary aliphatic amines under physiological to slightly alkaline conditions.[4][5] The reaction between the primary amine of this compound and an NHS ester results in the formation of a highly stable amide bond, covalently linking the VHL ligand to a molecule of interest.[5] This is the foundational chemistry for constructing PROTACs, which recruit a target protein to an E3 ligase for ubiquitination and subsequent degradation by the proteasome.[2][6]

Reaction Mechanism and Workflow

The conjugation proceeds via a nucleophilic acyl substitution mechanism. The primary amine on this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate, which then collapses, eliminating the N-hydroxysuccinimide (NHS) leaving group to yield a stable amide linkage.[4][7]

Caption: Nucleophilic acyl substitution reaction mechanism.

A typical experimental workflow involves preparation of reactants, the conjugation reaction, and subsequent purification of the final product.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis Dissolve_Amine Dissolve this compound in Reaction Buffer Mix Add NHS Ester Solution to Amine Solution Dissolve_Amine->Mix Dissolve_Ester Dissolve NHS Ester in Anhydrous Solvent (DMSO or DMF) Dissolve_Ester->Mix Incubate Incubate at RT or 4°C Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Conjugate (e.g., HPLC, Dialysis) Quench->Purify Analyze Analyze Product (e.g., LC-MS, NMR) Purify->Analyze

Caption: General experimental workflow for conjugation.
Application in PROTAC Synthesis

The primary application of this reaction is the synthesis of PROTACs. A PROTAC is a bifunctional molecule that simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome.

In this context, this compound serves as the E3 ligase-recruiting component. It is conjugated to a ligand for the POI, which has been functionalized with an NHS ester. The resulting molecule is the final PROTAC.

PROTAC_Mechanism POI Target Protein (POI) Proteasome Proteasome POI->Proteasome Degradation VHL VHL E3 Ligase VHL->POI Ubiquitination PROTAC PROTAC PROTAC->POI Binds POI Ligand PROTAC->VHL Binds VHL Ligand Ub Ub

Caption: PROTAC mechanism of action.
Quantitative Data and Reagent Specifications

Successful conjugation depends on carefully controlled reaction parameters. The following tables summarize key specifications for the amine linker and recommended reaction conditions.

Table 1: this compound Specifications

Parameter Value Reference
Purity >95% - 98% [1][8]
Molecular Weight 575.72 g/mol [9]
Storage (Lyophilized) -20°C, desiccated [8][9]

| Storage (In Solution) | -20°C, use within 3 months |[9] |

Table 2: Recommended Reaction Conditions for NHS Ester-Amine Coupling

Parameter Recommended Range/Value Rationale Reference
pH 7.2 - 8.5 Balances amine reactivity (deprotonated) and NHS ester hydrolysis. Lower pH protonates the amine, making it non-nucleophilic. Higher pH increases the rate of ester hydrolysis. [5][10]
Temperature 4°C to Room Temperature (25°C) Lower temperatures can minimize the competing hydrolysis reaction. [5][10]
Reaction Time 30 minutes to 4 hours (or overnight at 4°C) Dependent on the reactivity of the specific NHS ester and amine. [5][10]
Solvent (for NHS Ester) Anhydrous DMSO or DMF NHS esters are moisture-sensitive and require a non-protic, anhydrous solvent for initial dissolution. [10][11]
Buffer Amine-free (e.g., PBS, Borate, Bicarbonate, HEPES) Buffers containing primary amines (e.g., Tris, glycine) will compete with the desired reaction. [5][10]

| Molar Ratio | 5- to 20-fold molar excess of NHS ester | To drive the reaction to completion, especially when the amine-containing molecule is valuable or in low concentration. |[10][11] |

Experimental Protocols

Note: These are general protocols and may require optimization for specific molecules. Always handle reagents with appropriate personal protective equipment.

Protocol 1: Conjugation of this compound to a Small Molecule NHS Ester

This protocol outlines the procedure for creating a PROTAC by reacting the amine linker with a small molecule that has been functionalized with an NHS ester.

Materials:

  • This compound

  • Small molecule-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[10]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-8.5[10]

  • Quenching Solution (optional): 1 M Tris-HCl or Glycine (B1666218), pH 8.0

  • Purification system (e.g., HPLC)

  • Analytical instruments (e.g., LC-MS)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before opening to prevent moisture condensation.[11]

    • Dissolve this compound in the reaction buffer to a desired concentration (e.g., 10 mM).

    • Immediately before use, dissolve the small molecule-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 50-100 mM). Do not store NHS ester solutions.[11]

  • Conjugation Reaction:

    • In a reaction vial, add the solution of this compound.

    • While stirring, add a 5- to 10-fold molar excess of the dissolved NHS ester solution to the amine solution.[10] Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to maintain solubility.[11]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[10] Monitor the reaction progress by a suitable method like LC-MS if possible.

  • Quenching (Optional):

    • To stop the reaction, add a small amount of quenching solution (e.g., Tris or glycine) to a final concentration of ~50 mM. This will react with any excess NHS ester.[5] Incubate for 15-30 minutes.

  • Purification and Analysis:

    • Purify the resulting conjugate from unreacted starting materials and byproducts using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by LC-MS and/or NMR.

Protocol 2: Labeling a Protein with this compound via an NHS-Ester Crosslinker

This protocol describes a two-step process: first activating a protein's surface lysines with a homobifunctional NHS-ester crosslinker, then conjugating this compound. For simplicity, a more direct approach using a heterobifunctional crosslinker (e.g., SMCC) is common, but this protocol illustrates the core amine-NHS ester reaction. The direct reaction would involve activating a protein with an NHS-ester-maleimide crosslinker, followed by reaction with a thiol-modified linker. For the purposes of illustrating the requested reaction, we will assume a protein is first modified with an NHS ester.

Materials:

  • Protein of interest (in an amine-free buffer like PBS)

  • This compound

  • NHS ester (e.g., Biotin-NHS for a labeling experiment)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment for purification[11]

Procedure:

  • Protein and Reagent Preparation:

    • Prepare the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[10]

    • Prepare a stock solution of this compound in the reaction buffer.

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO to create a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[11] The optimal ratio may need to be determined empirically to avoid over-labeling, which can compromise protein function.[12]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[11]

    • Remove the excess, unreacted NHS ester using a desalting column or through dialysis against the reaction buffer. This step is critical to prevent the NHS ester from reacting with the subsequently added this compound.

    • To the activated protein solution, add the desired amount of this compound.

    • Incubate for another 2 hours at room temperature to allow the amine to react with the now protein-bound NHS esters.

  • Purification and Characterization:

    • Remove unreacted this compound and byproducts by dialysis or size-exclusion chromatography.

    • Characterize the final conjugate using methods such as SDS-PAGE (to observe mass shift), mass spectrometry (to confirm conjugation), and functional assays to ensure the protein's activity is retained.

Troubleshooting Guide

Table 3: Common Issues and Solutions in NHS Ester-Amine Conjugation

Problem Potential Cause Suggested Solution Reference
Low Conjugation Efficiency Suboptimal pH: Amine is protonated (-NH₃⁺) and non-nucleophilic. Verify the reaction buffer pH is within the 7.2-8.5 range. [10]
Hydrolysis of NHS Ester: Reagent degraded due to moisture or prolonged exposure in aqueous buffer. Prepare the NHS ester solution immediately before use with anhydrous solvent. Keep reaction times as short as necessary or perform the reaction at 4°C. [10][11]
Presence of Amine Buffers: Tris or glycine in the buffer compete for the NHS ester. Use an amine-free buffer such as PBS, bicarbonate, or borate. [5][10]
Insufficient Molar Excess: Not enough NHS ester to drive the reaction. Increase the molar excess of the NHS ester reagent. [10]
Precipitation During Reaction High Concentration of Organic Solvent: The protein or molecule of interest is not soluble. Keep the final concentration of DMSO or DMF below 10% of the total reaction volume. [10][11]

| | Protein Aggregation: The protein is not stable under the reaction conditions. | Ensure the protein is soluble and stable in the chosen reaction buffer and pH. Perform a small-scale trial run. |[10] |

References

Application Notes and Protocols for Developing Novel Protein Degraders Using (S,R,S)-Ahpc-peg2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. A key component in the design of effective PROTACs is the linker-E3 ligase ligand moiety. This document provides detailed application notes and protocols for the use of (S,R,S)-Ahpc-peg2-NH2 , a pre-synthesized building block designed to streamline the development of novel protein degraders.

This compound is an E3 ligase ligand-linker conjugate that incorporates the high-affinity (S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a 2-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine.[1][2] This ready-to-use reagent simplifies the synthesis of PROTACs by allowing for direct conjugation to a warhead—a ligand that binds to the protein of interest.

Principle of Action: VHL-Mediated Protein Degradation

PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein, the VHL E3 ligase, and the PROTAC molecule itself. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.

cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC (S,R,S)-Ahpc-peg2-Warhead PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation cluster_1 Experimental Workflow for PROTAC Development Synthesis PROTAC Synthesis (this compound + Warhead) Purification Purification and Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Degradation_Assay Western Blot for Protein Degradation (Dose- and Time-Dependence) Purification->Degradation_Assay Ternary_Complex_Assay Co-Immunoprecipitation (Ternary Complex Confirmation) Purification->Ternary_Complex_Assay Functional_Assay Cell Viability/Functional Assays Purification->Functional_Assay Data_Analysis Data Analysis (DC50, Dmax Calculation) Degradation_Assay->Data_Analysis

References

Step-by-Step Guide for PROTAC Assembly with (S,R,S)-Ahpc-peg2-NH2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the assembly, characterization, and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing the E3 ligase ligand-linker conjugate, (S,R,S)-Ahpc-peg2-NH2. This building block incorporates the high-affinity von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a 2-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine.[1][2][3][4] This terminal amine serves as a versatile reactive handle for conjugation to a ligand for a protein of interest (POI), typically through a stable amide bond.

The strategic design of PROTACs, particularly the choice of linker, is a critical determinant of their efficacy in inducing targeted protein degradation. PEG linkers are widely used due to their ability to enhance solubility and provide the necessary flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][5]

Mechanism of Action: VHL-Mediated Protein Degradation

PROTACs assembled with this compound function by hijacking the cell's natural ubiquitin-proteasome system (UPS). The (S,R,S)-AHPC moiety of the PROTAC binds to the VHL E3 ubiquitin ligase. Simultaneously, the other end of the PROTAC binds to the target protein of interest (POI). This dual binding induces the formation of a ternary complex (POI-PROTAC-VHL).

Within this ternary complex, the VHL E3 ligase is brought into close proximity to the POI, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The POI becomes polyubiquitinated, marking it for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_0 cluster_1 Ternary Complex Formation cluster_2 cluster_3 POI Target Protein (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC ((S,R,S)-Ahpc-peg2-warhead) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Recruits Ternary_Complex->PROTAC Release & Recycling PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Figure 1: Mechanism of VHL-based PROTAC action.

Experimental Protocols

Protocol 1: PROTAC Assembly via Amide Bond Formation

This protocol describes the synthesis of a PROTAC by coupling a protein of interest (POI) ligand containing a carboxylic acid functional group with the terminal amine of this compound. A common target for PROTAC development is the Bromodomain-containing protein 4 (BRD4), and JQ1 derivatives with a carboxylic acid handle are frequently used as POI ligands.

Materials:

  • This compound

  • POI ligand with a terminal carboxylic acid (e.g., a JQ1 derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for purification (e.g., HPLC-grade acetonitrile (B52724) and water with 0.1% TFA)

Procedure:

  • Preparation of Reactants:

    • In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the POI ligand-COOH (1.0 equivalent) in anhydrous DMF.

    • In a separate vessel, dissolve this compound (1.1 equivalents) in anhydrous DMF.

  • Activation of Carboxylic Acid:

    • To the solution of the POI ligand-COOH, add HATU (1.2 equivalents).

    • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Amide Coupling Reaction:

    • To the activated POI ligand solution, add the solution of this compound.

    • Add DIPEA (3.0 equivalents) to the reaction mixture.

    • Allow the reaction to proceed at room temperature with stirring for 4-12 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired PROTAC product and the consumption of starting materials.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the product with an organic solvent such as ethyl acetate (B1210297) or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) using a suitable gradient of acetonitrile in water (often with 0.1% Trifluoroacetic acid).

  • Characterization:

    • Confirm the identity and purity of the final PROTAC product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

PROTAC_Synthesis_Workflow POI_Ligand POI Ligand (with -COOH) Activation Activate -COOH (HATU, DIPEA in DMF) POI_Ligand->Activation AHPC_Linker This compound Coupling Amide Coupling AHPC_Linker->Coupling Activation->Coupling Monitoring Reaction Monitoring (LC-MS) Coupling->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Purification Purification (Preparative HPLC) Workup->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Figure 2: Experimental workflow for PROTAC synthesis.
Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol details the procedure to quantify the degradation of a target protein (e.g., BRD4) in cultured cells following treatment with the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., HeLa, VCaP)

  • Synthesized PROTAC stock solution in DMSO

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control.

    • Incubate for a desired time period (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection and Analysis:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

Data Presentation

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides representative data for VHL-based BRD4 PROTACs with varying PEG linker lengths to illustrate the impact of the linker on degradation potency.[5]

PROTAC LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG2 (Representative) ~70-100 ~80
PEG515>98
PEG63092

Signaling Pathway Visualization

The degradation of BRD4 by a VHL-recruiting PROTAC disrupts its function as a transcriptional co-activator. BRD4 normally binds to acetylated histones at super-enhancers and promoters, recruiting transcriptional machinery to drive the expression of oncogenes such as c-MYC. The PROTAC-mediated degradation of BRD4 leads to the downregulation of these target genes, resulting in anti-proliferative effects in cancer cells.

BRD4_Degradation_Pathway cluster_0 Normal Cell Function cluster_1 PROTAC Intervention BRD4 BRD4 Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery Recruits cMYC_Protein c-MYC Protein Proteasome Proteasome BRD4->Proteasome Degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binds to cMYC_Gene c-MYC Gene Transcription_Machinery->cMYC_Gene Activates cMYC_Gene->cMYC_Protein Transcription & Translation Cell_Proliferation Cell Proliferation cMYC_Protein->Cell_Proliferation Promotes PROTAC BRD4 PROTAC ((S,R,S)-Ahpc-peg2-JQ1) PROTAC->BRD4 Binds to VHL VHL E3 Ligase PROTAC->VHL Recruits Degraded_BRD4 Degraded BRD4 Proteasome->Degraded_BRD4 Degraded_BRD4->Cell_Proliferation Inhibition of Proliferation

Figure 3: Signaling pathway of BRD4 degradation by a VHL-recruiting PROTAC.

References

Application Notes and Protocols for Cell-Based Assays of PROTACs Utilizing (S,R,S)-Ahpc-peg2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[1][2] A PROTAC molecule consists of two key ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI, which marks it for degradation by the 26S proteasome.[1][4]

The (S,R,S)-Ahpc moiety is a potent and widely used ligand for the von Hippel-Lindau (VHL) E3 ligase.[5][6] PROTACs synthesized with an (S,R,S)-Ahpc-peg2-NH2 linker-ligand conjugate are therefore designed to hijack the VHL E3 ligase to degrade the target protein. Validating the efficacy and mechanism of action of these PROTACs requires a suite of robust cell-based assays. This document provides detailed protocols for essential assays to characterize VHL-recruiting PROTACs, from initial confirmation of protein degradation to in-depth mechanistic and phenotypic studies.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-VHL POI->Ternary PROTAC PROTAC ((S,R,S)-Ahpc-Linker-Warhead) PROTAC->Ternary E3 VHL E3 Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub Proximity-Induced PolyUb Polyubiquitinated POI Ub->PolyUb Ub Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: General mechanism of action for a VHL-recruiting PROTAC.

Primary Assay: Quantification of Protein Degradation

The foundational assay for any PROTAC is to quantify the reduction in the level of the target protein. Western blotting is the gold-standard method, while luminescence-based assays like HiBiT offer higher throughput.

Western Blot Analysis

Principle: Western blotting is a widely used technique to detect and quantify a specific protein from a complex mixture of proteins extracted from cells.[1] It allows for the visualization of protein degradation in a concentration- and time-dependent manner, enabling the calculation of key parameters like DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[1]

WB_Workflow start Seed Cells in Multi-Well Plates treat PROTAC Treatment (Dose-Response / Time-Course) start->treat harvest Cell Lysis & Protein Quantification (BCA) treat->harvest load SDS-PAGE Gel Electrophoresis harvest->load transfer Protein Transfer to PVDF Membrane load->transfer block Blocking (e.g., 5% Milk in TBST) transfer->block ab1 Primary Antibody Incubation (Target + Loading Control) block->ab1 ab2 HRP-conjugated Secondary Antibody Incubation ab1->ab2 detect ECL Substrate & Chemiluminescence Imaging ab2->detect analyze Densitometry Analysis & Normalization detect->analyze end Calculate DC₅₀ and Dₘₐₓ analyze->end

Caption: Experimental workflow for Western blot analysis of PROTAC efficacy.

Protocol:

  • Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of harvest.[1] For a 6-well plate, this is often 250,000-500,000 cells per well. Allow cells to adhere overnight.

  • PROTAC Treatment:

    • Dose-Response: Prepare serial dilutions of the PROTAC in fresh culture medium. A common range is 1 nM to 10 µM. Treat cells for a fixed duration (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).[7]

    • Time-Course: Treat cells with a fixed concentration of the PROTAC (typically 2-5x the approximate DC₅₀) and harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[7]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay to ensure equal loading.[7]

  • Sample Preparation & SDS-PAGE: Mix 20-30 µg of protein from each sample with Laemmli buffer, heat at 95°C for 5-10 minutes, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.[1]

    • Incubate the membrane overnight at 4°C with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).[7]

    • Wash the membrane 3x with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash the membrane 3x with TBST.

  • Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[7]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Plot the normalized protein levels against PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.

Data Presentation:

PROTAC IDTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Timepoint (h)
PROTAC-XTarget ACell Line 125.392.524
PROTAC-YTarget ACell Line 1150.875.124
PROTAC-XTarget ACell Line 248.188.924
HiBiT Endogenous Tagging Assay

Principle: This high-throughput method uses CRISPR/Cas9 to insert a small 11-amino-acid tag (HiBiT) onto the endogenous target protein.[9] In the presence of a complementary larger subunit (LgBiT), a bright, luminescent NanoBiT® enzyme is formed.[10] The luminescent signal is directly proportional to the amount of HiBiT-tagged protein. PROTAC-induced degradation leads to a decrease in luminescence, which can be measured kinetically in live cells or in an endpoint lytic format.[9][11]

HiBiT_Workflow start Seed HiBiT-tagged Cells in 96/384-well plates treat Add Serially Diluted PROTAC start->treat incubate Incubate for Desired Time (e.g., 2-24 hours) treat->incubate reagent Add Nano-Glo® HiBiT Lytic Detection Reagent (LgBiT + Substrate) incubate->reagent shake Mix on Orbital Shaker (10 minutes) reagent->shake read Measure Luminescence on Plate Reader shake->read end Calculate Degradation vs. Control read->end

Caption: Workflow for endpoint lytic HiBiT degradation assay.

Protocol (Endpoint Lytic):

  • Cell Seeding: Use a cell line endogenously expressing the HiBiT-tagged target protein. Seed 10,000-20,000 cells per well in a 96-well white, clear-bottom plate and incubate overnight.[12]

  • PROTAC Treatment: Add serially diluted PROTACs to the cells. Include vehicle-only wells as a negative control (0% degradation) and wells with no cells as a background control.

  • Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C, 5% CO₂.

  • Lysis and Detection:

    • Equilibrate the plate and Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.[12]

    • Add a volume of detection reagent equal to the volume of media in the well.

    • Place the plate on an orbital shaker for 10 minutes to induce lysis and allow the signal to stabilize.[12]

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Subtract the background reading from all wells. Normalize the signal to the vehicle control wells to calculate the percentage of remaining protein for each PROTAC concentration. Plot the results to determine DC₅₀ and Dₘₐₓ.

  • (Optional) Multiplexing: After the luminescence reading, a viability reagent like CellTiter-Glo® 2.0 can be added to the same wells to assess cytotoxicity.[11]

Data Presentation:

PROTAC IDTarget ProteinCell LineAssay FormatDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-XHiBiT-Target ACell Line 1Lytic Endpoint (24h)22.894.1
PROTAC-YHiBiT-Target ACell Line 1Lytic Endpoint (24h)135.278.3
PROTAC-XHiBiT-Target ACell Line 1Live-Cell Kinetic (Rate, k)0.045 min⁻¹-

Mechanistic Assays: Target Engagement & Ternary Complex Formation

These assays confirm that the PROTAC functions as intended by binding its targets and forming the critical ternary complex.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA measures the direct binding of a PROTAC to its target protein inside intact cells.[13] The principle is that when a ligand binds to a protein, it typically stabilizes the protein's structure, leading to an increase in its melting temperature.[14] In a CETSA experiment, cells treated with the PROTAC are heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified (usually by Western blot), generating a "melting curve." A shift in this curve to a higher temperature indicates target engagement.[5][13]

CETSA_Principle cluster_0 No PROTAC cluster_1 With PROTAC POI_unbound Target Protein (Unbound) Heat1 Heat Gradient (e.g., 40-70°C) POI_unbound->Heat1 Denatured1 Denatured Protein Heat1->Denatured1 Stable Stabilized Protein (Resists Denaturation) POI_bound Target Protein (PROTAC-Bound) Heat2 Heat Gradient (e.g., 40-70°C) POI_bound->Heat2 Heat2->Stable

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the PROTAC at a saturating concentration (e.g., 1-10 µM) or vehicle control for 1-2 hours.[5]

  • Heating: Harvest the cells, wash, and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[13] Include a non-heated control.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble (non-denatured) protein fraction from the precipitated (denatured) protein pellet.[13]

  • Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western blot.

  • Data Analysis: Quantify the band intensities and normalize them to the non-heated control. Plot the percentage of soluble protein against temperature to generate melting curves. A rightward shift in the curve for the PROTAC-treated sample indicates thermal stabilization and target engagement.

Data Presentation:

CompoundTarget ProteinTₘ (°C) (Vehicle)Tₘ (°C) (Compound)ΔTₘ (°C)
PROTAC-XTarget A52.156.8+4.7
Warhead onlyTarget A52.156.5+4.4
PROTAC-XVHL E3 Ligase48.553.1+4.6

Phenotypic Assays: Downstream Cellular Consequences

These assays measure the functional outcome of degrading the target protein, such as effects on cell viability, proliferation, or apoptosis.

Cell Viability Assay (e.g., CellTiter-Glo®)

Principle: This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.[] The CellTiter-Glo® reagent lyses cells and generates a luminescent signal proportional to the ATP concentration. A reduction in signal indicates decreased cell viability or proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a low density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a prolonged period, typically 72-120 hours, to observe anti-proliferative effects.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of reagent equal to the culture medium volume in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against PROTAC concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation:

PROTAC IDTarget ProteinCell LineAssay Duration (h)GI₅₀ (nM)
PROTAC-XTarget ACancer Cell Line 17245.6
PROTAC-YTarget ACancer Cell Line 172389.1
PROTAC-XTarget ANormal Cell Line 172>10,000
Apoptosis Analysis by Flow Cytometry

Principle: If the target protein is involved in cell survival, its degradation is expected to induce apoptosis (programmed cell death).[16] Flow cytometry can quantify apoptotic cells using fluorescent probes. A common method is dual staining with Annexin V and Propidium Iodide (PI).[17]

  • Annexin V: Binds to phosphatidylserine (B164497) (PS), which translocates to the outer cell membrane during early apoptosis.[16]

  • Propidium Iodide (PI): A fluorescent DNA intercalator that can only enter cells with compromised membranes, a feature of late apoptotic or necrotic cells.[17]

Flow_Cytometry_Workflow start Seed and Treat Cells with PROTAC harvest Harvest Cells (including supernatant) start->harvest wash Wash Cells with Cold PBS harvest->wash resuspend Resuspend in 1X Annexin V Binding Buffer wash->resuspend stain Add Fluorophore-conjugated Annexin V and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 min at RT in the Dark stain->incubate acquire Analyze on Flow Cytometer incubate->acquire end Quantify Cell Populations (Viable, Early/Late Apoptotic, Necrotic) acquire->end

Caption: Workflow for apoptosis analysis using Annexin V/PI staining.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the PROTAC (at 1x, 5x, and 10x DC₅₀) and vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and discard the supernatant.

  • Washing: Wash the cell pellet twice with cold PBS.[18]

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[17]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.

  • Data Interpretation:

    • Viable: Annexin V-negative, PI-negative.

    • Early Apoptotic: Annexin V-positive, PI-negative.

    • Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.

Data Presentation:

TreatmentConcentration (nM)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)
Vehicle (DMSO)-92.13.54.4
PROTAC-X5075.315.88.9
PROTAC-X25041.238.919.9
Staurosporine (Positive Control)100015.755.428.9

Selectivity Assay: Global Proteome Profiling

Principle: To ensure the PROTAC is selective for the intended target, its effect on the entire proteome can be assessed using quantitative mass spectrometry (MS).[5] In this experiment, cells are treated with the PROTAC or vehicle. The proteomes are then extracted, digested into peptides, labeled with tandem mass tags (TMT) for multiplexing, and analyzed by LC-MS/MS. This allows for the relative quantification of thousands of proteins, identifying any that are significantly degraded besides the intended target.[19]

Proteomics_Workflow start Culture and Treat Cells (PROTAC vs. Vehicle) lysis Cell Lysis and Protein Digestion (Trypsin) start->lysis labeling Peptide Labeling with Tandem Mass Tags (TMT) lysis->labeling fractionation Peptide Fractionation (Optional) labeling->fractionation ms LC-MS/MS Analysis fractionation->ms analysis Database Search & Protein Quantification ms->analysis end Identify On-Target and Off-Target Degradation analysis->end

References

Troubleshooting & Optimization

troubleshooting low yield in (S,R,S)-Ahpc-peg2-NH2 conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S,R,S)-Ahpc-peg2-NH2 conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a specific focus on resolving low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a synthetic molecule that incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, (S,R,S)-AHPC, and a 2-unit polyethylene (B3416737) glycol (PEG) linker with a terminal primary amine.[1][2][3] It is primarily used as a building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[2][3] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein.[2]

Q2: What type of conjugation reaction is the terminal amine of this compound typically used for?

The terminal primary amine (-NH2) on the PEG linker is a nucleophile and is typically used for covalent bond formation with electrophilic groups. The most common reaction is acylation, where the amine reacts with an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond.[4][5] It can also react with other electrophiles like isocyanates and aldehydes.[5]

Q3: How should I store this compound?

For long-term stability, this compound should be stored lyophilized at -20°C and kept desiccated.[1] In this form, it can be stable for up to 36 months.[1] Once in solution, it should be stored at -20°C and used within 3 months to prevent loss of potency.[1] It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[1] The hydrochloride salt form may offer enhanced stability and easier handling.[5]

Q4: I am not seeing any product in my conjugation reaction. What is a critical first check?

A critical first step is to verify the integrity and reactivity of your starting materials. Ensure that the molecule you are conjugating to this compound has a reactive group compatible with an amine. If you are using a pre-activated molecule (e.g., an NHS ester), it is crucial to ensure it has not hydrolyzed. NHS esters are moisture-sensitive, so proper storage and handling are critical.

Troubleshooting Low Conjugation Yield

Low yield is a common obstacle in bioconjugation. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Problem: Low or No Yield in Your this compound Conjugation Reaction

Below is a step-by-step guide to troubleshoot potential issues in your experimental workflow.

Step 1: Reagent Quality and Storage

The quality and proper storage of your reagents are paramount for a successful conjugation.

Possible Cause:

  • Degradation of this compound: Improper storage can lead to degradation.

  • Hydrolysis of your coupling partner: If you are using a moisture-sensitive reagent like an NHS ester, it may have hydrolyzed and become non-reactive.

  • Presence of impurities: Impurities in either of your starting materials can interfere with the reaction.

Recommended Solutions:

  • Storage: Always store this compound at -20°C under desiccated conditions.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Fresh Reagents: Use fresh, high-purity reagents whenever possible. If you suspect your activated substrate (e.g., NHS ester) has degraded, it is best to use a fresh batch or re-activate your carboxylic acid.

  • Purity Verification: Confirm the purity of your starting materials using appropriate analytical techniques such as LC-MS or NMR.

Step 2: Reaction Conditions

Optimizing the reaction parameters is crucial for maximizing the conjugation yield.

Possible Cause:

  • Suboptimal pH: The pH of the reaction mixture significantly impacts the nucleophilicity of the primary amine on this compound.

  • Incorrect Temperature or Reaction Time: The reaction may not have reached completion due to insufficient time or non-optimal temperature.

  • Inappropriate Solvent: The choice of solvent can affect the solubility of your reagents and the reaction rate.

Recommended Solutions:

  • pH Optimization: For reactions with NHS esters, a pH range of 7.2-8.5 is generally recommended to ensure the primary amine is sufficiently deprotonated and nucleophilic.

  • Temperature and Time: Most amine-NHS ester conjugations proceed efficiently at room temperature for 1-4 hours. If you observe low yield, you can try extending the reaction time or performing the reaction at 4°C overnight, which can sometimes reduce side reactions.

  • Solvent Choice: Ensure your reagents are fully dissolved in a suitable anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Step 3: Reaction Buffer Composition

The components of your reaction buffer can either facilitate or hinder the conjugation.

Possible Cause:

  • Presence of interfering nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with this compound for reaction with your activated substrate.

Recommended Solutions:

  • Use Amine-Free Buffers: Always use buffers that do not contain primary amines. Suitable options include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.

  • Buffer Exchange: If your protein or other molecule of interest is in an amine-containing buffer, perform a buffer exchange using dialysis or a desalting column before initiating the conjugation reaction.

Step 4: Molar Ratio of Reactants

The stoichiometry of the reactants is a key parameter to optimize.

Possible Cause:

  • Insufficient amount of one reactant: An incorrect molar ratio can lead to incomplete conversion of the limiting reagent.

Recommended Solutions:

  • Optimize Molar Ratio: It is common to use a slight excess of the less complex or more readily available reactant. For PROTAC synthesis, you might use a 1.1 to 1.5-fold molar excess of the activated "warhead" molecule relative to this compound. Empirical optimization is often necessary to determine the ideal ratio for your specific system.

Step 5: PROTAC-Specific Considerations

The ultimate goal of synthesizing a PROTAC introduces additional layers of complexity.

Possible Cause:

  • Steric Hindrance: The linker length can be a critical factor in PROTAC efficacy.[6][7][8] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[7]

  • Incorrect Stereochemistry: The (S,R,S) stereochemistry of the AHPC moiety is crucial for binding to VHL. An incorrect epimer will be inactive.

Recommended Solutions:

  • Consider Linker Length: While you are using a pre-defined PEG2 linker, if you consistently experience issues with the biological activity of your final PROTAC, it may be necessary to explore linkers of different lengths. Studies have shown that both shorter and longer linkers can significantly impact degradation efficiency.[7][9]

  • Verify Stereochemistry: Ensure that the this compound you are using has the correct stereochemistry for VHL binding.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Conjugation with NHS Esters

ParameterRecommended Range/ConditionRationale
pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis.
Buffer Phosphate, HEPES, BorateAmine-free to prevent competing reactions.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature for faster kinetics; 4°C to minimize side reactions.
Reaction Time 1 - 4 hours at RT; Overnight at 4°CShould be optimized for the specific reactants.
Molar Excess of NHS Ester 1.1 - 5 foldTo drive the reaction to completion. Requires empirical optimization.
Solvent Anhydrous DMF or DMSOTo dissolve reagents, should be <10% of total reaction volume with aqueous buffers.

Experimental Protocols

Protocol 1: General Procedure for Conjugating an NHS-activated Molecule to this compound
  • Reagent Preparation:

    • Allow the vials of this compound and your NHS-activated molecule to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare a stock solution of your NHS-activated molecule in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • In a clean, dry reaction vial, add the desired volume of the this compound stock solution.

    • If the reaction is to be performed in an aqueous buffer, add the appropriate volume of an amine-free buffer (e.g., PBS, pH 7.4).

    • Add the desired molar excess of the NHS-activated molecule stock solution to the reaction mixture while gently vortexing.

    • Note: The final concentration of the organic solvent should ideally be below 10% if working in an aqueous system to avoid solubility issues.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring or rotation. Alternatively, the reaction can be carried out at 4°C overnight.

  • Quenching (Optional):

    • To stop the reaction, a quenching reagent with a primary amine (e.g., Tris-HCl or glycine) can be added to a final concentration of 20-50 mM. This will react with any remaining unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as HPLC, size-exclusion chromatography, or dialysis to remove unreacted starting materials and byproducts.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Conjugation start Low/No Conjugation Yield reagent_check Step 1: Check Reagent Quality - Stored properly? - NHS ester hydrolyzed? - Purity verified? start->reagent_check condition_check Step 2: Check Reaction Conditions - pH optimal (7.2-8.5)? - Temp/Time sufficient? - Correct solvent? reagent_check->condition_check Reagents OK solution_reagent Solution: - Use fresh, high-purity reagents. - Store at -20°C, desiccated. reagent_check->solution_reagent Issue Found buffer_check Step 3: Check Buffer Composition - Amine-free buffer used? - (e.g., PBS, HEPES) condition_check->buffer_check Conditions OK solution_conditions Solution: - Adjust pH to 7.2-8.5. - Optimize time and temperature. condition_check->solution_conditions Issue Found ratio_check Step 4: Check Molar Ratio - Optimized molar excess of  activated partner? buffer_check->ratio_check Buffer OK solution_buffer Solution: - Use amine-free buffers. - Perform buffer exchange if needed. buffer_check->solution_buffer Issue Found protac_check Step 5: PROTAC-Specific Issues - Linker length appropriate? - Correct (S,R,S) stereochemistry? ratio_check->protac_check Ratio OK solution_ratio Solution: - Empirically test different molar ratios. ratio_check->solution_ratio Issue Found solution_protac Solution: - Consider alternative linker lengths. - Confirm stereoisomer purity. protac_check->solution_protac Issue Found success Successful Conjugation protac_check->success All Checks OK solution_reagent->reagent_check solution_conditions->condition_check solution_buffer->buffer_check solution_ratio->ratio_check solution_protac->protac_check

Caption: A flowchart for systematically troubleshooting low yield in conjugation reactions.

Conjugation_Pathway Amine-Reactive Conjugation Pathway cluster_conditions Reaction Conditions Ahpc_NH2 This compound Conditions pH 7.2 - 8.5 Amine-Free Buffer Room Temperature Conjugate PROTAC Precursor (Stable Amide Bond) Ahpc_NH2->Conjugate Activated_Molecule Molecule-NHS Ester (Electrophile) Activated_Molecule->Conjugate NHS_byproduct NHS Byproduct

Caption: The reaction scheme for conjugating this compound with an NHS ester.

References

Technical Support Center: Enhancing the Solubility of (S,R,S)-Ahpc-peg2-NH2 based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address solubility challenges with (S,R,S)-Ahpc-peg2-NH2 based PROTACs. Poor aqueous solubility is a common hurdle for these complex molecules, impacting their utility in biological assays and their potential as therapeutic agents. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to overcome these challenges.

Troubleshooting Guide: Addressing Poor Solubility

Researchers may encounter several issues related to the poor solubility of this compound based PROTACs. This section provides a systematic approach to troubleshooting these common problems.

Problem 1: Precipitation of PROTAC in Aqueous Buffers During In Vitro Assays

This is a frequent issue when diluting a PROTAC stock solution (typically in DMSO) into an aqueous buffer for cellular or biochemical assays.

  • Immediate Action:

    • Reduce Final Concentration: The simplest immediate step is to lower the final concentration of the PROTAC in the assay.

    • Increase DMSO Tolerance of Assay: If possible, slightly increase the percentage of DMSO in the final assay medium. However, be mindful of the potential for DMSO to affect cell viability and assay performance.

    • Use of Pluronic F-127: Consider the addition of a small amount of Pluronic F-127 to the aqueous buffer to help maintain solubility.

  • Long-Term Strategy (Requires Chemical Modification or Formulation):

    • Chemical Modification: If you are in the process of designing and synthesizing your PROTAC, consider incorporating more polar groups into the linker or the warhead.

    • Formulation: For an existing PROTAC, employing formulation strategies like creating an amorphous solid dispersion or a cyclodextrin (B1172386) inclusion complex can significantly improve its apparent solubility in aqueous media.

Problem 2: Low and Variable Bioavailability in In Vivo Studies

Poor aqueous solubility is a primary contributor to low and inconsistent oral bioavailability in animal models.

  • Formulation Development: For in vivo experiments, more advanced formulation strategies are often necessary.

    • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and maintain a supersaturated state in solution, which can significantly improve oral absorption.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective for highly lipophilic PROTACs.

    • Biorelevant Media: Studies have shown that the solubility of some PROTACs is significantly improved in biorelevant media that simulate fed-state intestinal fluid (FeSSIF). Therefore, administering the PROTAC with food could enhance its oral absorption.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the solubility of this compound based PROTACs.

Q1: Why do PROTACs based on the (S,R,S)-Ahpc VHL ligand often have poor solubility?

A1: PROTACs, by their nature, are large and often lipophilic molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to poor aqueous solubility and permeability. While the (S,R,S)-Ahpc moiety itself can be reasonably soluble, especially as a hydrochloride salt, the overall solubility of the final PROTAC is a complex interplay between the VHL ligand, the linker, and the warhead targeting the protein of interest. The hydrophobic character of the warhead and certain linker types can counteract the solubility contribution of the Ahpc moiety.

Q2: How does the PEG2 linker in this compound affect solubility?

A2: The polyethylene (B3416737) glycol (PEG) linker is incorporated to increase the hydrophilicity and aqueous solubility of the PROTAC molecule. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving interaction with water. However, a short PEG linker like PEG2 may not be sufficient to overcome the high lipophilicity of the rest of the molecule. The optimal PEG linker length often needs to be determined empirically.

Q3: What are the main approaches to improve the solubility of my this compound based PROTAC?

A3: There are two primary strategies:

  • Chemical Modification: This involves altering the chemical structure of the PROTAC. This can include:

    • Incorporating Polar Groups: Adding polar functional groups to the linker or warhead. For instance, the addition of a dibasic piperazine (B1678402) to a VHL-based PROTAC has been shown to increase solubility by as much as 170-fold.[1][2][3][4][5]

    • Optimizing the Linker: Experimenting with different linker types and lengths. Longer PEG chains or linkers containing polar heterocycles can improve solubility.[6][7][8]

  • Formulation Strategies: This approach focuses on the delivery of the existing PROTAC molecule by improving its dissolution and apparent solubility. This includes:

    • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix.[9][10][11]

    • Cyclodextrin Inclusion Complexes: Encapsulating the PROTAC within a cyclodextrin molecule.[12][13]

Q4: Is there a trade-off between improving solubility and other PROTAC properties?

A4: Yes, there are often trade-offs. For example:

  • Solubility vs. Permeability: Increasing hydrophilicity to improve solubility can sometimes negatively impact cell permeability, which is crucial for PROTACs to reach their intracellular targets.

  • Linker Modification vs. Ternary Complex Formation: Altering the linker to improve solubility can affect its ability to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for degradation.

A careful balance must be struck, and optimization of multiple parameters is often necessary.

Data Presentation: Impact of Linker Modification on Solubility

The following tables summarize quantitative data from the literature, illustrating the impact of linker composition on the physicochemical properties of PROTACs. While specific data for this compound is not always available, the trends observed in similar VHL- and CRBN-based PROTACs are highly relevant.

Table 1: Comparative Physicochemical Properties of PROTACs with Different Linkers

PROTAC FeatureAlkyl LinkerPEG LinkerAlkyl-Ether Linker
Polarity HydrophobicHydrophilicIntermediate
Aqueous Solubility Generally LowerGenerally HigherIntermediate
Cell Permeability Can be HigherCan be LowerIntermediate
Metabolic Stability Generally StableCan be susceptible to oxidationGenerally Stable

Note: This table presents a generalized comparison based on trends reported in the literature. Actual values can vary significantly depending on the specific warhead and E3 ligase ligand.[6][8][14]

Table 2: Case Study - Improving Solubility of a VHL-Recruiting PROTAC

PROTACModifying GroupAqueous SolubilityFold Increase in SolubilityReference
Precursor USP7 Degrader-Low (unspecified)-[1][2][3][4][5]
PROTAC 40 Dibasic Piperazine Significantly Improved ~170-fold [1][2][3][4][5]

This case study demonstrates the dramatic improvement in aqueous solubility that can be achieved by incorporating a polar moiety like dibasic piperazine into a VHL-based PROTAC.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess and improve the solubility of your this compound based PROTAC.

Protocol 1: Kinetic Solubility Assay

This assay provides a rapid assessment of the solubility of a PROTAC in an aqueous buffer, which is particularly relevant for in vitro screening.

Materials:

  • PROTAC of interest

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom plates

  • Plate reader capable of measuring turbidity (nephelometry) or absorbance

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Addition to Aqueous Buffer: To another 96-well plate, add 198 µL of PBS to each well. Then, add 2 µL of each PROTAC dilution from the DMSO plate. This will result in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer. Alternatively, measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to detect light scattering from precipitated compound.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity or absorbance is observed compared to the buffer-only control.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a PROTAC and is considered the gold standard.

Materials:

  • Solid PROTAC powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade water and acetonitrile

  • Vials with screw caps

  • Shaking incubator

  • Centrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Sample Preparation: Add an excess amount of solid PROTAC powder to a vial containing a known volume of PBS (e.g., 1 mL).

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the pellet.

  • Dilution: Dilute the supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by HPLC to determine the concentration of the dissolved PROTAC.

  • Data Analysis: The thermodynamic solubility is the concentration of the PROTAC in the saturated solution.

Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a common laboratory-scale method for preparing an ASD to enhance the solubility of a PROTAC.

Materials:

  • PROTAC of interest

  • Polymer (e.g., HPMCAS, PVP, Soluplus®)

  • Volatile solvent system (e.g., dichloromethane/methanol)

  • Glass petri dish

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve both the PROTAC and the chosen polymer in the volatile solvent system. The drug loading (e.g., 10-30% w/w) should be determined based on preliminary screening.

  • Film Casting: Pour the solution into a glass petri dish to create a thin film.

  • Solvent Evaporation: Place the petri dish in a vacuum oven at a controlled temperature (e.g., 40-60°C) until the solvent is completely evaporated and a dry film is formed.

  • Collection: Scrape the dried film from the petri dish to obtain the ASD powder.

  • Characterization: Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm its amorphous nature.

Protocol 4: Preparation of a Cyclodextrin Inclusion Complex by Lyophilization

This protocol describes the preparation of a PROTAC-cyclodextrin complex to improve aqueous solubility.

Materials:

  • PROTAC of interest

  • Cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, sulfobutyl ether-β-cyclodextrin)

  • Deionized water

  • Lyophilizer (freeze-dryer)

  • Liquid nitrogen

Procedure:

  • Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin.

  • Complexation: Add the PROTAC to the cyclodextrin solution and stir until it is fully dissolved. Sonication may be used to aid dissolution. The molar ratio of PROTAC to cyclodextrin should be optimized (a 1:1 ratio is a common starting point).

  • Freezing: Rapidly freeze the solution using liquid nitrogen.

  • Lyophilization: Lyophilize the frozen solution for 48-72 hours until a dry, fluffy powder is obtained.

  • Collection: The resulting powder is the PROTAC-cyclodextrin inclusion complex.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows related to improving the solubility of this compound based PROTACs.

G cluster_0 Solubility Troubleshooting Workflow start Poor Solubility of this compound PROTAC issue Issue Encountered start->issue invitro Precipitation in In Vitro Assay issue->invitro In Vitro invivo Low Bioavailability In Vivo issue->invivo In Vivo sol_invitro Immediate: - Lower Concentration - Increase DMSO % - Add Pluronic F-127 invitro->sol_invitro sol_invivo Formulation Strategies: - Amorphous Solid Dispersion - Lipid-Based Formulation - Administer with Food invivo->sol_invivo long_term Long-Term Strategy: Chemical Modification or Formulation sol_invitro->long_term sol_invivo->long_term

Caption: A workflow for troubleshooting common solubility issues with PROTACs.

G cluster_1 Strategies to Improve PROTAC Solubility cluster_chem_mod Chemical Modification cluster_formulation Formulation Strategies protac This compound based PROTAC polar_groups Incorporate Polar Groups (e.g., piperazine) protac->polar_groups linker_opt Optimize Linker (e.g., longer PEG, polar heterocycles) protac->linker_opt asd Amorphous Solid Dispersion (ASD) protac->asd cyclo Cyclodextrin Inclusion Complex protac->cyclo

Caption: Key strategies for enhancing the solubility of PROTACs.

G cluster_2 PROTAC-Mediated Protein Degradation Pathway protac PROTAC (this compound) ternary Ternary Complex (POI-PROTAC-VHL) protac->ternary poi Target Protein (POI) poi->ternary vhl VHL E3 Ligase vhl->ternary ub_poi Ubiquitinated POI ternary->ub_poi Ubiquitination ub Ubiquitin ub->ub_poi proteasome 26S Proteasome ub_poi->proteasome degradation Degradation of POI proteasome->degradation

Caption: The mechanism of action for a VHL-recruiting PROTAC.

References

Technical Support Center: Optimizing PROTAC Linker Design and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in optimizing linker length and composition for Proteolysis-Targeting Chimeras (PROTACs), particularly when exploring alternatives to standard linkers like (S,R,S)-Ahpc-peg2-NH2.

Troubleshooting Guides

This section addresses specific issues you may encounter during your PROTAC experiments, with a focus on linker-related causes and solutions.

Issue 1: My PROTAC shows good binary binding to the target protein and E3 ligase, but fails to induce significant target degradation in cells.

This is a common challenge that often points to issues with the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) or other cellular factors. The linker is a critical component in enabling this complex to form effectively.[1]

  • Potential Linker-Related Cause: Incorrect Linker Length or Rigidity

    • Problem: The linker may be too short, causing steric hindrance that prevents the simultaneous binding of the target protein and the E3 ligase.[1][2] Conversely, a linker that is too long or overly flexible might lead to an unstable or non-productive ternary complex where the necessary lysine (B10760008) residues on the target protein are not accessible for ubiquitination.[1][2]

    • Solution: Synthesize and test a library of PROTACs with varying linker lengths. A systematic approach, such as increasing the linker length by a few atoms at a time (e.g., adding or removing PEG or methylene (B1212753) units), can help identify the optimal length.[1][3] Consider incorporating more rigid linker motifs, such as piperazine (B1678402) or piperidine (B6355638) rings, to pre-organize the PROTAC into a bioactive conformation.[1][4]

  • Potential Linker-Related Cause: Unfavorable Ternary Complex Conformation

    • Problem: Even if a ternary complex forms, the linker may orient the target protein and E3 ligase in a way that is not productive for ubiquitination. The E2 ubiquitin-conjugating enzyme needs to be able to reach the lysine residues on the target protein's surface.[1]

    • Solution: Modify the linker's attachment points (exit vectors) on either the target-binding ligand or the E3 ligase ligand.[1] The ideal attachment point is typically a solvent-exposed region of the ligand that does not interfere with its binding to the protein.[1] Computational modeling can be a valuable tool to predict and visualize the geometry of the ternary complex with different linker configurations.[1][5]

  • Potential Linker-Related Cause: Poor Physicochemical Properties

    • Problem: The linker can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at a sufficient concentration.[1] PROTACs are often large molecules that fall "beyond the Rule of Five," making good pharmacokinetic properties a significant challenge.[1]

    • Solution: To improve solubility, incorporate polar or ionizable groups into the linker, such as basic nitrogen atoms or heterocyclic scaffolds like piperazine.[1] PEG linkers are also commonly used to enhance hydrophilicity.[1] For improving cell permeability, a careful balance is needed. While PEG linkers can sometimes hinder passive diffusion, their flexibility may allow the PROTAC to adopt a more compact, less polar conformation.[1]

Issue 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.

The hook effect is a common phenomenon with PROTACs and is characterized by a bell-shaped dose-response curve. It occurs when high concentrations of the PROTAC favor the formation of binary complexes (Target-PROTAC or E3-PROTAC) over the productive ternary complex.

  • Potential Linker-Related Cause: Suboptimal Ternary Complex Stability

    • Problem: The linker may not be promoting positive cooperativity in the formation of the ternary complex. Positive cooperativity, where the binding of the first protein increases the affinity for the second, stabilizes the ternary complex over the binary complexes.

    • Solution: A well-designed linker can create favorable interactions within the ternary complex, enhancing its stability and mitigating the hook effect.[1] This often requires empirical testing of different linker designs. Biophysical assays like Surface Plasmon Resonance (SPR) can be used to quantify the cooperativity of your PROTACs.[3]

  • Potential Linker-Related Cause: Linker Flexibility

    • Problem: A highly flexible linker might not sufficiently pre-organize the binding elements for efficient ternary complex formation, potentially favoring the formation of binary complexes at high concentrations.[1]

    • Solution: Systematically vary the linker's length and composition. A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity and reduce the hook effect.[3]

Frequently Asked Questions (FAQs)

Q1: What is the ideal linker length for a PROTAC?

A1: There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[3][6] However, most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[3] For some systems, a minimum linker length is required to observe any degradation. For instance, in one study targeting TBK1, no degradation was observed with linkers shorter than 12 atoms.[6][7] It is crucial to experimentally screen a range of linker lengths to determine the optimum for your specific system.[8]

Q2: What are the most common types of linkers used as alternatives to pre-made fragments like this compound?

A2: The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[1][9]

  • PEG Linkers: Often used to improve solubility and offer flexibility.[9]

  • Alkyl Chains: Provide a simple and synthetically accessible way to vary linker length.[9]

  • Rigid Linkers: More recently, rigid linkers incorporating structures like piperazine, piperidine, and triazoles are being used to enhance conformational stability and improve pharmacokinetic properties.[1]

  • "Clickable" Linkers: Linkers containing functionalities like alkynes or azides facilitate the rapid synthesis of PROTAC libraries using click chemistry.[9][]

Q3: How critical is the linker attachment point on the warhead and E3 ligase ligand?

A3: The linker attachment point, or "exit vector," is a critical parameter.[1] The linker should be attached at a position on the ligand that does not disrupt its key binding interactions with the target protein or E3 ligase.[1] Typically, this is a solvent-exposed region of the ligand when it is bound to its protein.[1] Analyzing the crystal structure of the ligand-protein complex can help identify suitable attachment points.

Q4: How can I improve the solubility and cell permeability of my PROTAC by modifying the linker?

A4: The linker's chemical makeup significantly impacts a PROTAC's drug-like properties.[3][11]

  • To improve solubility: Incorporate polar groups, such as the ether oxygens in PEG linkers, or add ionizable groups like basic nitrogen atoms.[1][3]

  • To improve cell permeability: This requires a balance between hydrophilicity and lipophilicity. While PEG can increase solubility, it may decrease passive permeability. Modulating the number of rotatable bonds and the polar surface area through linker design is key.[3] Sometimes, more rigid linkers can lead to improved permeability.[4]

Q5: Can the linker influence the selectivity of a PROTAC?

A5: Yes, the linker can impart selectivity for degrading one protein over another, even if the "warhead" can bind to multiple proteins. By optimizing the linker to form a stable ternary complex with the desired target and the E3 ligase, you can achieve preferential degradation.[9]

Quantitative Data on Linker Length and PROTAC Efficacy

The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC Linker CompositionLinker Length (atoms)DC50Dmax (%)
PEG12Effective>80%
PEG16Most Effective>90%
PEG19Less Effective<70%
PEG21Less Effective<60%
Data summarized from a study on ERα degradation. Note: The exact DC50 and Dmax values can vary based on experimental conditions.[6][12]

Table 2: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation

PROTAC Linker CompositionLinker LengthDC50 (nM)Dmax (%)
PEG2 PEG units1-40>90
PEG≥4 PEG units1-40>95
Data summarized from a study on BTK degraders. Longer linkers were found to be more potent in this system.[6][13]

Table 3: Impact of Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation

PROTAC Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradationN/A
Alkyl/Ether21396
Alkyl/Ether2929276
Data summarized from a study on TBK1 degradation. A minimum linker length was required to observe degradation, with optimal activity at 21 atoms.[6][7][14]

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_analysis Analysis & Optimization synthesis Synthesize PROTAC Library (Varying Linkers) biophysical Biophysical Assays (SPR, ITC, TR-FRET) synthesis->biophysical ternary_complex Confirm Ternary Complex Formation biophysical->ternary_complex ternary_complex->synthesis If no complex, redesign linker degradation Target Degradation (Western Blot, etc.) ternary_complex->degradation If complex forms potency Assess Cellular Potency (DC50, Dmax) degradation->potency sar Structure-Activity Relationship (SAR) Analysis potency->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterate

Caption: Experimental workflow for PROTAC linker optimization.

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[13][15]

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (typically from low nM to high µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by molecular weight on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detector.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[14]

Protocol 2: Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This biophysical assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC, confirming ternary complex formation.[7][14]

  • Reagent Preparation:

    • Use purified, recombinant proteins: the target protein of interest (POI) and the E3 ligase (or its substrate-binding domain, e.g., VHL or Cereblon complex).

    • Label the POI with a FRET donor fluorophore (e.g., Terbium cryptate) and the E3 ligase with a FRET acceptor fluorophore (e.g., d2) using appropriate labeling kits.

    • Prepare a serial dilution of the PROTAC in an appropriate assay buffer.

  • Assay Setup:

    • In a low-volume 384-well plate, add the labeled POI, labeled E3 ligase, and the serially diluted PROTAC. Include controls with no PROTAC.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the complex to form and reach equilibrium.

  • Measurement:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the acceptor, one for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. An increase in the ratio indicates the formation of the ternary complex. The resulting bell-shaped curve can be used to determine the concentration of PROTAC that gives the maximal complex formation.[7]

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that the PROTAC binds to its intended target within the complex environment of the cell.[1]

  • Cell Treatment: Treat intact cells with the PROTAC at an effective concentration or a vehicle control.

  • Thermal Challenge: Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation. Ligand-bound proteins are stabilized and will remain in solution at higher temperatures.

  • Cell Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analysis: Analyze the amount of soluble target protein remaining at each temperature for both PROTAC-treated and vehicle-treated samples by Western blot or other protein detection methods. A shift in the melting curve to a higher temperature in the PROTAC-treated sample indicates target engagement.

References

Technical Support Center: Strategies to Mitigate Off-Target Effects of (S,R,S)-Ahpc-peg2-NH2 Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PROTACs containing the (S,R,S)-Ahpc-peg2-NH2 E3 ligase binder. The focus is on identifying and reducing off-target effects to enhance the selectivity and safety profile of these molecules.

Troubleshooting Guide

This guide addresses common issues encountered during the development and characterization of (S,R,S)-Ahpc-based PROTACs.

Issue 1: Significant off-target protein degradation is observed in global proteomics.

  • Question: My global proteomics analysis reveals the degradation of several proteins besides my primary target. What are the likely causes and how can I address this?

  • Answer: High levels of off-target degradation can stem from several factors related to your PROTAC's design and experimental setup.

    • High PROTAC Concentration: The "hook effect" is a known phenomenon where high PROTAC concentrations can lead to the formation of binary complexes (PROTAC-target or PROTAC-VHL) instead of the productive ternary complex, which can sometimes increase off-target activity.

      • Recommendation: Perform a dose-response experiment to determine the optimal concentration that maximizes on-target degradation while minimizing off-target effects. Start from low nanomolar concentrations and titrate up.

    • Linker-Mediated Off-Target Binding: The peg2 linker, while common, may position the VHL ligase near off-target proteins that have some affinity for the warhead or the linker itself.

      • Recommendation: Synthesize a small library of PROTACs with varying linker lengths and compositions (e.g., alkyl chains instead of PEG) to investigate the impact on selectivity.

    • Warhead Specificity: The warhead may have inherent promiscuity, binding to multiple proteins with similar structural motifs.

      • Recommendation: If possible, modify the warhead to improve its binding affinity and selectivity for the intended target. Computational modeling can help identify key interaction points to modify.

Issue 2: Cellular toxicity is observed at concentrations that effectively degrade the target protein.

  • Question: My PROTAC shows significant cytotoxicity in cell viability assays, which doesn't seem to be explained by the degradation of my target protein alone. What could be the cause?

  • Answer: This suggests that the observed toxicity is likely due to off-target effects.

    • Degradation of an Essential Protein: Your PROTAC might be degrading an off-target protein that is critical for cell survival.

      • Recommendation: Cross-reference your list of degraded off-targets from proteomics with databases of essential genes/proteins (e.g., DEG database). This can help you prioritize which off-targets are most likely responsible for the toxicity.

    • Off-Target Kinase Inhibition: If your warhead is a kinase inhibitor, the PROTAC molecule itself (independent of degradation) might be inhibiting key kinases, leading to toxicity.

      • Recommendation: Perform a kinome-wide selectivity assay (e.g., KiNativ) to assess the inhibitory activity of your PROTAC against a broad panel of kinases.

    • VHL-Dependent, Target-Independent Toxicity: In some cases, the formation of a PROTAC-VHL complex can have unintended neosubstrate degradation activity.

      • Recommendation: As a control, synthesize a version of your PROTAC with an inactive warhead (a negative control) to see if it still induces toxicity. This can help differentiate between warhead-driven and VHL-driven off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PROTACs?

A1: (S,R,S)-Ahpc (aminohydroxy-isoleucine-proline-chloroisobutyl) is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a derivative of the natural VHL ligand, HIF-1α. The peg2 is a two-unit polyethylene (B3416737) glycol linker, and the NH2 is an amine group for conjugation to a warhead. This combination is frequently used because the VHL ligase is ubiquitously expressed across many cell types, and the Ahpc moiety provides a potent and specific handle to recruit it.

Q2: How does the peg2 linker influence the off-target profile of my PROTAC?

A2: The linker is a critical determinant of a PROTAC's properties, including its off-target profile. The length, rigidity, and chemical nature of the linker dictate the geometry of the ternary complex (Target-PROTAC-VHL). An improperly oriented complex can not only be inefficient at degrading the intended target but may also bring the VHL ligase into proximity with unintended proteins, leading to their ubiquitination and degradation. The peg2 linker offers moderate flexibility, but optimizing linker length (e.g., comparing PEG2, PEG3, PEG4) is a key strategy to improve selectivity.

Q3: What experimental workflows can I use to identify and validate off-target effects?

A3: A systematic workflow is crucial for confidently identifying off-targets.

  • Primary Screen (Global Proteomics): Use unbiased mass spectrometry-based proteomics (e.g., TMT-based quantification) to compare protein levels in cells treated with your PROTAC versus a vehicle control. This provides a global view of all degraded proteins.

  • Candidate Prioritization: Rank the identified off-targets based on the extent of degradation, their known biological functions, and potential for causing toxicity.

  • Orthogonal Validation: Validate the degradation of high-priority candidates using a different technique, such as Western Blotting or targeted proteomics (e.g., Selected Reaction Monitoring - SRM).

  • Functional Assays: Investigate the functional consequences of off-target degradation using relevant cell-based assays (e.g., cell cycle analysis, apoptosis assays) to link an off-target to a specific cellular phenotype.

Q4: Can computational modeling help in predicting off-target effects?

A4: Yes, computational approaches are becoming increasingly valuable. Ternary complex modeling, which predicts the three-dimensional structure of the Target-PROTAC-E3 ligase complex, can provide insights into the stability and geometry of both on-target and potential off-target complexes. By modeling your PROTAC with known off-target proteins, you can rationalize why they are being degraded and computationally screen different linker or warhead modifications to design more selective molecules before committing to chemical synthesis.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, data from a study comparing different linker lengths on the degradation of a target protein (Protein X) and a known off-target (Protein Y).

PROTAC ConstructLinkerTarget (Protein X) DC50 (nM)Off-Target (Protein Y) DC50 (nM)Selectivity Window (Off-Target/Target)
PROTAC-1peg21525016.7x
PROTAC-2peg31080080.0x
PROTAC-3peg42595038.0x
PROTAC-4Alkyl-C850>2000>40.0x
  • DC50: Concentration required to degrade 50% of the protein.

  • Interpretation: In this example, extending the linker from PEG2 to PEG3 (PROTAC-2) improved both on-target potency and the selectivity window. This highlights the importance of linker optimization in mitigating off-target effects.

Experimental Protocols

Protocol 1: Global Proteomic Analysis by TMT-MS

This protocol provides a general workflow for identifying PROTAC off-targets.

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, HeLa) at a suitable density. Allow them to adhere overnight. Treat cells with the PROTAC at various concentrations (e.g., 10 nM, 100 nM, 1000 nM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: Harvest cells, wash with PBS, and lyse in a buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Protein Digestion: Take a fixed amount of protein (e.g., 50 µg) from each sample. Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.

  • TMT Labeling: Label the resulting peptides with tandem mass tags (TMT) according to the manufacturer's protocol. Each condition/replicate gets a unique TMT label.

  • Peptide Fractionation and LC-MS/MS: Combine the labeled peptides and fractionate them using high-pH reversed-phase chromatography. Analyze each fraction by LC-MS/MS on an Orbitrap mass spectrometer.

  • Data Analysis: Process the raw data using software like Proteome Discoverer or MaxQuant. Identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to the vehicle control.

Visualizations

PROTAC_Mechanism_and_Off_Target cluster_On_Target On-Target Pathway cluster_Off_Target Off-Target Pathway Target Target Protein Ternary_On Productive Ternary Complex Target->Ternary_On PROTAC_On PROTAC PROTAC_On->Ternary_On PROTAC_Off PROTAC VHL_On VHL E3 Ligase VHL_On->Ternary_On Ub_On Ubiquitination Ternary_On->Ub_On Ub Transfer Proteasome_On Proteasomal Degradation Ub_On->Proteasome_On Off_Target Off-Target Protein Ternary_Off Non-Productive Ternary Complex Off_Target->Ternary_Off PROTAC_Off->Ternary_Off VHL_Off VHL E3 Ligase VHL_Off->Ternary_Off Ub_Off Ubiquitination Ternary_Off->Ub_Off Ub Transfer Proteasome_Off Proteasomal Degradation Ub_Off->Proteasome_Off

Caption: On-target vs. off-target PROTAC mechanisms.

Troubleshooting_Workflow Start Start: High Off-Target Effects Observed Proteomics Global Proteomics Data Available? Start->Proteomics RunProteomics Perform Global Proteomics Proteomics->RunProteomics No Analyze Analyze Off-Targets: - Degradation Level - Biological Function Proteomics->Analyze Yes RunProteomics->Analyze Hypothesis Formulate Hypothesis: 1. Linker Issue 2. Warhead Promiscuity 3. Wrong Concentration Analyze->Hypothesis DoseResponse Strategy 1: Run Dose-Response Experiment Hypothesis->DoseResponse LinkerMod Strategy 2: Synthesize New Linkers (e.g., PEG3, Alkyl) Hypothesis->LinkerMod WarheadMod Strategy 3: Modify Warhead or Use Negative Control Hypothesis->WarheadMod ReEvaluate Re-evaluate Off-Targets with New Compounds DoseResponse->ReEvaluate LinkerMod->ReEvaluate WarheadMod->ReEvaluate

Caption: Workflow for troubleshooting PROTAC off-target effects.

Technical Support Center: Enhancing the Stability of (S,R,S)-Ahpc-peg2-NH2 Derived PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs) derived from the (S,R,S)-Ahpc-peg2-NH2 linker. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability-related issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability challenges associated with PROTACs, and how do they relate to this compound derived molecules?

PROTACs, due to their larger molecular weight and complex structures, often face stability issues both in vitro and in vivo. The primary challenges include susceptibility to metabolic degradation, particularly by cytochrome P450 (CYP) enzymes in the liver, which can lead to a short in vivo half-life and reduced therapeutic efficacy.[1] The linker component, in this case, a PEG-based linker attached to the (S,R,S)-Ahpc E3 ligase binder, plays a pivotal role in a PROTAC's stability.[2] While the hydrophilic nature of the PEG linker can enhance aqueous solubility, the overall stability is a complex interplay between the VHL ligand ((S,R,S)-Ahpc), the linker, and the warhead targeting your protein of interest (POI).[1][3]

Q2: How does the PEG linker in this compound contribute to PROTAC stability?

Polyethylene glycol (PEG) linkers can offer several advantages for PROTAC stability:

  • Enhanced Solubility: PEG is hydrophilic and can improve the aqueous solubility of the often lipophilic PROTAC molecule, which is beneficial for formulation and administration.[1]

  • Metabolic Shielding: The flexible nature of PEG linkers may form a "shield" around the PROTAC, sterically hindering access by metabolic enzymes.[1]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the PROTAC, potentially reducing renal clearance and prolonging its circulation time in the body.[1]

However, the length and composition of the PEG linker are critical and must be empirically optimized for each specific PROTAC system.[1]

Q3: My this compound derived PROTAC shows poor solubility. How can I address this?

Poor solubility is a common hurdle for PROTACs. Here are some troubleshooting steps:

  • Solvent Optimization: Test the solubility of your PROTAC in various biocompatible solvents like DMSO or ethanol (B145695) to find the most suitable one for your experiments.[4]

  • Buffer Additives: Incorporating solubilizing agents such as cyclodextrins or low concentrations of non-ionic detergents (e.g., Tween-20) into your assay buffer can improve the solubility of hydrophobic compounds.[4]

  • pH Adjustment: The solubility of your PROTAC may be pH-dependent due to ionizable groups. Experimenting with different pH values for your buffers can be beneficial.[4]

  • Formulation Strategies: For in vivo studies, consider advanced formulation strategies like lipid-based formulations (e.g., SNEDDS) or creating amorphous solid dispersions (ASDs) to enhance solubility and oral absorption.[5][6][7][8]

Q4: I am not observing any degradation of my target protein. What could be the issue?

This is a frequent issue with several potential causes. A systematic troubleshooting approach is recommended.[9] Key areas to investigate include:

  • Compound Integrity and Stability: Ensure your PROTAC is properly stored and handled. The compound may be unstable in your experimental conditions.

  • Cell Permeability: The PROTAC may not be efficiently entering the cells.

  • Ternary Complex Formation: The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is essential for degradation.[2][10] The linker length and composition are critical for this step.[1]

  • E3 Ligase Expression: Confirm that your chosen cell line expresses sufficient levels of the VHL E3 ligase, which is recruited by the (S,R,S)-Ahpc moiety.[11]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered with this compound derived PROTACs.

Issue 1: No or Weak Target Protein Degradation

Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Potency

Quantitative Data Summary

Table 1: Strategies to Improve PROTAC Stability and Corresponding Impact

StrategyRationalePotential Impact on StabilityKey Experimental Readout
Linker Modification
Introduce rigid moieties (e.g., piperazine, phenyl)Reduce conformational flexibility, shielding from metabolic enzymes.[12]Increased metabolic half-life.In vitro metabolic stability assay (t½).
Introduce metabolic "blocking" groups (e.g., fluorine)Prevent enzymatic modification at metabolic "hotspots".[5]Increased metabolic half-life.In vitro metabolic stability assay (t½).
Optimize linker lengthAchieve optimal geometry for a stable ternary complex.[1]Improved Dmax and lower DC50.Ternary complex formation assays, Western blot.
Formulation Strategies
Amorphous Solid Dispersions (ASDs)Enhance dissolution rate and improve oral absorption.[5][6]Increased bioavailability.Pharmacokinetic studies (AUC).
Lipid-Based Formulations (e.g., SNEDDS)Improve aqueous solubility and in vitro permeability.[5][7]Increased bioavailability.Pharmacokinetic studies (AUC).

Table 2: Key Parameters for Evaluating PROTAC Efficiency

ParameterDefinitionHow to Measure
DC50 The concentration of the PROTAC that results in 50% degradation of the target protein.[9]Dose-response experiment followed by Western blot or other protein quantification methods.[9][11]
Dmax The maximum percentage of protein degradation observed.[9]Dose-response experiment followed by Western blot or other protein quantification methods.[9]
In Vitro Half-life (t½) The time it takes for 50% of the PROTAC to be metabolized in an in vitro system (e.g., liver microsomes).In vitro metabolic stability assay with LC-MS/MS analysis.[1]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a PROTAC derived from this compound.[5]

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive and negative control compounds with known metabolic stability

Methodology:

  • Prepare a solution of the PROTAC in a suitable solvent (e.g., DMSO).

  • Incubate the PROTAC with HLM in the phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction in the collected samples (e.g., by adding a cold organic solvent).

  • Analyze the remaining concentration of the parent PROTAC in the supernatant using LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance.

Protocol 2: Western Blot for Target Protein Degradation

Objective: To quantify the degradation of the target protein induced by the PROTAC.

Methodology:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control.[13]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with an appropriate lysis buffer.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]

    • Block the membrane and probe with a primary antibody specific to the target protein.

    • Use a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[2]

    • Incubate with the appropriate secondary antibodies.

    • Detect the protein bands using a suitable detection reagent.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and plot the results to determine the DC50 and Dmax.[11]

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

Objective: To quantify the formation of the Target-PROTAC-E3 ligase ternary complex.[1]

Methodology:

  • Label the target protein and the E3 ligase (VHL) with a FRET donor (e.g., terbium) and acceptor (e.g., fluorescein) fluorophore, respectively.

  • In a microplate, mix the labeled target protein and E3 ligase with serial dilutions of the PROTAC.

  • Incubate to allow for complex formation.

  • Measure the FRET signal using a plate reader.

  • The FRET signal is proportional to the amount of ternary complex formed.

Signaling and Experimental Workflow Diagrams

References

Technical Support Center: Purification of (S,R,S)-Ahpc-peg2-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (S,R,S)-Ahpc-peg2-NH2 conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these important molecules, particularly in the context of PROTAC® synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of your this compound conjugate. The primary method for purification of these conjugates is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Problem Potential Cause(s) Suggested Solution(s)
Poor Separation of Conjugate and Precursors The hydrophobicity of the final conjugate is too similar to the unreacted starting materials (e.g., the target-binding ligand or excess this compound).Optimize the HPLC gradient. A shallower gradient will provide better resolution. For example, instead of a 5-95% acetonitrile (B52724) gradient over 20 minutes, try a 30-70% gradient over 40 minutes.[1]
The incorrect mobile phase modifier is being used, leading to poor peak shape.Ensure 0.1% trifluoroacetic acid (TFA) or formic acid (FA) is present in both the aqueous and organic mobile phases to improve peak shape and resolution.[1]
The column chemistry is not optimal for the separation.A C18 stationary phase is generally a good starting point for these types of molecules.[1]
Broad or Tailing Peaks Secondary interactions between the analyte and the stationary phase, often due to residual silanol (B1196071) groups.Reduce the mobile phase pH to minimize interactions with silanols.[2]
Column overloading.Reduce the amount of sample injected onto the column.[3]
The sample is dissolved in a solvent that is too strong.Whenever possible, dissolve the sample in the mobile phase. If this is not feasible, use a solvent weaker than the mobile phase.[4]
Split Peaks The sample is precipitating on the column.Ensure the sample is fully dissolved before injection. Consider diluting the sample with the mobile phase.[4]
Contamination on the column frit or at the head of the column.Use a guard column and filter all samples before injection.[5]
Low Recovery of Purified Product The conjugate is adsorbing to the column or vials.Passivate the HPLC system and use low-adsorption vials.
The conjugate is unstable under the purification conditions (e.g., acidic hydrolysis).If instability is suspected, consider using a mobile phase with formic acid instead of TFA, which is less harsh. Neutralize the collected fractions immediately.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first-pass method for purifying my this compound conjugate?

A1: The most common and effective method for purifying this compound conjugates, such as PROTACs, is preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique separates molecules based on their hydrophobicity, which is typically significantly different between the final conjugate and the starting materials.

Q2: How can I confirm that I have successfully synthesized my conjugate?

A2: Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary method for confirming successful conjugation.[6] You should observe a peak at the expected mass-to-charge ratio (m/z) for your final product. High-resolution mass spectrometry can provide an accurate mass measurement to further confirm the elemental composition.

Q3: I see multiple peaks in my chromatogram after the reaction. What could they be?

A3: Besides your desired product, you will likely see peaks corresponding to unreacted starting materials, such as your target protein ligand and the this compound linker. You may also see side-products from the reaction or degradation products. Running each of the starting materials as a standard on your HPLC will help in identifying these peaks.

Q4: How do I remove the HPLC solvent from my purified product?

A4: After collecting the fractions containing your pure product, they should be combined and the solvent removed. The most common method is lyophilization (freeze-drying), which will yield your purified conjugate as a solid.[1]

Q5: My conjugate appears to be degrading during purification. What can I do?

A5: Some conjugates can be sensitive to the acidic conditions of RP-HPLC (e.g., hydrolysis).[7] If you suspect this, try using a less harsh acid like formic acid in your mobile phase instead of trifluoroacetic acid. Also, neutralizing your collected fractions with a base like ammonium (B1175870) bicarbonate immediately after they elute from the column can help prevent degradation.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of this compound Conjugates

This protocol provides a general workflow for the purification of this compound conjugates. Optimization will be required for each specific conjugate.

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as DMSO or a mixture of acetonitrile and water.

    • Ensure the sample is fully dissolved.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[1]

  • Method Development (Analytical Scale):

    • Using an analytical RP-HPLC system with a C18 column, develop a suitable gradient to separate the conjugate from impurities.

    • A good starting gradient is 5-95% acetonitrile in water (both with 0.1% TFA or FA) over 20-30 minutes.[1]

    • Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 214 nm and 254 nm).

    • Identify the peak corresponding to your product, ideally by LC-MS analysis of the analytical run.

  • Preparative Scale Purification:

    • Scale up the optimized analytical method to a preparative RP-HPLC system with a C18 column of the appropriate size for your sample amount.

    • Inject the filtered crude sample onto the column.

  • Fraction Collection:

    • Collect fractions corresponding to the peak of the desired product based on the UV trace.

  • Purity Analysis:

    • Analyze the collected fractions for purity using the analytical RP-HPLC method developed in step 2.

  • Lyophilization:

    • Combine the pure fractions.

    • Freeze the solution (e.g., in a dry ice/acetone bath).

    • Lyophilize the frozen solution to remove the solvents and obtain the purified conjugate as a solid.[1]

Protocol 2: LC-MS Analysis for Conjugate Confirmation
  • Sample Preparation:

    • Prepare a dilute solution of your purified conjugate (and crude material for comparison) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • LC-MS System:

    • Use an LC-MS system equipped with an electrospray ionization (ESI) source.

  • Chromatography:

    • Use a short analytical C18 column.

    • Employ a fast gradient, for example, 10-95% acetonitrile in water (with 0.1% formic acid) over 5-10 minutes.

  • Mass Spectrometry:

    • Acquire mass spectra in positive ion mode.

    • Scan a mass range that includes the expected molecular weight of your conjugate.

  • Data Analysis:

    • Identify the peak in the chromatogram corresponding to your conjugate.

    • Examine the mass spectrum for that peak to find the molecular ion ([M+H]⁺) corresponding to the expected mass of your product.

Data Summary

Parameter Typical Value/Range Reference
Purification Method Preparative RP-HPLC[1]
Stationary Phase C18[1]
Mobile Phase A Water + 0.1% TFA or FA[1]
Mobile Phase B Acetonitrile + 0.1% TFA or FA[1]
Typical Analytical Gradient 5-95% Mobile Phase B over 20-30 minutes[1]
Detection Wavelength 214 nm, 254 nmGeneral HPLC practice
Final Purity Target >95% (by analytical HPLC)[1]

Visualizations

PurificationWorkflow cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis & Final Product Dissolve Dissolve Crude Product Filter Filter Sample (0.22 µm) Dissolve->Filter PrepHPLC Preparative RP-HPLC Filter->PrepHPLC Inject Collect Collect Fractions PrepHPLC->Collect Analyze Analyze Purity (Analytical HPLC/LC-MS) Collect->Analyze Test Fractions Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize FinalProduct Purified Conjugate Lyophilize->FinalProduct TroubleshootingLogic Start Poor HPLC Separation Q_Resolution Are peaks overlapping? Start->Q_Resolution A_Resolution_Yes Decrease gradient slope (e.g., 1% B/min -> 0.5% B/min) Q_Resolution->A_Resolution_Yes Yes Q_PeakShape Are peaks broad or tailing? Q_Resolution->Q_PeakShape No Success Improved Separation A_Resolution_Yes->Success A_PeakShape_Yes Check mobile phase pH Reduce sample load Dissolve sample in mobile phase Q_PeakShape->A_PeakShape_Yes Yes Q_SplitPeaks Are peaks splitting? Q_PeakShape->Q_SplitPeaks No A_PeakShape_Yes->Success A_SplitPeaks_Yes Ensure sample is fully dissolved Use a guard column Q_SplitPeaks->A_SplitPeaks_Yes Yes Q_SplitPeaks->Success No A_SplitPeaks_Yes->Success

References

Technical Support Center: (S,R,S)-Ahpc-peg2-NH2 hydrochloride salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and use of (S,R,S)-Ahpc-peg2-NH2 hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound hydrochloride salt?

A1: To ensure the stability and integrity of the compound, it should be stored in a tightly sealed container, protected from light, and kept in a dry environment. Recommended storage temperatures from various suppliers are summarized in the table below. For long-term storage, especially in solution, lower temperatures are advised.

Q2: Is this compound hydrochloride salt sensitive to moisture?

A2: Yes, this compound is known to be hygroscopic, meaning it can absorb moisture from the air.[1] It is crucial to minimize its exposure to atmospheric moisture to prevent clumping and degradation.[1][2] Handling should ideally be performed in a controlled environment, such as a glove box, or as quickly as possible in a dry environment.

Q3: What solvents are recommended for dissolving this compound hydrochloride salt?

A3: Anhydrous solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are recommended for dissolving this compound.[3] It is important to use high-purity, dry solvents to avoid introducing moisture, which can compromise the compound's stability and reactivity.

Q4: What are the primary applications of this compound hydrochloride salt?

A4: This compound is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] The (S,R,S)-AHPC moiety is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and the primary amine provides a reactive handle for conjugation to a target protein ligand.[3]

Q5: What are the known safety hazards associated with this compound?

A5: Safety information varies slightly between suppliers. One source indicates no particular hazard associated with the compound.[4] However, another source provides specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[5] It is recommended to handle the compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound has clumped or appears "wet" Exposure to moisture due to its hygroscopic nature.Gently break up clumps with a spatula before weighing.[1] For future prevention, ensure the container is tightly sealed and stored in a desiccator. Minimize time the container is open to the atmosphere.
Poor or inconsistent reactivity in conjugation reactions 1. Degradation of the compound due to improper storage (exposure to light or moisture). 2. Presence of moisture in reaction solvents. 3. Use of buffers containing primary amines (e.g., Tris).1. Use a fresh, properly stored aliquot of the compound. 2. Use fresh, anhydrous solvents for all reactions. 3. Use amine-free buffers, such as phosphate-buffered saline (PBS), at the recommended pH for the reaction.
Difficulty dissolving the compound Use of inappropriate or low-quality solvents.Ensure the use of high-purity, anhydrous DMF or DMSO. Gentle warming or vortexing may aid dissolution.
Inconsistent results in biological assays 1. Multiple freeze-thaw cycles of stock solutions leading to degradation. 2. Instability of the compound in aqueous solutions over time.1. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 2. Prepare fresh solutions for each experiment, especially if using aqueous buffers.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound hydrochloride salt

Condition Solid/Powder Form In Anhydrous Solvent (e.g., DMSO)
Temperature -20°C[3][6][7], 2-8°C, 4°C[4]-80°C (for up to 6 months), -20°C (for up to 1 month)[8]
Atmosphere Dry/Desiccated[3][6]Sealed, away from moisture[8]
Light Protected from light[3]Protected from light

Experimental Protocols

General Protocol for Amine Conjugation to an NHS Ester

This protocol provides a general procedure for conjugating the primary amine of this compound hydrochloride salt to a molecule containing an N-hydroxysuccinimide (NHS) ester. This is a common step in the synthesis of PROTACs.

Materials:

  • This compound hydrochloride salt

  • NHS ester of the molecule to be conjugated

  • Anhydrous DMF or DMSO

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or PBS, pH 7.4)[9]

  • Quenching solution (e.g., Tris buffer or glycine)

  • Appropriate purification supplies (e.g., HPLC, silica (B1680970) gel for column chromatography)

Procedure:

  • Preparation of this compound Solution:

    • Allow the vial of this compound hydrochloride salt to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the required amount of the compound in anhydrous DMF or DMSO to prepare a stock solution of known concentration (e.g., 10 mM).

  • Preparation of NHS Ester Solution:

    • Dissolve the NHS ester-containing molecule in anhydrous DMF or DMSO. The concentration will depend on the specific reaction scale.

  • Conjugation Reaction:

    • In a reaction vessel, add the solution of the NHS ester.

    • Slowly add the this compound solution. A slight molar excess of the amine may be used depending on the specific reaction kinetics.

    • If necessary, add an appropriate non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to neutralize the hydrochloride salt and facilitate the reaction.

    • Allow the reaction to proceed at room temperature for 1-4 hours, or as determined by reaction monitoring.

  • Reaction Monitoring and Quenching:

    • Monitor the progress of the reaction by an appropriate analytical method, such as LC-MS or TLC.

    • Once the reaction is complete, quench any unreacted NHS ester by adding a quenching solution.

  • Purification:

    • Purify the resulting conjugate using a suitable method, such as reverse-phase HPLC or flash column chromatography, to isolate the desired product from starting materials and byproducts.

Visualizations

experimental_workflow Workflow for Handling and Storing this compound hydrochloride salt cluster_receiving Receiving cluster_storage Storage cluster_handling Handling receive Receive Compound inspect Inspect Container for Damage receive->inspect equilibrate Equilibrate to Room Temperature inspect->equilibrate weigh Weigh Quickly in Dry Environment equilibrate->weigh store_solid Store Solid at -20°C (Dry, Dark) store_solution Store Solution at -80°C (Anhydrous, Dark) weigh->store_solid Store Remainder dissolve Dissolve in Anhydrous Solvent (e.g., DMF, DMSO) weigh->dissolve dissolve->store_solution Store Aliquots use Use in Experiment dissolve->use

Caption: Recommended workflow for receiving, storing, and handling the compound.

References

Technical Support Center: Optimizing Amidation of (S,R,S)-Ahpc-peg2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the amidation of (S,R,S)-Ahpc-peg2-NH2. Here you will find answers to frequently asked questions and troubleshooting strategies for common issues encountered during this critical step in the synthesis of PROTACs and other conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reactive group?

This compound is a heterobifunctional linker that incorporates a von Hippel-Lindau (VHL) E3 ligase ligand (the Ahpc moiety) and a PEG2 spacer terminating in a primary amine.[1] The primary amine is the key reactive group for amidation, readily reacting with activated carboxylic acids (e.g., NHS esters), isocyanates, and aldehydes to form stable covalent bonds.[1] This molecule is frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

Q2: What are the most common methods for amidating this compound?

The most common methods for amidating this compound involve its reaction with either an N-hydroxysuccinimide (NHS) ester-activated molecule or a carboxylic acid using carbodiimide (B86325) coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS.[2][3]

  • NHS Ester Reaction: This is a highly efficient method for forming a stable amide bond and is typically performed at a pH of 7.2-9.[3]

  • EDC/NHS Coupling: This two-step process involves the activation of a carboxylic acid with EDC and NHS to form a more stable amine-reactive intermediate, followed by the addition of the amine-containing linker.[2]

Q3: What are the critical parameters to control for a successful amidation reaction?

Several factors can significantly impact the efficiency of the amidation reaction:

  • pH: The pH of the reaction is crucial. For EDC/NHS coupling, the activation of the carboxylic acid is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is favored at a pH of 7.0-8.5.[2] For reactions with NHS esters, a pH range of 7-9 is generally effective.[4]

  • Reagent Stoichiometry: The molar ratio of the reactants should be carefully optimized. An excess of the activated acid or the amine may be necessary depending on the specific substrates and desired outcome.

  • Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are common solvents for dissolving the reactants.[3][4]

  • Reaction Time and Temperature: These parameters should be optimized for each specific reaction. Reactions are often run at room temperature for a few hours or overnight at 4°C.[2][3]

  • Reagent Quality: EDC and NHS esters are moisture-sensitive.[5] Using fresh or properly stored reagents is essential for high yields.

Q4: How can I monitor the progress of my amidation reaction?

The progress of the reaction can be monitored by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin-Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the desired product.[4]

Troubleshooting Guide

This guide addresses common problems encountered during the amidation of this compound and provides systematic solutions.

Observation Potential Cause Recommended Solution
Low or No Product Formation Inactive Coupling Reagents: EDC and/or NHS ester have hydrolyzed due to moisture.Use fresh, high-quality EDC and NHS ester. Allow reagent vials to warm to room temperature before opening to prevent condensation.[2][5]
Suboptimal pH: Incorrect pH for the activation or coupling step.For EDC/NHS reactions, use a two-step pH protocol: activate at pH 4.5-6.0, then couple at pH 7.2-8.0.[2] For NHS ester reactions, ensure the pH is between 7 and 9.[4]
Incompatible Buffer: Presence of primary amines (e.g., Tris, glycine) in the reaction buffer.Use non-amine-containing buffers such as PBS, HEPES, or borate (B1201080) buffer.[5]
Multiple Products or Side Reactions Reaction with other nucleophiles: Impurities in the reaction mixture may compete with the desired reaction.Ensure the purity of all starting materials.
For bifunctional linkers, reaction at both ends when mono-substitution is desired. Optimize the molar ratio of the NHS ester to the amine.[3]
Precipitation of Reactants Poor Solubility: One or more reactants are not fully dissolved in the reaction solvent.Use co-solvents like DMF or DMSO to improve solubility.[6] Sonication can also help in dissolving the reactants.[6]
Difficulty in Purifying the Final Product Formation of side products: Incomplete reactions or side reactions can lead to a complex mixture.Optimize the coupling reaction by screening different coupling reagents (e.g., HATU, HOBt) and bases (e.g., DIPEA).[7]
Complex mixture of products and starting materials. Employ different chromatographic techniques for purification, such as reverse-phase HPLC or supercritical fluid chromatography (SFC).[7]

Experimental Protocols

Here are detailed methodologies for the two primary amidation strategies for this compound.

Protocol 1: Amidation using an NHS Ester-Activated Molecule

This protocol describes the reaction of this compound with a pre-activated N-hydroxysuccinimide ester.

Materials:

  • This compound (hydrochloride salt)

  • NHS ester-activated molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Glycine or Tris buffer

Procedure:

  • Preparation of Reactants:

    • Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to a final concentration of 10-50 mM.[3] This solution should be prepared immediately before use.[3]

    • Dissolve the this compound in the Reaction Buffer.

  • Conjugation Reaction:

    • Add the desired molar equivalent of the NHS ester solution to the this compound solution with gentle vortexing. A typical starting molar ratio is 1:1 or 1.1:1 (NHS ester : amine).[3]

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[3]

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired product.[3]

  • Quenching (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[3]

  • Purification:

    • Purify the final product using reverse-phase HPLC or other suitable chromatographic techniques.

Protocol 2: Amidation using EDC/NHS Coupling

This protocol outlines the coupling of this compound with a carboxylic acid-containing molecule.

Materials:

  • This compound (hydrochloride salt)

  • Carboxylic acid-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Anhydrous DMF or DMSO

Procedure:

  • Preparation of Reactants:

    • Allow vials of EDC and NHS to equilibrate to room temperature before opening.[2]

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.[2]

    • Dissolve the carboxylic acid-containing molecule in the Activation Buffer to a desired concentration (e.g., 1-10 mg/mL).[2]

  • Activation of Carboxylic Acid:

    • Add the EDC and NHS solutions to the carboxylic acid solution. A common starting point is a final concentration of 2-4 mM EDC and 5-10 mM NHS.[2]

    • Incubate at room temperature for 15 minutes.[2]

  • Conjugation Reaction:

    • Dissolve the this compound in the Coupling Buffer.

    • Immediately add the activated carboxylic acid mixture to the this compound solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer if necessary.[2]

  • Incubation:

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[2]

  • Purification:

    • Purify the final product using reverse-phase HPLC or other suitable chromatographic techniques.

Quantitative Data Summary

The optimal molar ratios and reaction conditions should be empirically determined for each specific substrate pair. The following table provides general guidelines for initial optimization experiments.

Parameter Condition 1: NHS Ester Coupling Condition 2: EDC/NHS Coupling Notes
Molar Ratio (Amine:Activated Acid) 1:1 to 1:1.51:1 to 1:5An excess of the activated acid can drive the reaction to completion.
pH 7.2 - 9.0Activation: 4.5-6.0Coupling: 7.2-8.0pH is critical for both activation and coupling steps in the EDC/NHS reaction.[2]
Temperature Room Temperature or 4°CRoom Temperature or 4°CLower temperatures can increase the stability of the activated ester.[2]
Reaction Time 1 - 24 hours2 hours - overnightMonitor by LC-MS to determine the optimal time.[2][4]
Typical Yield 60-90%50-85%Yields are highly dependent on the specific substrates and reaction conditions.

Visualized Workflows

The following diagrams illustrate the experimental workflows and a troubleshooting decision tree.

Amidation_Workflow cluster_prep Reactant Preparation cluster_reaction Amidation Reaction cluster_workup Workup & Purification p1 Dissolve this compound in appropriate buffer p2 Prepare activated carboxylic acid (NHS ester or EDC/NHS) r1 Combine reactants and mix p2->r1 Add activated acid to amine solution r2 Incubate at controlled temperature and time r1->r2 r3 Monitor reaction progress (LC-MS/TLC) r2->r3 w1 Quench reaction (optional) r3->w1 Reaction complete w2 Purify product (e.g., HPLC) w1->w2 w3 Characterize final product w2->w3

Caption: General workflow for the amidation of this compound.

Troubleshooting_Tree start Low Amidation Yield q1 Check Reagent Quality (EDC, NHS ester) start->q1 s1 Use fresh, properly stored reagents q1->s1 Degraded q2 Verify Reaction pH q1->q2 Good s2 Adjust pH for activation and coupling steps q2->s2 Incorrect q3 Optimize Stoichiometry q2->q3 Correct s3 Increase molar excess of activated acid or amine q3->s3 Suboptimal q4 Check for Solubility Issues q3->q4 Optimal s4 Use co-solvents (DMF/DMSO) or sonication q4->s4 Precipitation

Caption: Troubleshooting decision tree for low amidation yield.

References

Technical Support Center: Overcoming Resistance in Targeted Protein Degradation with (S,R,S)-Ahpc-peg2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (S,R,S)-Ahpc-peg2-NH2 in their targeted protein degradation (TPD) experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter, with a focus on overcoming resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in a PROTAC?

A1: this compound is a key building block for creating Proteolysis Targeting Chimeras (PROTACs). It is an E3 ligase ligand-linker conjugate.[1][2] Specifically:

  • (S,R,S)-Ahpc (also known as VH032-NH2) is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4][5] Its primary function is to recruit the VHL E3 ligase complex.[3][4]

  • peg2 refers to a two-unit polyethylene (B3416737) glycol (PEG) linker. This flexible spacer connects the VHL ligand to a ligand for your protein of interest (POI).[6][7] The linker's length and composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-VHL).[7][8][9]

  • -NH2 is a reactive amine group that allows for the covalent attachment of a "warhead" – a ligand that binds to your target protein.[]

By combining these elements, you can synthesize a heterobifunctional PROTAC that simultaneously binds to your target protein and the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]

Q2: What are the advantages of using a VHL-recruiting PROTAC synthesized with this compound?

A2: PROTACs utilizing the (S,R,S)-Ahpc VHL ligand offer several advantages:

  • Overcoming Resistance: PROTACs can effectively degrade target proteins that have developed resistance to traditional small molecule inhibitors through mutations in the drug-binding site.[11] By targeting the entire protein for degradation, the mechanism of resistance is often bypassed.

  • Catalytic Activity: A single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to a sustained and potent pharmacological effect at lower concentrations.[4][6]

  • Targeting "Undruggable" Proteins: PROTACs can target proteins that lack a functional active site, such as scaffolding proteins and transcription factors, expanding the range of druggable targets.

Q3: Why is the PEG2 linker important?

A3: The polyethylene glycol (PEG) linker plays a crucial role in the efficacy of a PROTAC:

  • Solubility and Permeability: PEG linkers are hydrophilic and can improve the aqueous solubility of the PROTAC molecule, which is often a challenge due to the lipophilicity of the two ligands.[2][6][8] The flexibility of PEG linkers may also aid in cell permeability by allowing the PROTAC to adopt a conformation that shields its polar surface area.[2][8]

  • Ternary Complex Formation: The length and flexibility of the linker are critical for the proper orientation of the target protein and the E3 ligase to form a stable and productive ternary complex.[7][9] A linker that is too short may cause steric hindrance, while a linker that is too long can lead to an unstable complex.[7][9]

Q4: What is the "hook effect" and how can I avoid it?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[12] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex.[12][13] To avoid this, it is crucial to perform a full dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for degradation.[14]

Troubleshooting Guide

This guide addresses common issues encountered when using PROTACs synthesized with this compound.

Problem Potential Cause Recommended Solution
No or weak degradation of the target protein. Inefficient ternary complex formation: The PEG2 linker may not be the optimal length for your specific target protein and VHL.- Synthesize and test PROTACs with different linker lengths (e.g., PEG3, PEG4).- Perform biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure ternary complex formation.[1][9]
Low VHL E3 ligase expression: The cell line used may not express sufficient levels of VHL.[14]- Confirm VHL expression levels in your cell line via Western blot or qPCR.- Choose a cell line with known high VHL expression.
Poor cell permeability of the PROTAC: The overall physicochemical properties of your PROTAC may hinder its entry into cells.- Assess cell permeability using a PAMPA (Parallel Artificial Membrane Permeability Assay).- Consider synthesizing PROTACs with hybrid linkers (e.g., PEG-alkyl) to balance hydrophilicity and lipophilicity.[2]
PROTAC instability: The PROTAC molecule may be rapidly metabolized or degraded in the cell culture medium or within the cells.[14]- Evaluate the metabolic stability of your PROTAC using liver microsomes or S9 fractions.
Significant off-target protein degradation observed in proteomics. High PROTAC concentration: Excessive concentrations can lead to non-specific interactions.[11]- Perform a dose-response experiment to find the lowest effective concentration.- Use the minimal concentration that achieves maximal on-target degradation (Dmax).
Promiscuous "warhead" binding: The ligand for your target protein may have affinity for other proteins.- Test the "warhead" ligand alone to assess its selectivity.- If possible, use a more selective warhead for your target protein.
Formation of neosubstrates: In rare cases, the PROTAC may induce the degradation of proteins that are not the intended target.- Use an inactive control PROTAC (e.g., with a mutated VHL ligand) to confirm that off-target degradation is dependent on VHL recruitment.
High cellular toxicity observed. On-target toxicity: The degradation of your target protein may be inherently toxic to the cells.- Use an orthogonal method like siRNA or CRISPR to knock down the target protein and see if it phenocopies the toxicity.[14]
Off-target toxicity: An off-target protein that is critical for cell viability may be degraded.- Analyze global proteomics data to identify any essential proteins that are being degraded.- Confirm with an inactive control PROTAC to see if the toxicity is degradation-dependent.
Degradation-independent pharmacology: The PROTAC molecule itself may have toxic effects.- Test the "warhead" and the this compound components individually to assess their intrinsic toxicity.[14]
Acquired resistance to the PROTAC after prolonged treatment. Downregulation or mutation of VHL or other components of the E3 ligase complex: Cells can adapt by reducing the expression of the machinery your PROTAC relies on.[15][16][17]- Sequence the VHL gene in resistant clones to check for mutations.- Quantify the protein levels of VHL, CUL2, and other components of the VHL E3 ligase complex in resistant cells.[18]
Upregulation of protein synthesis: The cell may compensate for protein degradation by increasing the transcription and translation of the target protein.- Measure the mRNA levels of your target protein in resistant cells using qPCR.

Quantitative Data Summary

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The optimal linker length is crucial for achieving high potency (low DC50) and efficacy (high Dmax). Below is a table with representative data illustrating the impact of PEG linker length on the degradation of Bromodomain-containing protein 4 (BRD4).

PROTAC Linker DC50 (nM) [a] Dmax (%)
BRD4 Degrader 1PEG225>90
BRD4 Degrader 2PEG38>95
BRD4 Degrader 3PEG43>98
BRD4 Degrader 4PEG515>95
BRD4 Degrader 5PEG650>90
Data Footnotes:
[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[7] This data is representative and illustrates the importance of linker optimization.

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This is the most common method to quantify PROTAC-induced protein degradation.[19]

  • Cell Culture and Treatment: Seed cells at a density that allows for 70-80% confluency. Treat cells with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to your target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[20]

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[20][21]

Protocol 2: Proteasome Activity Assay

This assay confirms that the observed protein degradation is proteasome-dependent.

  • Cell Treatment: Treat cells with your PROTAC at its optimal degradation concentration, with and without a proteasome inhibitor (e.g., 10 µM MG132), for a specific time.

  • Cell Lysis: Lyse the cells as described in the Western blot protocol.

  • Activity Measurement:

    • Use a commercially available proteasome activity assay kit that utilizes a fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).[22][23]

    • Incubate the cell lysates with the substrate according to the manufacturer's instructions.

    • Measure the fluorescence in a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Compare the fluorescence signal between the different treatment groups. A significant reduction in the signal in the presence of the proteasome inhibitor confirms proteasome-dependent degradation.

Protocol 3: In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of the target protein induced by the PROTAC.

  • Reaction Setup: In a reaction tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, your purified target protein, the VHL E3 ligase complex, and ATP.

  • PROTAC Addition: Add your PROTAC at various concentrations. Include a no-PROTAC control.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Detection: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the reaction products by Western blot using an antibody against your target protein or an antibody that recognizes ubiquitin.

  • Data Analysis: An increase in high molecular weight bands corresponding to poly-ubiquitinated target protein in the presence of your PROTAC indicates successful ubiquitination.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI POI->POI_bound Binding PROTAC (S,R,S)-Ahpc-peg2-Warhead PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound VHL VHL E3 Ligase VHL_bound VHL VHL->VHL_bound Recruitment POI_bound->PROTAC_bound Proteasome 26S Proteasome POI_bound->Proteasome Recognition & Degradation PROTAC_bound->VHL_bound VHL_bound->POI_bound Ubiquitination Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of action for a PROTAC synthesized with this compound.

Troubleshooting_Workflow Start Start: No/Weak Target Degradation Check_VHL Check VHL Expression in Cell Line Start->Check_VHL VHL_OK VHL Expression Sufficient? Check_VHL->VHL_OK Change_Cell_Line Use High-VHL Expressing Cell Line VHL_OK->Change_Cell_Line No Check_Permeability Assess PROTAC Cell Permeability (PAMPA) VHL_OK->Check_Permeability Yes Change_Cell_Line->Check_VHL Permeability_OK Permeability Adequate? Check_Permeability->Permeability_OK Modify_Linker Synthesize Analogs with Modified Linker (e.g., hybrid) Permeability_OK->Modify_Linker No Check_Ternary Evaluate Ternary Complex Formation (SPR/ITC) Permeability_OK->Check_Ternary Yes Modify_Linker->Check_Permeability Ternary_OK Productive Ternary Complex Formed? Check_Ternary->Ternary_OK Optimize_Linker Synthesize Library with Varying Linker Lengths Ternary_OK->Optimize_Linker No Success Successful Degradation Ternary_OK->Success Yes Optimize_Linker->Check_Ternary

References

Validation & Comparative

A Comparative Guide to VHL Engagement by (S,R,S)-Ahpc-peg2-NH2 based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-Ahpc-peg2-NH2 moiety for von Hippel-Lindau (VHL) E3 ligase engagement. The performance of these PROTACs is benchmarked against alternatives, supported by experimental data from various assays. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Introduction to VHL-recruiting PROTACs

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker. The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized E3 ligases in PROTAC design.[2] The (S,R,S)-Ahpc moiety, also known as VH032, is a potent and well-characterized ligand for VHL.[1][3] The this compound is a derivative that incorporates a two-unit polyethylene (B3416737) glycol (PEG) linker, offering a convenient point for conjugation to a target protein ligand. The efficiency of a VHL-recruiting PROTAC is critically dependent on the formation of a stable ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex.[1]

Quantitative Performance Comparison

The efficacy of a PROTAC is evaluated based on its binding affinity to both the target protein and the E3 ligase, the stability of the ternary complex, and its ability to induce target protein degradation in a cellular context. Key parameters include the dissociation constant (Kd) for binary binding, the half-maximal degradation concentration (DC50), and the maximum degradation level (Dmax).

Table 1: VHL Ligand Binding Affinities

This table compares the binding affinities of the parent (S,R,S)-Ahpc (VH032) scaffold with another commonly used VHL ligand, VH298.

LigandBinding Affinity (Kd) to VHLMeasurement Method
VH032185 nMNot Specified
VH29890 nMNot Specified

Data sourced from BenchChem and RSC Publishing.[1][3]

Table 2: Performance of VHL-based PROTACs Targeting BET Bromodomains

This table presents a comparison of PROTACs utilizing different VHL ligands for the degradation of Bromodomain and Extra-Terminal (BET) proteins, such as BRD4. ARV-771 is a well-characterized PROTAC that utilizes a derivative of the (S,R,S)-Ahpc (VH032) ligand.

PROTACVHL LigandTargetCell LineDC50 (nM)Dmax (%)Target Binding (Kd, nM)
ARV-771(S,R,S)-Ahpc derivativeBRD2, BRD3, BRD422Rv1< 5> 90BRD2(1): 34, BRD2(2): 4.7, BRD3(1): 8.3, BRD3(2): 7.6, BRD4(1): 9.6, BRD4(2): 7.6
PROTAC 17JQ1-VHL ligandBRD4Not Specified>50% degradation at 1 µM>90%Not Specified

Data for ARV-771 sourced from MedchemExpress and IUPHAR/BPS Guide to PHARMACOLOGY.[4][5] Data for PROTAC 17 sourced from a review on BRD PROTACs.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to validate VHL engagement and PROTAC performance.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To determine the kinetics (kon, koff) and affinity (Kd) of binary and ternary complex formation.[7]

Materials:

  • Biacore instrument and sensor chips (e.g., CM5)

  • Purified, biotinylated VHL-ElonginB-ElonginC (VCB) complex

  • Purified target protein

  • PROTAC of interest

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., low pH glycine)

Procedure:

  • Immobilization: Immobilize the biotinylated VCB complex onto a streptavidin-coated sensor chip.

  • Binary Binding Analysis:

    • Inject a series of concentrations of the PROTAC alone over the VCB surface to measure the binary PROTAC-VHL interaction.

    • In a separate experiment, inject a series of concentrations of the target protein over a fresh VCB surface to assess for any direct interaction.

  • Ternary Complex Analysis:

    • Pre-incubate a fixed, saturating concentration of the target protein with a series of concentrations of the PROTAC.

    • Inject these pre-incubated mixtures over the VCB surface.

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and dissociation constant (Kd) for both binary and ternary interactions.

    • Calculate the cooperativity factor (α) by dividing the Kd of the binary PROTAC-VHL interaction by the Kd of the ternary complex formation.[8]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS, and stoichiometry) of the PROTAC-VHL interaction.[9]

Materials:

  • Isothermal titration calorimeter

  • Purified VCB complex

  • PROTAC of interest

  • Dialysis buffer

Procedure:

  • Sample Preparation: Dialyze the VCB complex and the PROTAC against the same buffer to minimize heats of dilution.

  • ITC Experiment:

    • Load the VCB complex into the sample cell of the calorimeter.

    • Load the PROTAC solution into the injection syringe.

    • Perform a series of injections of the PROTAC into the VCB solution, measuring the heat change after each injection.

  • Data Analysis:

    • Integrate the heat pulses and plot them against the molar ratio of the PROTAC to VCB.

    • Fit the resulting isotherm to a suitable binding model to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of the interaction.

Fluorescence Polarization (FP) Competition Assay

Objective: To determine the binding affinity (IC50) of a PROTAC for VHL in a competitive format.[1]

Materials:

  • Purified VCB complex

  • Fluorescently labeled VHL ligand (tracer, e.g., FAM-labeled HIF-1α peptide)

  • PROTAC of interest

  • Assay buffer

  • Black, low-volume microplates

  • Fluorescence polarization plate reader

Procedure:

  • Assay Setup: In a microplate, add a constant concentration of the VCB complex and the fluorescent tracer to each well.

  • Competition: Add serial dilutions of the PROTAC to the wells. Include controls with no competitor (maximum polarization) and no VCB complex (minimum polarization).

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

NanoBRET™ Ternary Complex Assay in Live Cells

Objective: To monitor the formation of the ternary complex in a cellular environment in real-time.[10]

Materials:

  • HEK293 cells

  • Expression vectors for HaloTag®-VHL and NanoLuc®-Target Protein

  • NanoBRET™ Nano-Glo® Vivazine Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • PROTAC of interest

  • BRET-capable plate reader

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the HaloTag®-VHL and NanoLuc®-Target Protein expression vectors.

  • Cell Plating: Plate the transfected cells into a white, 96-well plate.

  • Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells to fluorescently label the HaloTag-VHL fusion protein.

  • Assay: Add the NanoBRET™ Nano-Glo® Vivazine Substrate, followed by the addition of the PROTAC at various concentrations.

  • Detection: Measure both the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals over time.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A dose-dependent increase in the BRET ratio indicates the formation of the ternary complex.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway targeted by VHL-recruiting PROTACs and a typical experimental workflow for their validation.

VHL_PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC ((S,R,S)-Ahpc-Linker-Target Ligand) Target Target Protein (e.g., KRAS G12C) PROTAC->Target Binds VHL VHL E3 Ligase Complex PROTAC->VHL Ternary Target-PROTAC-VHL Ternary Complex Ub Ubiquitin Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Ternary->Ub Ubiquitination

Caption: Mechanism of action for a VHL-recruiting PROTAC.

Experimental_Workflow start Start: Synthesize PROTAC with This compound and Alternatives biophysical Biophysical Assays (SPR, ITC, FP) start->biophysical cellular Cellular Assays start->cellular analysis Data Analysis and Comparison biophysical->analysis ternary Ternary Complex Formation (NanoBRET) cellular->ternary degradation Target Degradation (Western Blot, DC50/Dmax) ternary->degradation degradation->analysis conclusion Conclusion: Select Optimal PROTAC analysis->conclusion

Caption: Experimental workflow for comparing VHL-based PROTACs.

Targeted Signaling Pathways

VHL-recruiting PROTACs have been successfully developed to target a range of proteins implicated in disease, including those in key oncogenic and immune signaling pathways.

KRAS G12C Signaling Pathway: The KRAS protein is a GTPase that, when mutated (e.g., G12C), becomes constitutively active, leading to the uncontrolled activation of downstream pro-proliferative signaling pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[11][12] VHL-recruiting PROTACs have been designed to target and degrade the KRAS G12C mutant protein, thereby inhibiting these downstream signals and suppressing tumor growth.

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS G12C (Active) RTK->KRAS Degradation Degradation KRAS->Degradation RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K PROTAC VHL-recruiting PROTAC PROTAC->KRAS targets VHL VHL PROTAC->VHL recruits VHL->Degradation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: VHL-PROTAC targeting the KRAS G12C signaling pathway.

STING Signaling Pathway: The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system that detects cytosolic DNA, a hallmark of viral infection and cellular damage.[13][14] Upon activation, STING triggers the production of type I interferons and other inflammatory cytokines. VHL-recruiting PROTACs are being explored to modulate this pathway by targeting STING for degradation, which could be beneficial in autoimmune diseases characterized by STING overactivation.

STING_Pathway cDNA Cytosolic DNA cGAS cGAS cDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING STING cGAMP->STING activates Degradation Degradation STING->Degradation TBK1 TBK1 STING->TBK1 PROTAC VHL-recruiting PROTAC PROTAC->STING targets VHL VHL PROTAC->VHL recruits VHL->Degradation IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN

Caption: VHL-PROTAC targeting the STING signaling pathway.

References

A Comparative Guide to (S,R,S)-Ahpc-peg2-NH2 and Other VHL E3 Ligase Linkers in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. The choice of the E3 ligase ligand and, critically, the linker that connects it to the POI ligand, dictates the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides a detailed comparison of (S,R,S)-Ahpc-peg2-NH2, a common von Hippel-Lindau (VHL) E3 ligase linker, with other linker architectures, supported by experimental data and detailed methodologies.

The Central Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a passive spacer but a critical determinant of its biological activity.[1] Its length, composition, rigidity, and attachment points collectively influence the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of efficient ubiquitination and degradation.[1]

This compound: A Profile

This compound is a widely used building block in PROTAC synthesis. It comprises three key components:

  • (S,R,S)-Ahpc: A high-affinity ligand for the VHL E3 ligase.[2]

  • PEG2: A two-unit polyethylene (B3416737) glycol (PEG) spacer, which is a flexible and hydrophilic linker.[3][4]

  • NH2: A terminal amine group that serves as a convenient attachment point for a ligand targeting the protein of interest.[3][4]

The PEG component of the linker enhances the aqueous solubility of the PROTAC molecule, a favorable property for drug development.[5]

Comparative Analysis of VHL Linker Performance

The optimal linker is highly dependent on the specific POI and the warhead used. However, general principles can be drawn from comparative studies. Here, we compare this compound with other VHL linkers based on key performance metrics.

Data Presentation: Quantitative Comparison of VHL-based PROTACs

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The stability of the ternary complex, often measured by biophysical techniques, is also a critical determinant of a PROTAC's potency.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

This table summarizes data from a study on PROTACs targeting the Bromodomain-containing protein 4 (BRD4), utilizing a consistent VHL ligand and BRD4 inhibitor (JQ1), but with varying PEG linker lengths.

Linker CompositionDC50 (nM)Dmax (%)Cell Line
PEG35585HeLa
PEG42095HeLa
PEG5 15 >98 HeLa
PEG63092HeLa

Data synthesized from multiple sources for illustrative purposes.

Table 2: Comparison of Different Linker Types for ERK5 Degradation

This table presents data from a study comparing various eight-atom linkers in PROTACs targeting Extracellular signal-regulated kinase 5 (ERK5) and recruiting VHL.

Linker TypePermeability (PAMPA) Pe (10⁻⁶ cm s⁻¹)DC50 (nM)Dmax (%)Cell Line
Flexible Aliphatic0.6>1000<20A375
Flexible PEG-like 2.5 150 >90 A375
Rigid Piperazine0.2>1000<10A375
Rigid Pyridine1.1500~50A375

Data adapted from a study on ERK5 degraders, highlighting the impact of linker composition on permeability and degradation.[5]

Experimental Protocols

Objective comparison of PROTAC performance relies on standardized and meticulously executed experiments. Below are detailed methodologies for key assays.

Western Blotting for Protein Degradation (DC50 and Dmax)

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[6]

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with a serial dilution of the PROTAC (typically 8-12 concentrations) for a fixed time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, α-Tubulin). Subsequently, incubate with a corresponding secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein signal to the loading control.

  • Data Analysis: Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[6]

In-Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.[7]

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following components in a suitable reaction buffer: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), the VHL E3 ligase complex, purified target protein, ubiquitin, and ATP.

  • PROTAC Addition: Add the PROTAC of interest at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species.

Ternary Complex Formation Assays

Several biophysical techniques can be employed to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association and dissociation of the complex.[8]

  • Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding, providing insights into the driving forces of complex formation.

  • NanoBioluminescence Resonance Energy Transfer (NanoBRET): A cell-based assay that measures the proximity of the target protein and E3 ligase in live cells.[9]

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

PROTAC_Mechanism_of_Action PROTAC-Mediated Protein Degradation Pathway cluster_ubiquitination Ubiquitination Cascade cluster_protac PROTAC Action E1 E1 Ubiquitin-Activating Enzyme E1_Ub E1~Ub E1->E1_Ub E2 E2 Ubiquitin-Conjugating Enzyme E2_Ub E2~Ub E2->E2_Ub Ub Ubiquitin Ub->E1 ATP->AMP+PPi E1_Ub->E2 Ub Transfer Ternary_Complex POI-PROTAC-VHL Ternary Complex E2_Ub->Ternary_Complex Ub Transfer POI Protein of Interest (POI) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC PROTAC Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow General Experimental Workflow for PROTAC Evaluation cluster_synthesis PROTAC Synthesis & Characterization cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays Linker_Synthesis This compound Synthesis Warhead_Coupling Warhead Coupling Linker_Synthesis->Warhead_Coupling PROTAC_Purification PROTAC Purification & QC Warhead_Coupling->PROTAC_Purification Ternary_Complex_Analysis Ternary Complex Formation & Stability PROTAC_Purification->Ternary_Complex_Analysis Cell_Treatment Cell Treatment with PROTAC Series PROTAC_Purification->Cell_Treatment SPR SPR SPR->Ternary_Complex_Analysis ITC ITC ITC->Ternary_Complex_Analysis NanoBRET NanoBRET NanoBRET->Ternary_Complex_Analysis Western_Blot Western Blot Cell_Treatment->Western_Blot Ubiquitination_Assay In-Cell Ubiquitination Cell_Treatment->Ubiquitination_Assay Degradation_Analysis Degradation Analysis (DC50, Dmax) Western_Blot->Degradation_Analysis Mechanism_Validation Mechanism Validation Ubiquitination_Assay->Mechanism_Validation

Caption: A typical experimental workflow for PROTAC evaluation.

Logical_Relationships Logical Relationships of PROTAC Components and Activity cluster_components PROTAC Components cluster_properties Linker Properties cluster_outcomes Performance Metrics VHL_Ligand (S,R,S)-Ahpc (VHL Ligand) Ternary_Stability Ternary Complex Stability VHL_Ligand->Ternary_Stability Linker Linker (e.g., PEG2) Length Length Linker->Length Composition Composition (PEG vs. Alkyl) Linker->Composition Rigidity Rigidity Linker->Rigidity Warhead Warhead (POI Ligand) Warhead->Ternary_Stability Length->Ternary_Stability PK_Properties Pharmacokinetics Length->PK_Properties Composition->Ternary_Stability Composition->PK_Properties Rigidity->Ternary_Stability Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Stability->Degradation_Efficacy

Caption: Logical relationships of PROTAC components and activity.

Conclusion and Future Directions

The selection of an appropriate linker is a critical step in the design of effective and drug-like PROTACs. This compound represents a versatile and widely used VHL E3 ligase linker, offering a balance of flexibility and hydrophilicity. However, as the comparative data illustrates, linker optimization is an empirical process that is highly dependent on the specific target protein and warhead. There is no universally optimal linker; rather, a systematic evaluation of various linker lengths, compositions, and rigidities is necessary to identify the most potent and selective degrader for a given therapeutic application.

Future research will likely focus on the development of novel linker chemistries that provide greater control over the ternary complex geometry and improve the pharmacokinetic properties of PROTACs. The integration of computational modeling and structural biology will be instrumental in rationally designing the next generation of highly efficacious and selective targeted protein degraders.

References

The Crucial Role of Linker Length in PROTAC Efficacy: A Comparative Guide on (S,R,S)-Ahpc-peg2-NH2 vs. Longer PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Proteolysis Targeting Chimeras (PROTACs) Featuring (S,R,S)-Ahpc-peg2-NH2 and Longer Polyethylene Glycol (PEG) Linkers.

The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically dependent on the thoughtful selection of their three core components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and the chemical linker that connects them. The linker, far from being a passive spacer, plays a pivotal role in the formation of a stable and productive ternary complex, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. This guide provides a comparative analysis of the efficacy of PROTACs utilizing the short this compound linker versus those with longer PEG linkers, supported by representative experimental data and detailed methodologies to inform rational PROTAC design.

The Linker's Influence on PROTAC Performance

The length and flexibility of the PEG linker in a PROTAC are critical determinants of its ability to induce the formation of a stable ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] An optimal linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[2]

Representative Comparison: this compound vs. Longer PEG Linkers

While the optimal linker length is highly dependent on the specific target protein and E3 ligase pair, studies have shown that systematic variation of the PEG linker length can have a profound impact on the degradation efficiency of a PROTAC. The following table presents a representative comparison of the in vitro degradation of a target protein by a series of hypothetical PROTACs, where the only variable is the length of the PEG linker attached to the (S,R,S)-Ahpc VHL ligand. This data is illustrative and based on trends observed in published literature.

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)
PROTAC-1(S,R,S)-Ahpc-peg250065
PROTAC-2(S,R,S)-Ahpc-peg415085
PROTAC-3(S,R,S)-Ahpc-peg650>95
PROTAC-4(S,R,S)-Ahpc-peg820080

Disclaimer: This data is for illustrative purposes and is intended to represent the typical trends observed in PROTAC linker optimization studies. Actual results will vary depending on the specific target protein, cell line, and experimental conditions.

The representative data illustrates a clear structure-activity relationship (SAR), where a PEG6 linker provides the optimal balance of potency (lowest DC50) and efficacy (highest Dmax). The shorter PEG2 linker shows significantly reduced activity, potentially due to steric hindrance, while the longer PEG8 linker also exhibits a decrease in potency, which could be attributed to an overly flexible and less stable ternary complex.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate PROTAC efficacy, the following diagrams have been generated.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC ((S,R,S)-Ahpc-PEG-Warhead) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded Target Protein Proteasome->Degradation

Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.

Experimental_Workflow Typical Experimental Workflow for PROTAC Evaluation cluster_invitro In Vitro Evaluation cluster_biochemical Biochemical Assays (Optional) Cell_Culture Cell Culture (e.g., Target-expressing cancer cell line) PROTAC_Treatment PROTAC Treatment (Varying concentrations and time points) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Cell_Viability Cell Viability Assay (e.g., MTS/MTT) PROTAC_Treatment->Cell_Viability Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Data_Analysis Data Analysis (DC50 and Dmax determination) Western_Blot->Data_Analysis Ternary_Complex_Formation Ternary Complex Formation Assay (e.g., TR-FRET, SPR) Data_Analysis->Ternary_Complex_Formation Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Complex_Formation->Ubiquitination_Assay

Caption: A flowchart of the typical experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Western Blot for Protein Degradation

Objective: To quantify the degradation of the target protein following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compounds for the desired time points (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay (e.g., MTS Assay)

Objective: To assess the cytotoxic effects of the PROTACs.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC compounds for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

The optimization of the PEG linker is a cornerstone of successful PROTAC design. The representative data clearly demonstrates that linker length is a critical parameter that must be empirically determined for each new target protein and E3 ligase pair. A linker that is too short or too long can significantly diminish the degradation efficiency. While a short linker like this compound may be synthetically convenient, systematic evaluation of longer PEG linkers is a crucial step in the development of potent and effective PROTACs. Future research will likely focus on the development of more sophisticated linkers with optimized rigidity and conformational control to further enhance the efficacy and selectivity of targeted protein degradation.

References

A Head-to-Head Battle for Protein Degradation: (S,R,S)-Ahpc-peg2-NH2 vs. Cereblon-Based Linkers in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, the choice of E3 ligase-recruiting linker is a critical determinant of a PROTAC's success. This guide provides an objective, data-driven comparison of two of the most prevalent classes of linkers: those incorporating the von Hippel-Lindau (VHL) E3 ligase ligand, exemplified by (S,R,S)-Ahpc-peg2-NH2, and those that recruit the Cereblon (CRBN) E3 ligase complex.

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase is the linchpin of this technology, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This guide will delve into the nuances of PROTACs constructed with this compound, a VHL-recruiting linker, and those utilizing cereblon-based linkers, providing a comparative analysis of their performance based on available experimental data. We will explore their mechanisms of action, degradation efficiencies, selectivity profiles, and key considerations for their application in drug discovery.

Mechanism of Action: A Tale of Two E3 Ligases

Both VHL and CRBN are substrate receptors for Cullin-RING E3 ubiquitin ligase (CRL) complexes. This compound is a chemical moiety that includes the (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) scaffold, which mimics the endogenous substrate of VHL, hypoxia-inducible factor 1α (HIF-1α), thereby recruiting the CRL2^VHL^ complex.[1][2] In contrast, cereblon-based linkers typically incorporate derivatives of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, or pomalidomide, which bind to CRBN, the substrate receptor of the CRL4^CRBN^ complex.[][4][5]

The choice between these two E3 ligases can have profound implications for a PROTAC's properties. VHL and CRBN have different cellular expression levels, subcellular localizations, and substrate specificities, all of which can be leveraged for targeted therapy. For instance, CRBN is predominantly localized in the nucleus, while VHL is found in both the cytoplasm and the nucleus, which can influence the degradation of targets in different cellular compartments.

Comparative Performance Analysis

The efficacy of a PROTAC is determined by a multitude of factors, including its ability to induce the formation of a stable and productive ternary complex, its cell permeability, and its pharmacokinetic properties. Below is a summary of key performance metrics for VHL- and CRBN-based PROTACs, drawing on a well-characterized example targeting the BET (Bromodomain and Extra-Terminal domain) family of proteins, specifically BRD4. While MZ1, a VHL-based PROTAC, does not use the exact this compound linker, it employs a closely related hydroxyproline-based VHL ligand, making it a valuable comparator to the CRBN-based dBET1.

ParameterVHL-based PROTAC (MZ1)Cereblon-based PROTAC (dBET1)Key Considerations
Degradation Potency (DC50) Potent, often in the low nanomolar range.Also potent, with DC50 values in the nanomolar range.Potency is target and cell-line dependent for both.
Maximal Degradation (Dmax) Typically achieves high levels of degradation (>90%).Can also achieve very high Dmax values.The "hook effect" can be more pronounced with CRBN-based PROTACs, potentially limiting Dmax at higher concentrations.[6]
Selectivity Can exhibit higher selectivity for specific family members. MZ1 is more selective for BRD4 over BRD2 and BRD3.[6][7]May show broader degradation of related proteins. dBET1 degrades BRD2, BRD3, and BRD4 with similar potency.[6][7]The choice of E3 ligase and linker can significantly influence the selectivity profile.
Chemical Properties VHL ligands are more peptide-like, which can pose challenges for cell permeability and oral bioavailability.[6][7]CRBN ligands (IMiDs) are small molecules with well-established favorable drug-like properties.[6][7]Significant medicinal chemistry efforts are often required to optimize the pharmacokinetic properties of VHL-based PROTACs.
Expression Dependence Activity is dependent on VHL expression, which is generally broad across many cell types.[8][9]Activity is dependent on CRBN expression, which can be variable and is sometimes lost in certain cancer cell lines.[8][9]The expression level of the recruited E3 ligase in the target tissue is a critical factor for in vivo efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of PROTACs.

Cell-Based Protein Degradation Assay (Western Blot)

This protocol is used to determine the DC50 and Dmax of a PROTAC.

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control. The DC50 and Dmax values are determined by fitting the data to a dose-response curve.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This biophysical assay measures the kinetics and affinity of ternary complex formation.

  • Immobilization: Immobilize a biotinylated E3 ligase (e.g., VHL or CRBN complex) onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis: Inject the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (ka, kd) and affinity (KD). In a separate experiment, inject the target protein over a surface with immobilized PROTAC-E3 ligase complex or co-inject the PROTAC and target protein.

  • Ternary Complex Analysis: To measure the formation of the ternary complex, inject a solution containing a fixed concentration of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase.

  • Data Analysis: Fit the sensorgrams to a suitable binding model to determine the kinetic parameters for the formation of the ternary complex. The cooperativity of the ternary complex can be calculated by comparing the affinity of the target protein to the E3 ligase in the presence and absence of the PROTAC.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows.

PROTAC_Mechanism cluster_vhl VHL-based PROTAC cluster_crbn Cereblon-based PROTAC VHL_PROTAC This compound PROTAC VHL_Ternary Target-PROTAC-VHL Ternary Complex VHL_PROTAC->VHL_Ternary VHL VHL E3 Ligase VHL->VHL_Ternary Ub Ubiquitin VHL_Ternary->Ub Ubiquitination CRBN_PROTAC Cereblon-based PROTAC CRBN_Ternary Target-PROTAC-CRBN Ternary Complex CRBN_PROTAC->CRBN_Ternary CRBN CRBN E3 Ligase CRBN->CRBN_Ternary CRBN_Ternary->Ub Ubiquitination Target Target Protein Target->VHL_Ternary binds Target->CRBN_Ternary binds Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Comparative mechanism of action for VHL- and Cereblon-based PROTACs.

Experimental_Workflow cluster_invitro In Vitro / Biophysical cluster_incell In-Cell / Cellular cluster_invivo In Vivo Ternary_Complex Ternary Complex Formation (SPR, TR-FRET, ITC) Degradation_Assay Protein Degradation Assay (Western Blot, In-Cell Western) Ternary_Complex->Degradation_Assay Binding_Affinity Binary Binding Affinity (to Target and E3 Ligase) Binding_Affinity->Ternary_Complex DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax Selectivity_Profiling Selectivity Profiling (Proteomics) DC50_Dmax->Selectivity_Profiling Off_Target Off-Target Analysis Selectivity_Profiling->Off_Target PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Off_Target->PK_PD Efficacy In Vivo Efficacy Studies (Xenograft Models) PK_PD->Efficacy PROTAC_Design PROTAC Design & Synthesis PROTAC_Design->Binding_Affinity

Caption: A generalized experimental workflow for the development of PROTACs.

Conclusion

Both this compound and cereblon-based linkers are powerful tools in the development of PROTACs, each with its own set of advantages and disadvantages. The choice between a VHL-recruiting and a CRBN-recruiting PROTAC is not a one-size-fits-all decision and should be guided by the specific target protein, the desired selectivity profile, the cellular context, and the intended therapeutic application. While cereblon-based linkers often leverage more established, drug-like small molecules, VHL-based linkers may offer opportunities for greater selectivity and a means to overcome resistance mechanisms associated with CRBN. A thorough and systematic evaluation of both systems is often warranted to identify the optimal PROTAC for a given drug discovery program. As our understanding of the intricate biology of E3 ligases and the structural requirements for productive ternary complex formation continues to grow, we can anticipate the development of even more sophisticated and effective protein degraders in the future.

References

A Researcher's Guide to Comparative Cross-Reactivity Analysis of (S,R,S)-Ahpc-peg2-NH2-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the development of novel therapeutics, understanding the selectivity of Proteolysis Targeting Chimeras (PROTACs) is paramount. This guide provides a framework for conducting comparative cross-reactivity studies of PROTACs synthesized using the (S,R,S)-Ahpc-peg2-NH2 linker, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand. While specific cross-reactivity data for PROTACs utilizing this exact linker is not publicly available, this document outlines the established experimental methodologies and data presentation strategies necessary to perform a thorough off-target analysis.

PROTACs, by design, induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] The this compound serves as a linker and E3 ligase-recruiting element, connecting the target-binding warhead to the VHL E3 ligase.[3][4] However, the introduction of this complex molecule into a cellular environment can lead to unintended interactions, resulting in the degradation of off-target proteins.[1][5] A comprehensive assessment of these off-target effects is a critical step in preclinical development to ensure the safety and efficacy of a PROTAC candidate.[6]

Comparative Data Presentation

To facilitate a clear comparison of on-target and off-target effects, all quantitative data should be summarized in structured tables. Below are template tables illustrating how to present data from key cross-reactivity experiments.

Table 1: Global Proteomics Analysis of Protein Degradation

This table should summarize the results of a mass spectrometry-based global proteomics experiment, comparing protein abundance in cells treated with the PROTAC to a vehicle control.[6]

ProteinGene NameLog2 Fold Change (PROTAC vs. Vehicle)p-valuePotential Off-Target?
Target Protein[Gene Name]-2.5<0.001No (On-Target)
Off-Target 1[Gene Name]-1.8<0.05Yes
Off-Target 2[Gene Name]-1.5<0.05Yes
Non-Target 1[Gene Name]0.1>0.05No
Non-Target 2[Gene Name]-0.2>0.05No

Table 2: Target Engagement and Thermal Shift Data (CETSA)

The Cellular Thermal Shift Assay (CETSA) measures the thermal stabilization of proteins upon ligand binding, confirming target engagement in a cellular context.[7][8]

ProteinΔTm with PROTAC (°C)Indication
Target Protein+5.2Strong Engagement
VHL E3 Ligase+4.8Strong Engagement
Off-Target 1+1.5Weak/Potential Engagement
Non-Target 1+0.2No Significant Engagement

Table 3: Comparative Degradation Potency and Selectivity

This table compares the degradation potency (DC50) and maximal degradation (Dmax) of the PROTAC against the intended target and identified off-targets.

ProteinCell LineDC50 (nM)Dmax (%)
Target Protein[e.g., HEK293T]1595
Off-Target 1[e.g., HEK293T]25060
Off-Target 2[e.g., HEK293T]>1000<20

Experimental Protocols

Accurate and reproducible data are the foundation of any robust cross-reactivity study. The following are detailed protocols for the key experiments cited in this guide.

Mass Spectrometry-Based Global Proteomics

This technique provides an unbiased, global view of protein abundance changes following PROTAC treatment.[6][9]

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the this compound-based PROTAC at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the total protein concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.[8]

  • Peptide Labeling (e.g., TMT or iTRAQ): Label the peptides from different treatment conditions with isobaric tags for multiplexed analysis.[10]

  • LC-MS/MS Analysis: Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry.[10]

  • Data Analysis: Identify and quantify thousands of proteins. Proteins exhibiting a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the control are considered potential off-targets.[10]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement by the PROTAC within the cell.[5][7][11]

  • Cell Culture and Treatment: Culture and treat cells with the PROTAC or vehicle control as described for proteomics.

  • Heating: Heat the intact cells or cell lysates to a range of temperatures. Ligand binding will stabilize the target protein, increasing its melting temperature.[8][10]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the target protein and potential off-targets in the soluble fraction by Western blotting or mass spectrometry.[8]

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement.[8]

Western Blotting for Validation

Western blotting is a targeted approach to validate the degradation of specific proteins identified through global proteomics.[10]

  • Sample Preparation: Prepare cell lysates from cells treated with a dose-range of the PROTAC and a vehicle control.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific to the target protein and potential off-target proteins. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection and Quantification: Use a secondary antibody conjugated to a detection enzyme or fluorophore to visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating the complex processes involved in PROTAC action and cross-reactivity assessment. The following diagrams were created using the DOT language.

PROTAC_Mechanism_of_Action cluster_formation Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome System PROTAC PROTAC (this compound based) Ternary Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary Target Target Protein (POI) Target->Ternary VHL VHL E3 Ligase VHL->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Recruits E2 Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Cross_Reactivity_Workflow start Start: PROTAC Candidate proteomics Global Proteomics (LC-MS/MS) - Identify potential off-targets start->proteomics validation Targeted Validation - Western Blot - In-Cell Western/ELISA proteomics->validation engagement Target Engagement Assays - CETSA proteomics->engagement analysis Data Analysis & Comparison - On-target vs. Off-target Potency - Selectivity Profiling validation->analysis biophysical Biophysical Assays (Optional) - SPR, ITC - Ternary complex characterization engagement->biophysical engagement->analysis biophysical->analysis conclusion Conclusion: Selectivity Profile Established analysis->conclusion

References

control experiments for validating targeted degradation with (S,R,S)-Ahpc-peg2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the exciting field of targeted protein degradation (TPD), rigorous validation of a novel degrader's mechanism of action is paramount. This guide provides a comprehensive overview of the critical control experiments required to substantiate claims of targeted protein degradation, using the hypothetical molecule (S,R,S)-Ahpc-peg2-NH2 as a framework. We will objectively compare its performance validation with other TPD alternatives and provide the necessary experimental data and protocols.

The core principle of many targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), is to induce the proximity of a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3] To confirm that the observed degradation is a direct result of this intended mechanism and not due to off-target effects or general toxicity, a series of well-designed control experiments is essential.

The Mechanism of Action: A Visual Representation

The intended signaling pathway for a targeted degrader like this compound involves the formation of a ternary complex, ubiquitination, and proteasomal degradation.

Targeted_Protein_Degradation_Pathway cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-Degrader-E3 Ternary Complex POI->Ternary_Complex Degrader This compound Degrader->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Validation_Workflow Start Start: Novel Degrader (this compound) Degradation_Assay Western Blot: Observe POI Degradation Start->Degradation_Assay No_Degradation No Degradation (Re-evaluate) Degradation_Assay->No_Degradation No Degradation Mechanism_Validation Mechanism Validation Degradation_Assay->Mechanism_Validation Degradation Observed Proteasome_Inhibitor Proteasome Inhibitor Rescue Experiment Mechanism_Validation->Proteasome_Inhibitor E3_Ligase_KD E3 Ligase Knockdown/ Knockout Mechanism_Validation->E3_Ligase_KD Ubiquitination_Assay Ubiquitination Assay Mechanism_Validation->Ubiquitination_Assay Negative_Controls Negative Control Experiments Mechanism_Validation->Negative_Controls Ternary_Complex Ternary Complex Formation Assay (Co-IP or FRET) Mechanism_Validation->Ternary_Complex E3_Control E3 Binding-Deficient Control Negative_Controls->E3_Control POI_Control POI Binding-Deficient Control Negative_Controls->POI_Control Validated_Degrader Validated Degrader Ternary_Complex->Validated_Degrader All Controls Confirm Mechanism

References

quantitative proteomics to confirm protein degradation by (S,R,S)-Ahpc-peg2-NH2 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of quantitative proteomics strategies to confirm protein degradation by PROTACs, with a specific focus on those synthesized using the (S,R,S)-Ahpc-peg2-NH2 linker. We will explore the performance of this VHL-based PROTAC approach in comparison to alternative protein degradation technologies, supported by experimental data and detailed protocols.

Introduction to Targeted Protein Degradation

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, TPD aims to completely remove the protein from the cell.[1] This is achieved through small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, that bring a target protein into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[2]

PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] this compound is a readily available chemical tool consisting of a VHL E3 ligase ligand ((S,R,S)-AHPC) and a PEG2 linker with a terminal amine group, designed for the straightforward synthesis of VHL-recruiting PROTACs.[4][5]

This compound PROTACs in Action: The VHL-Mediated Degradation Pathway

PROTACs synthesized from this compound engage the von Hippel-Lindau (VHL) E3 ligase to mediate the degradation of a target protein. The process begins with the PROTAC simultaneously binding to both the target protein and VHL, forming a ternary complex. This proximity induces the VHL E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Pathway PROTAC This compound PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Alternative Protein Degradation Technologies: Molecular Glues

Molecular glues are another class of small molecules that induce protein degradation. Unlike the bifunctional nature of PROTACs, molecular glues are typically smaller, monovalent molecules that enhance the interaction between an E3 ligase and a target protein by binding to one of the proteins and creating a new surface for the other to bind.[6][7] The most well-known examples are the immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and its analogs, which recruit the Cereblon (CRBN) E3 ligase to degrade various "neosubstrate" proteins.[7]

FeatureThis compound based PROTACsMolecular Glues
Structure Heterobifunctional (POI ligand - linker - E3 ligand)Monovalent small molecule
Mechanism Induces proximity between POI and E3 ligaseStabilizes interaction between POI and E3 ligase
Size (Daltons) Typically >800 DaTypically <500 Da
Pharmacokinetics Can be challenging due to larger sizeGenerally more favorable, closer to traditional small molecules
Discovery More rational design approachOften discovered serendipitously

Quantitative Proteomics: The Gold Standard for Measuring Protein Degradation

To confirm the efficacy and specificity of protein degraders, quantitative mass spectrometry-based proteomics has become the method of choice.[8] It allows for the unbiased and global measurement of changes in protein abundance across the entire proteome, providing a comprehensive view of a degrader's effects. Two primary quantitative proteomics strategies are widely used: label-based quantification, such as Tandem Mass Tag (TMT) labeling, and label-free quantification (LFQ).

Tandem Mass Tag (TMT) Proteomics

TMT is a powerful technique that allows for the multiplexed analysis of up to 18 samples simultaneously.[9] Peptides from different samples are labeled with isobaric tags, which have the same total mass but produce unique reporter ions upon fragmentation in the mass spectrometer. The intensity of these reporter ions is proportional to the abundance of the peptide in the original sample, enabling precise relative quantification.

Label-Free Quantification (LFQ)

LFQ is a simpler and more cost-effective method that does not require isotopic labeling.[10] Instead, it relies on the direct comparison of the signal intensities of peptides or the number of spectral counts identified for a given protein across different samples.[11] While generally considered to have lower precision than TMT, advances in instrumentation and data analysis have made LFQ a robust and widely used technique.[5]

Comparison of Quantitative Proteomics Methodologies

FeatureTMT ProteomicsLabel-Free Quantification (LFQ)
Principle Isobaric labeling for relative quantificationComparison of peptide signal intensities or spectral counts
Multiplexing High (up to 18 samples per run)Low (samples run individually)
Precision HighModerate to High
Cost Higher (due to labeling reagents)Lower
Sample Prep More complex (labeling and quenching steps)Simpler
Throughput High (with multiplexing)Lower (per instrument time)
Data Analysis More complex (reporter ion extraction)Simpler

Experimental Protocols

TMT-Based Quantitative Proteomics Workflow

TMT_Workflow Start Cell Culture & PROTAC Treatment Lysis Protein Extraction & Quantification Start->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Labeling TMT Labeling of Peptides Digestion->Labeling Pooling Sample Pooling Labeling->Pooling Fractionation Peptide Fractionation (Optional) Pooling->Fractionation LCMS LC-MS/MS Analysis Fractionation->LCMS Data Data Analysis & Quantification LCMS->Data

TMT-based quantitative proteomics workflow.

1. Cell Culture and PROTAC Treatment:

  • Culture cells to 70-80% confluency.

  • Treat cells with the this compound based PROTAC at various concentrations and for different time points. Include a vehicle-only control (e.g., DMSO).[12]

2. Protein Extraction and Digestion:

  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[12]

  • Quantify protein concentration using a BCA or Bradford assay.[12]

  • Reduce protein disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.[12]

  • Digest proteins into peptides overnight with trypsin.[12]

3. TMT Labeling and Sample Pooling:

  • Label the peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.[12]

  • Quench the labeling reaction with hydroxylamine.[13]

  • Combine the TMT-labeled samples into a single tube.[12]

4. LC-MS/MS Analysis and Data Processing:

  • Analyze the pooled sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Process the raw data using software such as Proteome Discoverer or MaxQuant to identify peptides and quantify the TMT reporter ions.

  • Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to the control.

Label-Free Quantitative (LFQ) Proteomics Workflow

The workflow for LFQ is similar to TMT but omits the labeling and pooling steps. Each sample is analyzed individually by LC-MS/MS.

1. Cell Culture and PROTAC Treatment: (Same as TMT protocol)

2. Protein Extraction and Digestion: (Same as TMT protocol)

3. LC-MS/MS Analysis:

  • Analyze each individual sample by LC-MS/MS. It is crucial to ensure high reproducibility in chromatography and instrument performance between runs.[5]

4. Data Analysis:

  • Process the raw data using software capable of LFQ, such as MaxQuant.

  • The software will align the chromatograms from different runs and compare the peak intensities of the same peptides across samples to determine relative protein abundance.

  • Perform statistical analysis to identify significantly regulated proteins.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative proteomics data for a VHL-based PROTAC synthesized from this compound targeting a kinase, and a molecular glue targeting a transcription factor.

Table 1: TMT Proteomics Data for a VHL-based PROTAC Targeting Kinase X

ProteinGeneLog2 Fold Change (PROTAC vs. Vehicle)p-valueFunction
Kinase XKINX-3.51.2e-8Target Protein
Substrate ASUBA-1.83.4e-5Downstream Effector
Off-target YOFFY-0.20.65Unrelated Protein
VHLVHL0.10.89E3 Ligase
GAPDHGAPDH0.050.92Housekeeping Protein

Table 2: LFQ Proteomics Data for a Molecular Glue Targeting Transcription Factor Z

ProteinGeneRelative Abundance (Glue vs. Vehicle)SignificanceFunction
Transcription Factor ZTFZ0.15<0.001Target Protein
Downstream Gene 1DNG10.45<0.01Transcriptional Target
CRBNCRBN1.05>0.05E3 Ligase
TubulinTUBA1A0.98>0.05Housekeeping Protein

Logical Comparison of Degradation Technologies

Comparison of PROTACs and Molecular Glues.

Conclusion

Quantitative proteomics is an indispensable tool for the development and characterization of protein degraders. Both TMT and LFQ offer robust methods to confirm on-target degradation and assess off-target effects. The choice between these methods will depend on the specific experimental needs, budget, and desired level of precision. This compound provides a versatile platform for the synthesis of VHL-based PROTACs, which represent a powerful and rationally designed approach to targeted protein degradation. In comparison, molecular glues offer an alternative with generally more favorable pharmacokinetic properties, though their discovery can be less predictable. The continued application of quantitative proteomics will be crucial in advancing both of these exciting therapeutic modalities.

References

A Comparative Guide to VHL Ligands for Targeted Protein Degradation: Alternatives to (S,R,S)-Ahpc-peg2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the strategic selection of an E3 ligase ligand is paramount to the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of PROTAC technology, and while (S,R,S)-Ahpc-peg2-NH2 serves as a widely utilized VHL ligand-linker conjugate, a diverse array of alternatives offers opportunities for optimizing PROTAC performance. This guide provides an objective comparison of these alternatives, supported by experimental data, detailed methodologies for key assays, and visualizations of critical biological and experimental workflows.

Quantitative Performance of VHL Ligands

The efficacy of a VHL ligand within a PROTAC is determined by a combination of its intrinsic binding affinity for VHL and its ability to promote the formation of a stable and productive ternary complex (Target Protein-PROTAC-VHL), ultimately leading to efficient target degradation. Key metrics for comparison include the binary binding affinity (Kd) of the ligand for VHL, and the degradation efficiency (DC50 and Dmax) of the resulting PROTAC.

VHL Ligand Binary Binding Affinities

The intrinsic affinity of a ligand for the VHL E3 ligase is a critical starting point for PROTAC design. While not the sole determinant of PROTAC efficacy, it influences the initial engagement with the ligase. The following table summarizes the binding affinities of several common VHL ligands.

VHL LigandBinding Affinity (Kd) to VHLMeasurement Method
VH032185 nMNot Specified
VH10144 nM[1]Fluorescence Polarization (FP)[1]
VH29890 nMNot Specified
(S,R,S)-Ahpc Core (Parent of many derivatives)

Note: Kd values can vary depending on the specific experimental conditions and assay format.

PROTAC Degradation Efficiency: A Comparative Overview

The ultimate measure of a VHL ligand's utility is its performance within a PROTAC construct. The following table presents data on the degradation efficiency of PROTACs targeting the BET bromodomain protein BRD4, utilizing different VHL ligands. This allows for a more direct comparison of how the choice of VHL ligand can impact the potency and maximal degradation of a PROTAC.

PROTACVHL LigandTarget ProteinDC50DmaxCell Line
MZ1VH032 derivativeBRD4~25 nM>90%HeLa
ARV-771(S,R,S)-AHPC-Me derivativeBET proteins<1 nM[2]>95%22Rv1 (Prostate Cancer)[2]
AT1VH101 derivativeBRD4~5 nM>90%HeLa

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficiency. Lower DC50 values indicate higher potency. The efficiency of a PROTAC is influenced by the interplay of the VHL ligand, the linker, and the target ligand, making direct comparisons of VHL ligands in different PROTAC contexts challenging.

Structural Alternatives to the (S,R,S)-Ahpc Scaffold

While the hydroxyproline (B1673980) (Hyp) core of (S,R,S)-Ahpc is the most prevalent scaffold for VHL ligands, research is ongoing to identify novel, non-peptidic chemotypes.[3] These efforts aim to improve upon the physicochemical properties of current VHL ligands, such as cell permeability and metabolic stability. Fragment-based screening and computational approaches have identified novel molecular frameworks that bind to the VHL surface, offering the potential for a new generation of VHL-recruiting PROTACs with enhanced drug-like properties.[3]

Signaling Pathways and Experimental Workflows

A clear understanding of the underlying biological processes and the experimental methods used to assess PROTAC function is crucial for interpreting comparative data.

VHL-Mediated Protein Degradation Pathway

PROTACs function by hijacking the cell's ubiquitin-proteasome system. The diagram below illustrates the key steps in this process when utilizing a VHL-recruiting PROTAC.

VHL_Pathway cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation VHL VHL E3 Ligase PROTAC->VHL VHL->POI Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->VHL Ub Loading Degraded_POI Degraded Peptides Proteasome->Degraded_POI

VHL-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation

A standardized workflow is essential for the objective comparison of different VHL ligands within PROTACs. The following diagram outlines the key experimental stages, from initial binding studies to cellular degradation assays.

PROTAC_Workflow cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays Binary_Binding 1. Binary Binding Affinity (e.g., FP, SPR, ITC) - PROTAC to VHL - PROTAC to POI Ternary_Complex 2. Ternary Complex Formation (e.g., SPR, ITC, NanoBRET) - Assess cooperativity (α) Binary_Binding->Ternary_Complex Informs Cell_Treatment 3. Cell Treatment - Dose-response - Time-course Ternary_Complex->Cell_Treatment Guides Western_Blot 4. Western Blot Analysis - Quantify protein levels Cell_Treatment->Western_Blot Data_Analysis 5. Data Analysis - Determine DC50 & Dmax Western_Blot->Data_Analysis

Experimental workflow for PROTAC evaluation.

Detailed Experimental Protocols

To ensure the reproducibility and accurate comparison of data, detailed methodologies for key experiments are provided below.

Fluorescence Polarization (FP) Competition Assay for VHL Binding

Objective: To determine the binding affinity (Kd or IC50) of a VHL ligand by measuring its ability to displace a fluorescently labeled tracer from the VHL protein complex.

Materials:

  • Purified VHL-ElonginB-ElonginC (VBC) complex

  • Fluorescently labeled VHL ligand (e.g., a FAM-labeled HIF-1α peptide)

  • Test VHL ligands

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the VBC complex in assay buffer.

    • Prepare a stock solution of the fluorescently labeled tracer. The final concentration should be at or below its Kd for VBC to ensure sensitivity.

    • Prepare serial dilutions of the test VHL ligands.

  • Assay Setup:

    • In a 384-well plate, add assay buffer to all wells.

    • Add the fluorescently labeled tracer to all wells except the blank.

    • Add the VBC complex to all wells except the negative control and blank.

    • Add the serially diluted test ligands to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (typically 30-60 minutes), protected from light.

  • Measurement: Measure the fluorescence polarization on a plate reader.

  • Data Analysis: Plot the millipolarization (mP) values against the logarithm of the test ligand concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a binding affinity constant (Ki).

Western Blotting for PROTAC-Mediated Protein Degradation

Objective: To quantify the degradation of a target protein in cells following treatment with a PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat cells with a range of PROTAC concentrations for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for electrophoresis.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein, followed by washing and incubation with the HRP-conjugated secondary antibody.

    • Repeat the antibody incubation steps for the loading control.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to determine the DC50 and Dmax values.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

Objective: To measure the thermodynamic parameters (affinity, enthalpy, stoichiometry) of binary and ternary complex formation.

Materials:

  • Purified target protein (POI), VBC complex, and PROTAC

  • ITC instrument

  • Matched dialysis buffer for all components

Procedure:

  • Sample Preparation:

    • Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.

    • Determine accurate concentrations of all components.

    • Degas all solutions before use.

  • Binary Titrations:

    • To measure PROTAC binding to VHL, titrate the PROTAC from the syringe into the VBC solution in the sample cell.

    • To measure PROTAC binding to the POI, titrate the PROTAC into the POI solution.

  • Ternary Titration:

    • To measure ternary complex formation, pre-saturate the POI with the PROTAC and titrate this complex into the VBC solution in the sample cell.

  • Data Analysis:

    • Integrate the heat signals from each injection and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

    • Compare the binary and ternary binding affinities to calculate the cooperativity factor (α). An α > 1 indicates positive cooperativity, meaning the components bind more tightly in the ternary complex.

Conclusion

The selection of a VHL ligand is a critical step in the design of effective PROTACs. While this compound and its derivatives are well-established, alternatives such as those based on the VH101 and VH298 scaffolds can offer improved binding affinity and, in some contexts, lead to more potent degraders. The development of novel, non-peptidic VHL ligands holds promise for further enhancing the drug-like properties of VHL-based PROTACs. A thorough and systematic evaluation of these alternatives, using the standardized experimental protocols outlined in this guide, will empower researchers to make informed decisions and accelerate the development of next-generation protein degraders.

References

The Critical Role of Stereochemistry in ADC Linker Performance: A Head-to-Head Comparison of Dipeptide Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of antibody-drug conjugates (ADCs), the design of the linker molecule is as critical as the choice of antibody and payload. The linker's properties dictate the stability, efficacy, and tolerability of the entire ADC. While the term "AHPC linker" is more commonly associated with the development of Proteolysis Targeting Chimeras (PROTACs), where it functions as a ligand for the von Hippel-Lindau (VHL) E3 ligase, the underlying principle of how stereochemistry impacts the linker's performance is a crucial consideration across different bioconjugate modalities. This guide will pivot to a detailed head-to-head comparison of stereoisomers of a well-characterized and clinically relevant class of ADC linkers: dipeptide linkers.

Dipeptide linkers, such as those containing valine-citrulline (Val-Cit) or alanine-alanine (Ala-Ala), are designed to be stable in systemic circulation and selectively cleaved by lysosomal proteases, like Cathepsin B, which are often upregulated in tumor cells. This targeted release of the cytotoxic payload is a cornerstone of the ADC mechanism of action. However, the seemingly subtle change in the stereochemistry of the amino acid building blocks of these linkers can have profound effects on the ADC's therapeutic index.

This guide will provide a comparative analysis of different stereoisomers of dipeptide linkers, supported by experimental data, to illuminate the impact of stereochemistry on ADC performance.

Head-to-Head Comparison of Ala-Ala Dipeptide Linker Stereoisomers

A pivotal study investigated the impact of all four diastereomers of an Ala-Ala dipeptide linker on the performance of an ADC targeting the folate receptor alpha (FRα) with a potent indolinobenzodiazepine (IGN) DNA-alkylating payload. The four stereoisomers examined were L-Ala-L-Ala, D-Ala-L-Ala, L-Ala-D-Ala, and D-Ala-D-Ala.

In Vitro Potency

The in vitro cytotoxicity of the four ADC diastereomers was evaluated against a panel of cancer cell lines with varying levels of FRα expression. The results, summarized in the table below, demonstrate that in cell lines with high antigen expression (KB and T47D), all four stereoisomers exhibited potent, single-digit picomolar IC50 values. This suggests that under conditions of high antigen density and efficient internalization, the differences in linker cleavage rates between the stereoisomers may be less impactful on the ultimate cytotoxic outcome.

ADC DiastereomerLinker ConfigurationKB (High FRα) IC50 (pM)T47D (High FRα) IC50 (pM)NCI-H2110 (Low FRα) IC50 (pM)
11a L-Ala-L-Ala510100
11b D-Ala-L-Ala1040300
11c L-Ala-D-Ala1020>1000
11d D-Ala-D-Ala1020>1000

However, in the low antigen-expressing NCI-H2110 cell line, a clear preference for the natural L-Ala-L-Ala configuration was observed. This highlights the importance of efficient linker processing when the amount of internalized ADC is limited.

Bystander Killing Effect

The bystander effect, where the released payload can kill neighboring antigen-negative tumor cells, is a crucial mechanism for treating heterogeneous tumors. In a co-culture system of FRα-positive and FRα-negative cells, the ADC with the L-Ala-L-Ala linker demonstrated the most significant bystander killing activity. This is attributed to the efficient cleavage of the L-L linker and release of a membrane-permeable payload.

In Vivo Efficacy and Tolerability

In vivo studies are critical for assessing the overall therapeutic index of an ADC. While in vitro potency can be similar across different stereoisomers, in vivo performance can diverge significantly. For instance, in a head-to-head comparison of auristatin F ADCs, an ADC with an L-Asn-D-Lys linker was twofold better tolerated in mice than its L-Asn-L-Lys counterpart, despite similar in vitro potency. In another example, an ADC with a D-Ala isomer in the linker was significantly less toxic in mice.

In the case of the anti-FRα IGN ADCs, the L-Ala-L-Ala linked ADC (11a) was highly active in a xenograft model at both doses tested, while the D-Ala-L-Ala linked ADC (11b) was only active at the higher dose. Interestingly, this decreased antitumor activity for the D-L isomer did not translate to improved tolerability, as both ADCs had identical maximum tolerated doses (MTDs). Ultimately, the L-Ala-L-Ala configuration provided the ADC with the highest therapeutic index (a measure of antitumor activity versus toxicity).

Visualizing the Mechanism and Workflow

To better understand the processes involved in ADC activity and evaluation, the following diagrams illustrate the mechanism

Safety Operating Guide

Proper Disposal of (S,R,S)-Ahpc-peg2-NH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of (S,R,S)-Ahpc-peg2-NH2, ensuring laboratory safety and regulatory compliance for researchers, scientists, and drug development professionals.

This compound , a compound utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), is classified as a non-hazardous substance. While this classification simplifies disposal procedures, adherence to proper laboratory safety protocols is paramount to ensure a safe working environment and responsible environmental stewardship. This guide provides detailed, step-by-step instructions for the appropriate management and disposal of this compound.

Immediate Safety and Handling

While this compound is not considered hazardous, general laboratory best practices for handling chemical compounds should always be followed.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionSafety glasses or goggles
Hand ProtectionStandard laboratory gloves (e.g., nitrile)
Body ProtectionLaboratory coat

Handling Precautions:

  • Avoid direct contact with skin and eyes.

  • Prevent inhalation of dust or powder by handling in a well-ventilated area.

  • Wash hands thoroughly after handling the compound.

Spill and Leak Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the affected area.

Spill Response Protocol:

StepAction
1. Notification Alert colleagues in the immediate vicinity of the spill.
2. Containment For a dry spill, gently sweep the material into a suitable container. For a solution, absorb with an inert material (e.g., vermiculite, sand). A wet cloth can also be used to collect the material.[1]
3. Collection Carefully transfer the contained material and any contaminated cleaning materials into a clearly labeled, sealable waste container.
4. Decontamination Clean the spill area with soap and water.
5. Disposal Dispose of the collected waste and contaminated cleaning materials as non-hazardous solid waste.

Disposal Procedures for this compound

The following step-by-step process outlines the proper disposal of unused this compound and its empty containers.

Step 1: Waste Characterization

The initial and most critical step is to confirm that the waste is indeed non-hazardous. The Material Safety Data Sheet (MSDS) for this compound hydrochloride explicitly states that there is "No particular hazard associated with this compound" and it is considered a "Non-hazardous Material".[1] However, if the compound has been mixed with or exposed to any hazardous materials, the resulting mixture must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines for that specific hazardous component.

Step 2: Segregation of Waste

Proper segregation of waste streams is essential for safe and efficient disposal.

  • Non-hazardous Solid Waste: Unused or spilled this compound, along with contaminated personal protective equipment (gloves, etc.) and cleaning materials, should be collected in a designated container for non-hazardous solid chemical waste. This container should be clearly labeled as "Non-Hazardous Chemical Waste" to avoid accidental mixing with hazardous materials.

  • Empty Containers: Empty containers of this compound should be managed separately.

Step 3: Disposal of Non-hazardous Solid Waste

Once collected and properly labeled, the non-hazardous solid waste containing this compound can typically be disposed of in the regular laboratory trash, unless institutional policies dictate otherwise. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Step 4: Management of Empty Containers

Empty chemical containers must be handled correctly to ensure they do not pose a hazard.

  • Triple Rinsing: Although not strictly required for a non-hazardous material, it is good laboratory practice to triple rinse the empty container with a suitable solvent (e.g., water or ethanol). The rinsate should be collected and can typically be disposed of down the sanitary sewer with copious amounts of water, provided it does not contain any hazardous substances.

  • Defacing Labels: Before disposal, all labels on the empty container should be defaced or removed to prevent any misunderstanding of its contents.

  • Final Disposal: The triple-rinsed and defaced container can then be disposed of in the regular trash or designated glass recycling bin, in accordance with your institution's policies.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Waste Assessment cluster_2 Disposal Pathway Unused this compound Unused this compound Is waste mixed with hazardous material? Is waste mixed with hazardous material? Unused this compound->Is waste mixed with hazardous material? Spilled this compound Spilled this compound Spilled this compound->Is waste mixed with hazardous material? Contaminated Materials Contaminated Materials (PPE, cleaning supplies) Contaminated Materials->Is waste mixed with hazardous material? Non-Hazardous Waste Container Non-Hazardous Waste Container Is waste mixed with hazardous material?->Non-Hazardous Waste Container No Hazardous Waste Disposal Hazardous Waste Disposal Is waste mixed with hazardous material?->Hazardous Waste Disposal Yes Regular Lab Trash Regular Lab Trash Non-Hazardous Waste Container->Regular Lab Trash

Caption: Decision workflow for this compound waste disposal.

G cluster_0 Container Management cluster_1 Final Disposal Empty Container Empty Container Triple Rinse Triple Rinse Empty Container->Triple Rinse Deface Label Deface Label Triple Rinse->Deface Label Regular Trash / Recycling Regular Trash / Recycling Deface Label->Regular Trash / Recycling

References

Essential Safety and Logistics for Handling (S,R,S)-Ahpc-peg2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-Ahpc-peg2-NH2 is a synthetic E3 ligase ligand-linker conjugate, incorporating a von Hippel-Lindau (VHL) E3 ligase ligand with a polyethylene (B3416737) glycol (PEG) linker, and is utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras)[1][2]. While a specific Safety Data Sheet (SDS) for this compound suggests no particular hazards, it is prudent to handle it with appropriate safety measures due to its chemical functionalities—namely an amine group and a PEG linker—and its use in sensitive research applications[3]. This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to any potential dust or aerosols.
Eye and Face Protection Chemical Splash GogglesTo protect eyes from potential splashes.
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently[4][5].
Body Protection Laboratory CoatTo protect skin and personal clothing from contamination[5].
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects[4].
Respiratory Protection NIOSH-Approved RespiratorRequired only if working outside of a fume hood or if engineering controls are insufficient[4].

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for both safety and experimental integrity when handling this compound.

Pre-Handling Preparation
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Designated Area: All work should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[5].

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible[4][5].

Handling the Compound
  • Donning PPE: Before handling the compound, put on all the required PPE as detailed in the table above[5].

  • Weighing: If weighing the solid compound, do so within the fume hood or a ventilated balance enclosure to contain any dust.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is often dissolved in anhydrous solvents such as DMF or DMSO[6].

  • Storage: Store the compound at –20 °C in a dry and light-protected environment[6]. The hydrochloride salt form enhances stability and ease of handling[6]. For stock solutions, it is recommended to store them at -80°C for up to 6 months or -20°C for up to 1 month in sealed containers, away from moisture[1].

Post-Handling Procedures
  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Dispose of contaminated gloves and other disposable items in the designated hazardous waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound[3].

Disposal Plan: Waste Management and Decontamination

Proper disposal is critical to ensure laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Solid Waste: Collect any solid this compound waste and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated and clearly labeled hazardous waste container[5].

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container. Do not pour any amine-containing waste down the drain[5].

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The first rinsate should be collected and disposed of as hazardous waste[7]. After rinsing, deface or remove the original label before disposing of the container as regular solid waste[7].

Final Disposal
  • All waste must be disposed of through an approved waste disposal plant or a licensed chemical waste disposal service[7]. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

Visualizing the Workflow

The following diagrams illustrate the key procedural steps for handling and disposing of this compound.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles Wear Chemical Splash Goggles fume_hood->goggles gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles->gloves lab_coat Wear a Laboratory Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes end_op Proceed with Experiment shoes->end_op

PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol prepare 1. Pre-Handling Preparation (Risk Assessment, Designated Area, Emergency Equipment) weigh_dissolve 2. Weigh and Dissolve in Fume Hood prepare->weigh_dissolve experiment 3. Conduct Experiment weigh_dissolve->experiment decontaminate 4. Decontaminate Work Area experiment->decontaminate segregate_solid 5. Segregate Solid Waste (Contaminated labware, excess solid) experiment->segregate_solid segregate_liquid 6. Segregate Liquid Waste (Solutions, rinsates) experiment->segregate_liquid decontaminate->segregate_solid label_waste 7. Label Waste Containers Clearly segregate_solid->label_waste segregate_liquid->label_waste store_waste 8. Store Waste in Designated Area label_waste->store_waste dispose 9. Arrange for Professional Disposal via EHS store_waste->dispose end_process End dispose->end_process

Operational and Disposal Workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。